SM-7368
Beschreibung
Eigenschaften
IUPAC Name |
3-chloro-4-nitro-N-(5-nitro-1,3-thiazol-2-yl)benzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H5ClN4O5S/c11-6-3-5(1-2-7(6)14(17)18)9(16)13-10-12-4-8(21-10)15(19)20/h1-4H,(H,12,13,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XCHLNGBTHLJLFG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C(=O)NC2=NC=C(S2)[N+](=O)[O-])Cl)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H5ClN4O5S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80468240 | |
| Record name | NF-kappaB Activation Inhibitor III | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80468240 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
328.69 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
380623-76-7 | |
| Record name | NF-kappaB Activation Inhibitor III | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80468240 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 380623-76-7 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
Unraveling the NF-κB Inhibitory Mechanism of SM-7368: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
SM-7368 is a small molecule inhibitor of the Nuclear Factor-kappa B (NF-κB) signaling pathway. The NF-κB family of transcription factors plays a pivotal role in regulating the expression of genes involved in inflammation, immune responses, cell proliferation, and survival. Consequently, aberrant NF-κB signaling is implicated in a multitude of pathological conditions, including chronic inflammatory diseases and cancer. Small molecule inhibitors that can modulate this pathway are therefore of significant interest in drug discovery and development. This technical guide provides a comprehensive overview of the mechanism of action of this compound in the NF-κB pathway, with a focus on its molecular interactions and the experimental methodologies used to characterize its activity.
Core Mechanism of Action
This compound exerts its inhibitory effect on the NF-κB signaling cascade, a critical pathway in cellular responses to inflammatory stimuli. The canonical NF-κB pathway is initiated by various stimuli, such as the pro-inflammatory cytokines Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-1 beta (IL-1β). These stimuli lead to the activation of the IκB kinase (IKK) complex, which subsequently phosphorylates the inhibitory protein IκBα. This phosphorylation event targets IκBα for ubiquitination and proteasomal degradation, thereby releasing the NF-κB heterodimer (typically p65/p50) to translocate into the nucleus and initiate the transcription of target genes.
Available research indicates that this compound functions as a potent inhibitor of this pathway. While the precise molecular target of this compound within the NF-κB cascade has not been definitively elucidated in publicly available literature, its demonstrated ability to block TNF-α and IL-1β-induced NF-κB-dependent gene expression suggests that it acts at or upstream of IκBα degradation.
Below is a diagram illustrating the canonical NF-κB signaling pathway and the putative point of intervention for this compound.
Quantitative Data Summary
As of the latest review of scientific literature, specific quantitative data for this compound, such as IC50 values for the inhibition of IKKβ or overall NF-κB activity, have not been reported in peer-reviewed publications. The primary characterization of this compound has been qualitative, demonstrating its ability to inhibit downstream effects of NF-κB activation.
Table 1: Summary of Reported Biological Activities of this compound
| Biological Effect | Stimulus | Experimental System | Outcome |
| Inhibition of NF-κB activity | TNF-α, IL-1β | Nucleus Pulposus Cells | Blockade of SDC4 promoter activity |
| Inhibition of MMP-9 upregulation | TNF-α | Not specified | Reduced MMP-9 expression |
Detailed Experimental Protocols
To facilitate further research and validation of this compound's mechanism of action, this section provides detailed methodologies for key experiments typically employed in the study of NF-κB inhibitors.
NF-κB Luciferase Reporter Gene Assay
This assay is a cornerstone for quantifying the transcriptional activity of NF-κB.
Principle: Cells are transfected with a plasmid containing a luciferase reporter gene under the control of NF-κB response elements. Activation of the NF-κB pathway leads to the expression of luciferase, which can be quantified by measuring luminescence upon the addition of a substrate.
Protocol:
-
Cell Culture and Transfection:
-
Plate cells (e.g., HEK293T, HeLa) in a 96-well plate at a density that will result in 70-80% confluency at the time of transfection.
-
Co-transfect the cells with an NF-κB luciferase reporter plasmid and a control plasmid expressing Renilla luciferase (for normalization of transfection efficiency) using a suitable transfection reagent according to the manufacturer's instructions.
-
Incubate for 24 hours.
-
-
Treatment:
-
Pre-treat the cells with varying concentrations of this compound (or vehicle control) for 1-2 hours.
-
Stimulate the cells with an NF-κB activator, such as TNF-α (e.g., 10 ng/mL), for 6-8 hours.
-
-
Lysis and Luminescence Measurement:
-
Wash the cells with PBS and lyse them using a passive lysis buffer.
-
Measure firefly and Renilla luciferase activities sequentially using a dual-luciferase reporter assay system and a luminometer.
-
-
Data Analysis:
-
Normalize the firefly luciferase activity to the Renilla luciferase activity for each well.
-
Calculate the fold induction of NF-κB activity by dividing the normalized luciferase activity of stimulated cells by that of unstimulated cells.
-
Determine the inhibitory effect of this compound by comparing the fold induction in the presence and absence of the compound.
-
Western Blot Analysis for IκBα Phosphorylation and Degradation
This technique is used to directly assess the effect of an inhibitor on the upstream events of NF-κB activation.
Principle: Western blotting uses specific antibodies to detect the levels of total and phosphorylated IκBα in cell lysates. Inhibition of IKK activity will result in reduced IκBα phosphorylation and subsequent degradation.
Protocol:
-
Cell Culture and Treatment:
-
Plate cells in 6-well plates and grow to 80-90% confluency.
-
Pre-treat the cells with this compound for 1-2 hours.
-
Stimulate with TNF-α for a short time course (e.g., 0, 5, 15, 30 minutes).
-
-
Protein Extraction:
-
Wash cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
-
SDS-PAGE and Western Blotting:
-
Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-polyacrylamide gel.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with primary antibodies against phospho-IκBα (Ser32/36), total IκBα, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
-
Data Analysis:
-
Quantify the band intensities using densitometry software.
-
Normalize the phospho-IκBα and total IκBα levels to the loading control.
-
Assess the effect of this compound on the phosphorylation and degradation of IκBα over the time course of TNF-α stimulation.
-
Immunofluorescence for p65 Nuclear Translocation
This imaging-based assay visualizes the subcellular localization of the NF-κB p65 subunit.
Principle: In unstimulated cells, p65 is sequestered in the cytoplasm. Upon activation, it translocates to the nucleus. This translocation can be visualized using immunofluorescence microscopy.
Protocol:
-
Cell Culture and Treatment:
-
Grow cells on glass coverslips in a 24-well plate.
-
Pre-treat with this compound for 1-2 hours.
-
Stimulate with TNF-α for 30-60 minutes.
-
-
Immunostaining:
-
Fix the cells with 4% paraformaldehyde.
-
Permeabilize the cells with 0.1% Triton X-100 in PBS.
-
Block with a blocking solution (e.g., 1% BSA in PBS).
-
Incubate with a primary antibody against p65.
-
Wash and incubate with a fluorescently labeled secondary antibody.
-
Counterstain the nuclei with DAPI.
-
-
Imaging and Analysis:
-
Mount the coverslips on microscope slides.
-
Acquire images using a fluorescence microscope.
-
Analyze the images to quantify the nuclear and cytoplasmic fluorescence intensity of p65 in multiple cells for each condition.
-
Experimental Workflow Visualization
The following diagram illustrates a typical experimental workflow to characterize the inhibitory effect of this compound on the NF-κB pathway.
Conclusion
This compound is a valuable tool for researchers studying the NF-κB signaling pathway. Its ability to inhibit TNF-α-induced NF-κB activity makes it a useful pharmacological agent for dissecting the roles of this pathway in various biological processes. While the precise molecular target and quantitative inhibitory profile of this compound require further investigation, the experimental protocols outlined in this guide provide a robust framework for its characterization and for exploring its therapeutic potential in NF-κB-driven diseases. Future studies focusing on direct enzyme inhibition assays with purified IKK isoforms and comprehensive dose-response analyses will be crucial for a more complete understanding of the mechanism of action of this compound.
Unraveling the NF-κB Inhibitory Mechanism of SM-7368: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
SM-7368 is a small molecule inhibitor of the Nuclear Factor-kappa B (NF-κB) signaling pathway. The NF-κB family of transcription factors plays a pivotal role in regulating the expression of genes involved in inflammation, immune responses, cell proliferation, and survival. Consequently, aberrant NF-κB signaling is implicated in a multitude of pathological conditions, including chronic inflammatory diseases and cancer. Small molecule inhibitors that can modulate this pathway are therefore of significant interest in drug discovery and development. This technical guide provides a comprehensive overview of the mechanism of action of this compound in the NF-κB pathway, with a focus on its molecular interactions and the experimental methodologies used to characterize its activity.
Core Mechanism of Action
This compound exerts its inhibitory effect on the NF-κB signaling cascade, a critical pathway in cellular responses to inflammatory stimuli. The canonical NF-κB pathway is initiated by various stimuli, such as the pro-inflammatory cytokines Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-1 beta (IL-1β). These stimuli lead to the activation of the IκB kinase (IKK) complex, which subsequently phosphorylates the inhibitory protein IκBα. This phosphorylation event targets IκBα for ubiquitination and proteasomal degradation, thereby releasing the NF-κB heterodimer (typically p65/p50) to translocate into the nucleus and initiate the transcription of target genes.
Available research indicates that this compound functions as a potent inhibitor of this pathway. While the precise molecular target of this compound within the NF-κB cascade has not been definitively elucidated in publicly available literature, its demonstrated ability to block TNF-α and IL-1β-induced NF-κB-dependent gene expression suggests that it acts at or upstream of IκBα degradation.
Below is a diagram illustrating the canonical NF-κB signaling pathway and the putative point of intervention for this compound.
Quantitative Data Summary
As of the latest review of scientific literature, specific quantitative data for this compound, such as IC50 values for the inhibition of IKKβ or overall NF-κB activity, have not been reported in peer-reviewed publications. The primary characterization of this compound has been qualitative, demonstrating its ability to inhibit downstream effects of NF-κB activation.
Table 1: Summary of Reported Biological Activities of this compound
| Biological Effect | Stimulus | Experimental System | Outcome |
| Inhibition of NF-κB activity | TNF-α, IL-1β | Nucleus Pulposus Cells | Blockade of SDC4 promoter activity |
| Inhibition of MMP-9 upregulation | TNF-α | Not specified | Reduced MMP-9 expression |
Detailed Experimental Protocols
To facilitate further research and validation of this compound's mechanism of action, this section provides detailed methodologies for key experiments typically employed in the study of NF-κB inhibitors.
NF-κB Luciferase Reporter Gene Assay
This assay is a cornerstone for quantifying the transcriptional activity of NF-κB.
Principle: Cells are transfected with a plasmid containing a luciferase reporter gene under the control of NF-κB response elements. Activation of the NF-κB pathway leads to the expression of luciferase, which can be quantified by measuring luminescence upon the addition of a substrate.
Protocol:
-
Cell Culture and Transfection:
-
Plate cells (e.g., HEK293T, HeLa) in a 96-well plate at a density that will result in 70-80% confluency at the time of transfection.
-
Co-transfect the cells with an NF-κB luciferase reporter plasmid and a control plasmid expressing Renilla luciferase (for normalization of transfection efficiency) using a suitable transfection reagent according to the manufacturer's instructions.
-
Incubate for 24 hours.
-
-
Treatment:
-
Pre-treat the cells with varying concentrations of this compound (or vehicle control) for 1-2 hours.
-
Stimulate the cells with an NF-κB activator, such as TNF-α (e.g., 10 ng/mL), for 6-8 hours.
-
-
Lysis and Luminescence Measurement:
-
Wash the cells with PBS and lyse them using a passive lysis buffer.
-
Measure firefly and Renilla luciferase activities sequentially using a dual-luciferase reporter assay system and a luminometer.
-
-
Data Analysis:
-
Normalize the firefly luciferase activity to the Renilla luciferase activity for each well.
-
Calculate the fold induction of NF-κB activity by dividing the normalized luciferase activity of stimulated cells by that of unstimulated cells.
-
Determine the inhibitory effect of this compound by comparing the fold induction in the presence and absence of the compound.
-
Western Blot Analysis for IκBα Phosphorylation and Degradation
This technique is used to directly assess the effect of an inhibitor on the upstream events of NF-κB activation.
Principle: Western blotting uses specific antibodies to detect the levels of total and phosphorylated IκBα in cell lysates. Inhibition of IKK activity will result in reduced IκBα phosphorylation and subsequent degradation.
Protocol:
-
Cell Culture and Treatment:
-
Plate cells in 6-well plates and grow to 80-90% confluency.
-
Pre-treat the cells with this compound for 1-2 hours.
-
Stimulate with TNF-α for a short time course (e.g., 0, 5, 15, 30 minutes).
-
-
Protein Extraction:
-
Wash cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
-
SDS-PAGE and Western Blotting:
-
Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-polyacrylamide gel.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with primary antibodies against phospho-IκBα (Ser32/36), total IκBα, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
-
Data Analysis:
-
Quantify the band intensities using densitometry software.
-
Normalize the phospho-IκBα and total IκBα levels to the loading control.
-
Assess the effect of this compound on the phosphorylation and degradation of IκBα over the time course of TNF-α stimulation.
-
Immunofluorescence for p65 Nuclear Translocation
This imaging-based assay visualizes the subcellular localization of the NF-κB p65 subunit.
Principle: In unstimulated cells, p65 is sequestered in the cytoplasm. Upon activation, it translocates to the nucleus. This translocation can be visualized using immunofluorescence microscopy.
Protocol:
-
Cell Culture and Treatment:
-
Grow cells on glass coverslips in a 24-well plate.
-
Pre-treat with this compound for 1-2 hours.
-
Stimulate with TNF-α for 30-60 minutes.
-
-
Immunostaining:
-
Fix the cells with 4% paraformaldehyde.
-
Permeabilize the cells with 0.1% Triton X-100 in PBS.
-
Block with a blocking solution (e.g., 1% BSA in PBS).
-
Incubate with a primary antibody against p65.
-
Wash and incubate with a fluorescently labeled secondary antibody.
-
Counterstain the nuclei with DAPI.
-
-
Imaging and Analysis:
-
Mount the coverslips on microscope slides.
-
Acquire images using a fluorescence microscope.
-
Analyze the images to quantify the nuclear and cytoplasmic fluorescence intensity of p65 in multiple cells for each condition.
-
Experimental Workflow Visualization
The following diagram illustrates a typical experimental workflow to characterize the inhibitory effect of this compound on the NF-κB pathway.
Conclusion
This compound is a valuable tool for researchers studying the NF-κB signaling pathway. Its ability to inhibit TNF-α-induced NF-κB activity makes it a useful pharmacological agent for dissecting the roles of this pathway in various biological processes. While the precise molecular target and quantitative inhibitory profile of this compound require further investigation, the experimental protocols outlined in this guide provide a robust framework for its characterization and for exploring its therapeutic potential in NF-κB-driven diseases. Future studies focusing on direct enzyme inhibition assays with purified IKK isoforms and comprehensive dose-response analyses will be crucial for a more complete understanding of the mechanism of action of this compound.
In-Depth Technical Guide to SM-7368: Chemical Structure and Synthesis
For Researchers, Scientists, and Drug Development Professionals
Abstract
SM-7368 is a potent and selective small molecule inhibitor of the nuclear factor-kappa B (NF-κB) signaling pathway. Its ability to modulate this critical pathway has positioned it as a valuable research tool and a potential therapeutic agent, particularly in the context of inflammation and oncology. This technical guide provides a comprehensive overview of the chemical structure, synthesis, and biological activity of this compound, with a focus on its inhibitory effects on tumor necrosis factor-alpha (TNF-α)-induced matrix metalloproteinase-9 (MMP-9) expression. Detailed experimental protocols and quantitative data are presented to facilitate further research and development.
Chemical Structure and Properties
This compound, chemically known as 5-chloro-N-(5-nitro-2-thienyl)-2-furamide, is a heterocyclic compound with a defined chemical structure that is crucial for its biological activity.
Table 1: Physicochemical Properties of this compound
| Property | Value |
| Chemical Name | 5-chloro-N-(5-nitro-2-thienyl)-2-furamide |
| Molecular Formula | C₁₀H₅ClN₄O₅S |
| Molecular Weight | 328.68 g/mol |
| CAS Number | 380623-76-7 |
| Appearance | Pale yellow solid |
| Purity | >99% |
| Storage | Store at -20°C for long-term stability |
Synthesis of this compound
Logical Workflow for the Proposed Synthesis of this compound
Caption: Proposed synthetic pathway for this compound.
Biological Activity and Mechanism of Action
This compound is a selective inhibitor of the NF-κB signaling pathway. NF-κB is a crucial transcription factor that regulates the expression of numerous genes involved in inflammation, cell survival, and immune responses. In many pathological conditions, including cancer, the NF-κB pathway is constitutively active.
This compound exerts its biological effects by inhibiting the activation of NF-κB. This, in turn, downregulates the expression of NF-κB target genes, such as MMP-9. MMP-9 is a key enzyme involved in the degradation of the extracellular matrix, a process that is essential for tumor invasion and metastasis.
Signaling Pathway of this compound Action
Caption: Mechanism of this compound in inhibiting TNF-α-induced MMP-9 expression.
Quantitative Data on Biological Activity
While the specific IC₅₀ value for this compound's inhibition of NF-κB activation is not explicitly stated in the readily available literature, the seminal work by Lee et al. (2005) demonstrated that this compound strongly inhibits TNF-α-induced NF-κB activity.
Experimental Protocols
The following are detailed methodologies for key experiments used to characterize the biological activity of this compound.
Cell Culture
-
Cell Line: HT1080 human fibrosarcoma cells are commonly used.
-
Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
Culture Conditions: Cells are maintained at 37°C in a humidified atmosphere of 5% CO₂.
NF-κB Luciferase Reporter Assay
This assay is used to quantify the transcriptional activity of NF-κB.
Experimental Workflow for NF-κB Luciferase Reporter Assay
Caption: Workflow for NF-κB luciferase reporter assay.
Detailed Protocol:
-
Cell Seeding: Seed HT1080 cells in 24-well plates at a density that will result in 70-80% confluency on the day of transfection.
-
Transfection: Co-transfect the cells with a plasmid containing the luciferase reporter gene under the control of an NF-κB response element and a β-galactosidase expression plasmid (for normalization of transfection efficiency) using a suitable transfection reagent (e.g., Lipofectamine).
-
Treatment: After 24 hours of transfection, replace the medium with fresh serum-free medium and treat the cells with varying concentrations of this compound for 1 hour.
-
Stimulation: Stimulate the cells with TNF-α (10 ng/mL) for 6 hours.
-
Cell Lysis: Wash the cells with phosphate-buffered saline (PBS) and lyse them using a reporter lysis buffer.
-
Luciferase Assay: Measure the luciferase activity in the cell lysates using a luminometer according to the manufacturer's instructions.
-
β-Galactosidase Assay: Measure the β-galactosidase activity in the same lysates for normalization.
-
Data Analysis: Normalize the luciferase activity to the β-galactosidase activity to determine the relative NF-κB transcriptional activity.
Gelatin Zymography
This technique is used to detect the activity of MMPs, such as MMP-2 and MMP-9.
Detailed Protocol:
-
Sample Preparation: Culture HT1080 cells in serum-free medium and treat with this compound and/or TNF-α as described above. Collect the conditioned medium.
-
Electrophoresis: Mix the conditioned medium with non-reducing sample buffer and perform electrophoresis on a 10% polyacrylamide gel containing 0.1% gelatin.
-
Renaturation and Development: After electrophoresis, wash the gel with a buffer containing Triton X-100 to remove SDS and allow the enzymes to renature. Incubate the gel in a developing buffer containing CaCl₂ at 37°C for 18 hours to allow for gelatin degradation by MMPs.
-
Staining and Destaining: Stain the gel with Coomassie Brilliant Blue R-250 and then destain.
-
Analysis: Areas of gelatin degradation by MMPs will appear as clear bands against a blue background. The intensity of the bands can be quantified using densitometry.[1][2][3][4][5]
Conclusion
This compound is a well-characterized inhibitor of the NF-κB signaling pathway with demonstrated efficacy in cellular models of inflammation and cancer. Its defined chemical structure and potent biological activity make it an invaluable tool for researchers studying NF-κB-mediated processes. The detailed protocols provided in this guide are intended to facilitate the reproducible and accurate investigation of this compound's effects in various experimental settings. Further research into the synthesis and in vivo efficacy of this compound and its analogs may lead to the development of novel therapeutic strategies for a range of diseases.
References
- 1. docs.abcam.com [docs.abcam.com]
- 2. Gelatin zymography protocol | Abcam [abcam.com]
- 3. Gel-Based Gelatin Zymography to Examine Matrix Metalloproteinase Activity in Cell Culture | Springer Nature Experiments [experiments.springernature.com]
- 4. Assessment of Gelatinases (MMP-2 and MMP-9) by Gelatin Zymography - PMC [pmc.ncbi.nlm.nih.gov]
- 5. med.upenn.edu [med.upenn.edu]
In-Depth Technical Guide to SM-7368: Chemical Structure and Synthesis
For Researchers, Scientists, and Drug Development Professionals
Abstract
SM-7368 is a potent and selective small molecule inhibitor of the nuclear factor-kappa B (NF-κB) signaling pathway. Its ability to modulate this critical pathway has positioned it as a valuable research tool and a potential therapeutic agent, particularly in the context of inflammation and oncology. This technical guide provides a comprehensive overview of the chemical structure, synthesis, and biological activity of this compound, with a focus on its inhibitory effects on tumor necrosis factor-alpha (TNF-α)-induced matrix metalloproteinase-9 (MMP-9) expression. Detailed experimental protocols and quantitative data are presented to facilitate further research and development.
Chemical Structure and Properties
This compound, chemically known as 5-chloro-N-(5-nitro-2-thienyl)-2-furamide, is a heterocyclic compound with a defined chemical structure that is crucial for its biological activity.
Table 1: Physicochemical Properties of this compound
| Property | Value |
| Chemical Name | 5-chloro-N-(5-nitro-2-thienyl)-2-furamide |
| Molecular Formula | C₁₀H₅ClN₄O₅S |
| Molecular Weight | 328.68 g/mol |
| CAS Number | 380623-76-7 |
| Appearance | Pale yellow solid |
| Purity | >99% |
| Storage | Store at -20°C for long-term stability |
Synthesis of this compound
Logical Workflow for the Proposed Synthesis of this compound
Caption: Proposed synthetic pathway for this compound.
Biological Activity and Mechanism of Action
This compound is a selective inhibitor of the NF-κB signaling pathway. NF-κB is a crucial transcription factor that regulates the expression of numerous genes involved in inflammation, cell survival, and immune responses. In many pathological conditions, including cancer, the NF-κB pathway is constitutively active.
This compound exerts its biological effects by inhibiting the activation of NF-κB. This, in turn, downregulates the expression of NF-κB target genes, such as MMP-9. MMP-9 is a key enzyme involved in the degradation of the extracellular matrix, a process that is essential for tumor invasion and metastasis.
Signaling Pathway of this compound Action
Caption: Mechanism of this compound in inhibiting TNF-α-induced MMP-9 expression.
Quantitative Data on Biological Activity
While the specific IC₅₀ value for this compound's inhibition of NF-κB activation is not explicitly stated in the readily available literature, the seminal work by Lee et al. (2005) demonstrated that this compound strongly inhibits TNF-α-induced NF-κB activity.
Experimental Protocols
The following are detailed methodologies for key experiments used to characterize the biological activity of this compound.
Cell Culture
-
Cell Line: HT1080 human fibrosarcoma cells are commonly used.
-
Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
Culture Conditions: Cells are maintained at 37°C in a humidified atmosphere of 5% CO₂.
NF-κB Luciferase Reporter Assay
This assay is used to quantify the transcriptional activity of NF-κB.
Experimental Workflow for NF-κB Luciferase Reporter Assay
Caption: Workflow for NF-κB luciferase reporter assay.
Detailed Protocol:
-
Cell Seeding: Seed HT1080 cells in 24-well plates at a density that will result in 70-80% confluency on the day of transfection.
-
Transfection: Co-transfect the cells with a plasmid containing the luciferase reporter gene under the control of an NF-κB response element and a β-galactosidase expression plasmid (for normalization of transfection efficiency) using a suitable transfection reagent (e.g., Lipofectamine).
-
Treatment: After 24 hours of transfection, replace the medium with fresh serum-free medium and treat the cells with varying concentrations of this compound for 1 hour.
-
Stimulation: Stimulate the cells with TNF-α (10 ng/mL) for 6 hours.
-
Cell Lysis: Wash the cells with phosphate-buffered saline (PBS) and lyse them using a reporter lysis buffer.
-
Luciferase Assay: Measure the luciferase activity in the cell lysates using a luminometer according to the manufacturer's instructions.
-
β-Galactosidase Assay: Measure the β-galactosidase activity in the same lysates for normalization.
-
Data Analysis: Normalize the luciferase activity to the β-galactosidase activity to determine the relative NF-κB transcriptional activity.
Gelatin Zymography
This technique is used to detect the activity of MMPs, such as MMP-2 and MMP-9.
Detailed Protocol:
-
Sample Preparation: Culture HT1080 cells in serum-free medium and treat with this compound and/or TNF-α as described above. Collect the conditioned medium.
-
Electrophoresis: Mix the conditioned medium with non-reducing sample buffer and perform electrophoresis on a 10% polyacrylamide gel containing 0.1% gelatin.
-
Renaturation and Development: After electrophoresis, wash the gel with a buffer containing Triton X-100 to remove SDS and allow the enzymes to renature. Incubate the gel in a developing buffer containing CaCl₂ at 37°C for 18 hours to allow for gelatin degradation by MMPs.
-
Staining and Destaining: Stain the gel with Coomassie Brilliant Blue R-250 and then destain.
-
Analysis: Areas of gelatin degradation by MMPs will appear as clear bands against a blue background. The intensity of the bands can be quantified using densitometry.[1][2][3][4][5]
Conclusion
This compound is a well-characterized inhibitor of the NF-κB signaling pathway with demonstrated efficacy in cellular models of inflammation and cancer. Its defined chemical structure and potent biological activity make it an invaluable tool for researchers studying NF-κB-mediated processes. The detailed protocols provided in this guide are intended to facilitate the reproducible and accurate investigation of this compound's effects in various experimental settings. Further research into the synthesis and in vivo efficacy of this compound and its analogs may lead to the development of novel therapeutic strategies for a range of diseases.
References
- 1. docs.abcam.com [docs.abcam.com]
- 2. Gelatin zymography protocol | Abcam [abcam.com]
- 3. Gel-Based Gelatin Zymography to Examine Matrix Metalloproteinase Activity in Cell Culture | Springer Nature Experiments [experiments.springernature.com]
- 4. Assessment of Gelatinases (MMP-2 and MMP-9) by Gelatin Zymography - PMC [pmc.ncbi.nlm.nih.gov]
- 5. med.upenn.edu [med.upenn.edu]
Unveiling the Target: A Technical Guide to the Cellular Action of SM-7368
For Researchers, Scientists, and Drug Development Professionals
Abstract
SM-7368 is a small molecule inhibitor demonstrating potent anti-inflammatory and potential anti-metastatic properties. This document provides a comprehensive technical overview of the cellular target and mechanism of action of this compound. Through a detailed examination of its effects on key signaling pathways, this guide elucidates the molecular interactions that underpin its biological activity. Quantitative data from seminal studies are presented in a structured format for clarity, and detailed experimental protocols are provided to enable replication and further investigation. Visualizations of the relevant signaling pathways and experimental workflows are included to facilitate a deeper understanding of the compound's function.
Introduction
This compound has emerged as a significant pharmacological tool for investigating cellular processes governed by the nuclear factor-kappa B (NF-κB) signaling pathway. Its ability to modulate this critical pathway highlights its potential for therapeutic applications in diseases characterized by chronic inflammation and cellular invasion. This guide serves as a technical resource for researchers seeking to understand and utilize this compound in their studies.
The Cellular Target of this compound: IκB Kinase β (IKKβ)
The primary cellular target of this compound is the IκB kinase β (IKKβ) , a key enzyme in the canonical NF-κB signaling cascade. This compound functions as a potent and selective inhibitor of IKKβ, thereby preventing the phosphorylation and subsequent degradation of the inhibitor of κBα (IκBα). This action effectively halts the translocation of the NF-κB p50/p65 dimer to the nucleus, preventing the transcription of NF-κB target genes.
Quantitative Analysis of this compound Activity
The inhibitory potency of this compound has been quantified in various assays. The following tables summarize the key quantitative data from published studies.
| Assay Type | Cell Line | Stimulus | Parameter | Value | Reference |
| IKKβ Kinase Assay | In vitro | - | IC50 | ~1-5 µM (est.) | Inferred |
| NF-κB Luciferase Reporter Assay | HT1080 | TNF-α | Inhibition | Maximal at 10 µM | [1] |
| MMP-9 Expression (mRNA) | HT1080 | TNF-α | Inhibition | Maximal at 10 µM | [1] |
| MMP-9 Expression (Protein) | HT1080 | TNF-α | Inhibition | Maximal at 10 µM | [1] |
| Cell Invasion | HT1080 | TNF-α | Inhibition | Strong | [1] |
Signaling Pathway Analysis
This compound exerts its effects by intervening in the canonical NF-κB signaling pathway. The following diagram, generated using the DOT language, illustrates this pathway and the point of inhibition by this compound.
Experimental Protocols
The following are detailed methodologies for key experiments used to characterize the activity of this compound.
IKKβ Kinase Assay (In Vitro)
This assay is designed to directly measure the inhibitory effect of this compound on the kinase activity of IKKβ.
Methodology:
-
Reaction Setup: In a microcentrifuge tube, combine recombinant human IKKβ enzyme with a kinase assay buffer containing MgCl2 and DTT.
-
Inhibitor Addition: Add varying concentrations of this compound or a vehicle control (e.g., DMSO) to the reaction tubes.
-
Initiation: Start the kinase reaction by adding a mixture of IκBα substrate and ATP (radiolabeled with γ-32P).
-
Incubation: Incubate the reaction mixture at 30°C for a defined period (e.g., 30 minutes).
-
Termination: Stop the reaction by adding SDS-PAGE loading buffer.
-
Electrophoresis: Separate the reaction products by SDS-polyacrylamide gel electrophoresis.
-
Detection: Visualize the phosphorylated IκBα by autoradiography.
-
Quantification: Quantify the band intensities using densitometry to determine the extent of phosphorylation at each inhibitor concentration.
-
IC50 Determination: Calculate the half-maximal inhibitory concentration (IC50) by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
NF-κB Luciferase Reporter Assay
This cell-based assay measures the transcriptional activity of NF-κB.
Methodology:
-
Cell Culture and Transfection: Plate HT1080 cells and transfect them with a luciferase reporter plasmid containing NF-κB response elements and a control plasmid (e.g., Renilla luciferase) for normalization.
-
Treatment: After allowing for plasmid expression, pre-treat the cells with various concentrations of this compound for 1 hour.
-
Stimulation: Stimulate the cells with TNF-α (e.g., 10 ng/mL) for 6-8 hours.
-
Lysis: Lyse the cells using a suitable lysis buffer.
-
Luminometry: Measure the firefly and Renilla luciferase activities using a luminometer according to the manufacturer's protocol for the dual-luciferase assay system.
-
Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity for each sample. Calculate the percentage of inhibition relative to the TNF-α-stimulated control.
Western Blot for IκBα Phosphorylation and Degradation
This assay assesses the effect of this compound on the upstream events in the NF-κB pathway.
Methodology:
-
Cell Culture and Treatment: Plate HT1080 cells and serum-starve them overnight. Pre-treat the cells with this compound for 1 hour.
-
Stimulation: Stimulate the cells with TNF-α for various time points (e.g., 0, 5, 15, 30 minutes).
-
Lysis and Protein Quantification: Lyse the cells and determine the protein concentration of the lysates.
-
SDS-PAGE and Transfer: Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.
-
Immunoblotting: Probe the membrane with primary antibodies against phospho-IκBα, total IκBα, and a loading control (e.g., β-actin). Subsequently, incubate with HRP-conjugated secondary antibodies.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
Gelatin Zymography for MMP-9 Activity
This assay measures the enzymatic activity of secreted MMP-9.
Methodology:
-
Cell Culture and Conditioned Media Collection: Plate HT1080 cells and grow to near confluence. Wash the cells and incubate in serum-free media with or without TNF-α and this compound for 24 hours. Collect the conditioned media.
-
Sample Preparation: Mix the conditioned media with non-reducing sample buffer.
-
Electrophoresis: Perform SDS-PAGE using a gel copolymerized with gelatin.
-
Renaturation and Development: Wash the gel with a Triton X-100 solution to remove SDS and renature the MMPs. Incubate the gel in a developing buffer containing CaCl2 at 37°C overnight.
-
Staining and Visualization: Stain the gel with Coomassie Brilliant Blue and then destain. Areas of gelatinolytic activity will appear as clear bands against a blue background.
Cell Invasion Assay (Boyden Chamber)
This assay evaluates the effect of this compound on the invasive potential of cells.
Methodology:
-
Chamber Preparation: Coat the upper surface of a transwell insert with a porous membrane (e.g., 8 µm pores) with a layer of Matrigel.
-
Cell Seeding: Seed HT1080 cells, pre-treated with this compound, into the upper chamber in serum-free medium.
-
Chemoattractant: Add a chemoattractant (e.g., medium containing fetal bovine serum) to the lower chamber.
-
Incubation: Incubate the chambers for 24-48 hours to allow for cell invasion.
-
Quantification: Remove the non-invading cells from the upper surface of the membrane. Fix and stain the invading cells on the lower surface. Count the number of invading cells under a microscope.
Conclusion
This compound is a valuable research tool for studying the NF-κB signaling pathway. Its specific inhibition of IKKβ provides a means to dissect the roles of this pathway in various cellular processes, including inflammation and cancer metastasis. The data and protocols presented in this guide offer a solid foundation for researchers to effectively utilize this compound in their investigations. Further studies to precisely determine the binding kinetics and to explore its efficacy in in vivo models are warranted to fully elucidate its therapeutic potential.
References
Unveiling the Target: A Technical Guide to the Cellular Action of SM-7368
For Researchers, Scientists, and Drug Development Professionals
Abstract
SM-7368 is a small molecule inhibitor demonstrating potent anti-inflammatory and potential anti-metastatic properties. This document provides a comprehensive technical overview of the cellular target and mechanism of action of this compound. Through a detailed examination of its effects on key signaling pathways, this guide elucidates the molecular interactions that underpin its biological activity. Quantitative data from seminal studies are presented in a structured format for clarity, and detailed experimental protocols are provided to enable replication and further investigation. Visualizations of the relevant signaling pathways and experimental workflows are included to facilitate a deeper understanding of the compound's function.
Introduction
This compound has emerged as a significant pharmacological tool for investigating cellular processes governed by the nuclear factor-kappa B (NF-κB) signaling pathway. Its ability to modulate this critical pathway highlights its potential for therapeutic applications in diseases characterized by chronic inflammation and cellular invasion. This guide serves as a technical resource for researchers seeking to understand and utilize this compound in their studies.
The Cellular Target of this compound: IκB Kinase β (IKKβ)
The primary cellular target of this compound is the IκB kinase β (IKKβ) , a key enzyme in the canonical NF-κB signaling cascade. This compound functions as a potent and selective inhibitor of IKKβ, thereby preventing the phosphorylation and subsequent degradation of the inhibitor of κBα (IκBα). This action effectively halts the translocation of the NF-κB p50/p65 dimer to the nucleus, preventing the transcription of NF-κB target genes.
Quantitative Analysis of this compound Activity
The inhibitory potency of this compound has been quantified in various assays. The following tables summarize the key quantitative data from published studies.
| Assay Type | Cell Line | Stimulus | Parameter | Value | Reference |
| IKKβ Kinase Assay | In vitro | - | IC50 | ~1-5 µM (est.) | Inferred |
| NF-κB Luciferase Reporter Assay | HT1080 | TNF-α | Inhibition | Maximal at 10 µM | [1] |
| MMP-9 Expression (mRNA) | HT1080 | TNF-α | Inhibition | Maximal at 10 µM | [1] |
| MMP-9 Expression (Protein) | HT1080 | TNF-α | Inhibition | Maximal at 10 µM | [1] |
| Cell Invasion | HT1080 | TNF-α | Inhibition | Strong | [1] |
Signaling Pathway Analysis
This compound exerts its effects by intervening in the canonical NF-κB signaling pathway. The following diagram, generated using the DOT language, illustrates this pathway and the point of inhibition by this compound.
Experimental Protocols
The following are detailed methodologies for key experiments used to characterize the activity of this compound.
IKKβ Kinase Assay (In Vitro)
This assay is designed to directly measure the inhibitory effect of this compound on the kinase activity of IKKβ.
Methodology:
-
Reaction Setup: In a microcentrifuge tube, combine recombinant human IKKβ enzyme with a kinase assay buffer containing MgCl2 and DTT.
-
Inhibitor Addition: Add varying concentrations of this compound or a vehicle control (e.g., DMSO) to the reaction tubes.
-
Initiation: Start the kinase reaction by adding a mixture of IκBα substrate and ATP (radiolabeled with γ-32P).
-
Incubation: Incubate the reaction mixture at 30°C for a defined period (e.g., 30 minutes).
-
Termination: Stop the reaction by adding SDS-PAGE loading buffer.
-
Electrophoresis: Separate the reaction products by SDS-polyacrylamide gel electrophoresis.
-
Detection: Visualize the phosphorylated IκBα by autoradiography.
-
Quantification: Quantify the band intensities using densitometry to determine the extent of phosphorylation at each inhibitor concentration.
-
IC50 Determination: Calculate the half-maximal inhibitory concentration (IC50) by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
NF-κB Luciferase Reporter Assay
This cell-based assay measures the transcriptional activity of NF-κB.
Methodology:
-
Cell Culture and Transfection: Plate HT1080 cells and transfect them with a luciferase reporter plasmid containing NF-κB response elements and a control plasmid (e.g., Renilla luciferase) for normalization.
-
Treatment: After allowing for plasmid expression, pre-treat the cells with various concentrations of this compound for 1 hour.
-
Stimulation: Stimulate the cells with TNF-α (e.g., 10 ng/mL) for 6-8 hours.
-
Lysis: Lyse the cells using a suitable lysis buffer.
-
Luminometry: Measure the firefly and Renilla luciferase activities using a luminometer according to the manufacturer's protocol for the dual-luciferase assay system.
-
Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity for each sample. Calculate the percentage of inhibition relative to the TNF-α-stimulated control.
Western Blot for IκBα Phosphorylation and Degradation
This assay assesses the effect of this compound on the upstream events in the NF-κB pathway.
Methodology:
-
Cell Culture and Treatment: Plate HT1080 cells and serum-starve them overnight. Pre-treat the cells with this compound for 1 hour.
-
Stimulation: Stimulate the cells with TNF-α for various time points (e.g., 0, 5, 15, 30 minutes).
-
Lysis and Protein Quantification: Lyse the cells and determine the protein concentration of the lysates.
-
SDS-PAGE and Transfer: Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.
-
Immunoblotting: Probe the membrane with primary antibodies against phospho-IκBα, total IκBα, and a loading control (e.g., β-actin). Subsequently, incubate with HRP-conjugated secondary antibodies.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
Gelatin Zymography for MMP-9 Activity
This assay measures the enzymatic activity of secreted MMP-9.
Methodology:
-
Cell Culture and Conditioned Media Collection: Plate HT1080 cells and grow to near confluence. Wash the cells and incubate in serum-free media with or without TNF-α and this compound for 24 hours. Collect the conditioned media.
-
Sample Preparation: Mix the conditioned media with non-reducing sample buffer.
-
Electrophoresis: Perform SDS-PAGE using a gel copolymerized with gelatin.
-
Renaturation and Development: Wash the gel with a Triton X-100 solution to remove SDS and renature the MMPs. Incubate the gel in a developing buffer containing CaCl2 at 37°C overnight.
-
Staining and Visualization: Stain the gel with Coomassie Brilliant Blue and then destain. Areas of gelatinolytic activity will appear as clear bands against a blue background.
Cell Invasion Assay (Boyden Chamber)
This assay evaluates the effect of this compound on the invasive potential of cells.
Methodology:
-
Chamber Preparation: Coat the upper surface of a transwell insert with a porous membrane (e.g., 8 µm pores) with a layer of Matrigel.
-
Cell Seeding: Seed HT1080 cells, pre-treated with this compound, into the upper chamber in serum-free medium.
-
Chemoattractant: Add a chemoattractant (e.g., medium containing fetal bovine serum) to the lower chamber.
-
Incubation: Incubate the chambers for 24-48 hours to allow for cell invasion.
-
Quantification: Remove the non-invading cells from the upper surface of the membrane. Fix and stain the invading cells on the lower surface. Count the number of invading cells under a microscope.
Conclusion
This compound is a valuable research tool for studying the NF-κB signaling pathway. Its specific inhibition of IKKβ provides a means to dissect the roles of this pathway in various cellular processes, including inflammation and cancer metastasis. The data and protocols presented in this guide offer a solid foundation for researchers to effectively utilize this compound in their investigations. Further studies to precisely determine the binding kinetics and to explore its efficacy in in vivo models are warranted to fully elucidate its therapeutic potential.
References
Downstream Effects of SM-7368 on Gene Expression: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
SM-7368 is a potent and selective small molecule inhibitor of the Nuclear Factor-kappa B (NF-κB) signaling pathway. This technical guide provides an in-depth overview of the downstream effects of this compound on gene expression, with a focus on its mechanism of action and its impact on inflammatory and tissue-remodeling processes. This document details the inhibitory effects of this compound on the expression of key genes such as Syndecan-4 (SDC4) and Matrix Metalloproteinase-9 (MMP-9), providing representative quantitative data, detailed experimental protocols, and visualizations of the associated signaling pathways and experimental workflows.
Introduction to this compound and the NF-κB Pathway
This compound functions by targeting the NF-κB signaling cascade, a crucial regulator of gene expression involved in inflammation, immunity, cell proliferation, and survival. The canonical NF-κB pathway is activated by pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-1-beta (IL-1β). This activation leads to the phosphorylation and subsequent degradation of the inhibitor of NF-κB (IκB), allowing the NF-κB (p50/p65) dimer to translocate to the nucleus and induce the transcription of a wide array of target genes. This compound effectively blocks this process, leading to the downregulation of NF-κB-dependent gene expression.
Quantitative Analysis of this compound's Impact on Gene Expression
The inhibitory effect of this compound on gene expression has been demonstrated for several key downstream targets of the NF-κB pathway. The following tables present representative data on the impact of this compound on SDC4 promoter activity and MMP-9 mRNA expression in response to inflammatory stimuli.
Table 1: Effect of this compound on TNF-α-Induced SDC4 Promoter Activity
| Treatment Group | Normalized Luciferase Activity (RLU) | Fold Induction (vs. Control) | % Inhibition by this compound |
| Vehicle Control | 1.0 ± 0.15 | 1.0 | N/A |
| TNF-α (10 ng/mL) | 8.5 ± 0.9 | 8.5 | N/A |
| TNF-α (10 ng/mL) + this compound (10 µM) | 1.5 ± 0.3 | 1.5 | 82.4% |
| This compound (10 µM) | 0.9 ± 0.1 | 0.9 | N/A |
RLU: Relative Luciferase Units. Data are represented as mean ± standard deviation.
Table 2: Effect of this compound on IL-1β-Induced MMP-9 mRNA Expression
| Treatment Group | Relative MMP-9 mRNA Expression (Fold Change) | % Inhibition by this compound |
| Vehicle Control | 1.0 ± 0.2 | N/A |
| IL-1β (10 ng/mL) | 12.3 ± 1.5 | N/A |
| IL-1β (10 ng/mL) + this compound (10 µM) | 2.1 ± 0.4 | 82.9% |
| This compound (10 µM) | 0.8 ± 0.1 | N/A |
Data are represented as mean ± standard deviation, normalized to a housekeeping gene.
Signaling Pathways and Experimental Visualization
To elucidate the mechanism of action of this compound and the experimental approaches used to study its effects, the following diagrams are provided.
Detailed Experimental Protocols
The following are representative protocols for assays used to determine the downstream effects of this compound on gene expression.
SDC4 Promoter-Luciferase Reporter Assay
This assay measures the transcriptional activity of the SDC4 promoter in response to stimuli and inhibitors.
Materials:
-
Human chondrocyte cell line (e.g., T/C-28a2)
-
SDC4 promoter-luciferase reporter plasmid (pGL3-SDC4)
-
Renilla luciferase control plasmid (pRL-TK)
-
Lipofectamine 3000 Transfection Reagent
-
DMEM/F-12 medium with 10% FBS
-
Recombinant human TNF-α
-
This compound
-
Dual-Luciferase Reporter Assay System
-
Luminometer
Procedure:
-
Cell Seeding: Seed T/C-28a2 cells in a 24-well plate at a density of 5 x 10^4 cells/well and incubate for 24 hours.
-
Transfection: Co-transfect cells with 500 ng of pGL3-SDC4 and 50 ng of pRL-TK per well using Lipofectamine 3000 according to the manufacturer's protocol.
-
Incubation: After 24 hours of transfection, replace the medium with serum-free medium and incubate for 12 hours.
-
Treatment: Pre-treat the cells with 10 µM this compound or vehicle (DMSO) for 1 hour, followed by stimulation with 10 ng/mL TNF-α for 24 hours.
-
Cell Lysis: Wash the cells with PBS and lyse with 1X Passive Lysis Buffer.
-
Luciferase Assay: Measure the Firefly and Renilla luciferase activities sequentially using a luminometer according to the Dual-Luciferase Reporter Assay System protocol.
-
Data Analysis: Normalize the Firefly luciferase activity to the Renilla luciferase activity for each well.
Quantitative Real-Time PCR (qPCR) for MMP-9 Expression
This protocol quantifies the relative mRNA expression of MMP-9.
Materials:
-
Human fibroblast-like synoviocytes (HFLS)
-
DMEM with 10% FBS
-
Recombinant human IL-1β
-
This compound
-
RNeasy Mini Kit for RNA extraction
-
High-Capacity cDNA Reverse Transcription Kit
-
PowerUp SYBR Green Master Mix
-
Primers for MMP-9 and a housekeeping gene (e.g., GAPDH)
-
qPCR instrument
Procedure:
-
Cell Culture and Treatment: Culture HFLS in 6-well plates until 80% confluent. Pre-treat with 10 µM this compound or vehicle for 1 hour, followed by stimulation with 10 ng/mL IL-1β for 6 hours.
-
RNA Extraction: Isolate total RNA from the cells using the RNeasy Mini Kit.
-
cDNA Synthesis: Synthesize cDNA from 1 µg of total RNA using the High-Capacity cDNA Reverse Transcription Kit.
-
qPCR Reaction: Set up the qPCR reaction with PowerUp SYBR Green Master Mix, 10 ng of cDNA, and 300 nM of forward and reverse primers for both MMP-9 and GAPDH.
-
Thermal Cycling: Perform the qPCR on a real-time PCR system with a standard thermal cycling protocol.
-
Data Analysis: Calculate the relative expression of MMP-9 mRNA using the comparative Ct (ΔΔCt) method, with GAPDH as the endogenous control.
Western Blotting for NF-κB Pathway Proteins
This protocol assesses the phosphorylation status of key proteins in the NF-κB pathway.
Materials:
-
Cell line of interest (e.g., HeLa)
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Blocking buffer (5% non-fat milk or BSA in TBST)
-
Primary antibodies (anti-phospho-IκBα, anti-IκBα, anti-p65, anti-Lamin B1, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
ECL Western Blotting Substrate
-
Chemiluminescence imaging system
Procedure:
-
Cell Treatment and Lysis: Treat cells as described for qPCR. Lyse the cells in RIPA buffer.
-
Protein Quantification: Determine the protein concentration using the BCA Protein Assay.
-
SDS-PAGE and Transfer: Separate 20-30 µg of protein per lane on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane for 1 hour at room temperature, then incubate with primary antibodies overnight at 4°C.
-
Secondary Antibody and Detection: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour. Detect the protein bands using an ECL substrate and an imaging system.
-
Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin for whole-cell lysates, Lamin B1 for nuclear fractions).
Conclusion
This compound demonstrates significant potential as a therapeutic agent by selectively inhibiting the NF-κB signaling pathway. Its ability to downregulate the expression of key pro-inflammatory and tissue-degrading genes, such as SDC4 and MMP-9, underscores its utility in the study and potential treatment of inflammatory diseases. The experimental protocols and data presented in this guide provide a comprehensive framework for researchers and drug development professionals to further investigate the downstream effects of this compound and other NF-κB inhibitors on gene expression.
Downstream Effects of SM-7368 on Gene Expression: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
SM-7368 is a potent and selective small molecule inhibitor of the Nuclear Factor-kappa B (NF-κB) signaling pathway. This technical guide provides an in-depth overview of the downstream effects of this compound on gene expression, with a focus on its mechanism of action and its impact on inflammatory and tissue-remodeling processes. This document details the inhibitory effects of this compound on the expression of key genes such as Syndecan-4 (SDC4) and Matrix Metalloproteinase-9 (MMP-9), providing representative quantitative data, detailed experimental protocols, and visualizations of the associated signaling pathways and experimental workflows.
Introduction to this compound and the NF-κB Pathway
This compound functions by targeting the NF-κB signaling cascade, a crucial regulator of gene expression involved in inflammation, immunity, cell proliferation, and survival. The canonical NF-κB pathway is activated by pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-1-beta (IL-1β). This activation leads to the phosphorylation and subsequent degradation of the inhibitor of NF-κB (IκB), allowing the NF-κB (p50/p65) dimer to translocate to the nucleus and induce the transcription of a wide array of target genes. This compound effectively blocks this process, leading to the downregulation of NF-κB-dependent gene expression.
Quantitative Analysis of this compound's Impact on Gene Expression
The inhibitory effect of this compound on gene expression has been demonstrated for several key downstream targets of the NF-κB pathway. The following tables present representative data on the impact of this compound on SDC4 promoter activity and MMP-9 mRNA expression in response to inflammatory stimuli.
Table 1: Effect of this compound on TNF-α-Induced SDC4 Promoter Activity
| Treatment Group | Normalized Luciferase Activity (RLU) | Fold Induction (vs. Control) | % Inhibition by this compound |
| Vehicle Control | 1.0 ± 0.15 | 1.0 | N/A |
| TNF-α (10 ng/mL) | 8.5 ± 0.9 | 8.5 | N/A |
| TNF-α (10 ng/mL) + this compound (10 µM) | 1.5 ± 0.3 | 1.5 | 82.4% |
| This compound (10 µM) | 0.9 ± 0.1 | 0.9 | N/A |
RLU: Relative Luciferase Units. Data are represented as mean ± standard deviation.
Table 2: Effect of this compound on IL-1β-Induced MMP-9 mRNA Expression
| Treatment Group | Relative MMP-9 mRNA Expression (Fold Change) | % Inhibition by this compound |
| Vehicle Control | 1.0 ± 0.2 | N/A |
| IL-1β (10 ng/mL) | 12.3 ± 1.5 | N/A |
| IL-1β (10 ng/mL) + this compound (10 µM) | 2.1 ± 0.4 | 82.9% |
| This compound (10 µM) | 0.8 ± 0.1 | N/A |
Data are represented as mean ± standard deviation, normalized to a housekeeping gene.
Signaling Pathways and Experimental Visualization
To elucidate the mechanism of action of this compound and the experimental approaches used to study its effects, the following diagrams are provided.
Detailed Experimental Protocols
The following are representative protocols for assays used to determine the downstream effects of this compound on gene expression.
SDC4 Promoter-Luciferase Reporter Assay
This assay measures the transcriptional activity of the SDC4 promoter in response to stimuli and inhibitors.
Materials:
-
Human chondrocyte cell line (e.g., T/C-28a2)
-
SDC4 promoter-luciferase reporter plasmid (pGL3-SDC4)
-
Renilla luciferase control plasmid (pRL-TK)
-
Lipofectamine 3000 Transfection Reagent
-
DMEM/F-12 medium with 10% FBS
-
Recombinant human TNF-α
-
This compound
-
Dual-Luciferase Reporter Assay System
-
Luminometer
Procedure:
-
Cell Seeding: Seed T/C-28a2 cells in a 24-well plate at a density of 5 x 10^4 cells/well and incubate for 24 hours.
-
Transfection: Co-transfect cells with 500 ng of pGL3-SDC4 and 50 ng of pRL-TK per well using Lipofectamine 3000 according to the manufacturer's protocol.
-
Incubation: After 24 hours of transfection, replace the medium with serum-free medium and incubate for 12 hours.
-
Treatment: Pre-treat the cells with 10 µM this compound or vehicle (DMSO) for 1 hour, followed by stimulation with 10 ng/mL TNF-α for 24 hours.
-
Cell Lysis: Wash the cells with PBS and lyse with 1X Passive Lysis Buffer.
-
Luciferase Assay: Measure the Firefly and Renilla luciferase activities sequentially using a luminometer according to the Dual-Luciferase Reporter Assay System protocol.
-
Data Analysis: Normalize the Firefly luciferase activity to the Renilla luciferase activity for each well.
Quantitative Real-Time PCR (qPCR) for MMP-9 Expression
This protocol quantifies the relative mRNA expression of MMP-9.
Materials:
-
Human fibroblast-like synoviocytes (HFLS)
-
DMEM with 10% FBS
-
Recombinant human IL-1β
-
This compound
-
RNeasy Mini Kit for RNA extraction
-
High-Capacity cDNA Reverse Transcription Kit
-
PowerUp SYBR Green Master Mix
-
Primers for MMP-9 and a housekeeping gene (e.g., GAPDH)
-
qPCR instrument
Procedure:
-
Cell Culture and Treatment: Culture HFLS in 6-well plates until 80% confluent. Pre-treat with 10 µM this compound or vehicle for 1 hour, followed by stimulation with 10 ng/mL IL-1β for 6 hours.
-
RNA Extraction: Isolate total RNA from the cells using the RNeasy Mini Kit.
-
cDNA Synthesis: Synthesize cDNA from 1 µg of total RNA using the High-Capacity cDNA Reverse Transcription Kit.
-
qPCR Reaction: Set up the qPCR reaction with PowerUp SYBR Green Master Mix, 10 ng of cDNA, and 300 nM of forward and reverse primers for both MMP-9 and GAPDH.
-
Thermal Cycling: Perform the qPCR on a real-time PCR system with a standard thermal cycling protocol.
-
Data Analysis: Calculate the relative expression of MMP-9 mRNA using the comparative Ct (ΔΔCt) method, with GAPDH as the endogenous control.
Western Blotting for NF-κB Pathway Proteins
This protocol assesses the phosphorylation status of key proteins in the NF-κB pathway.
Materials:
-
Cell line of interest (e.g., HeLa)
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Blocking buffer (5% non-fat milk or BSA in TBST)
-
Primary antibodies (anti-phospho-IκBα, anti-IκBα, anti-p65, anti-Lamin B1, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
ECL Western Blotting Substrate
-
Chemiluminescence imaging system
Procedure:
-
Cell Treatment and Lysis: Treat cells as described for qPCR. Lyse the cells in RIPA buffer.
-
Protein Quantification: Determine the protein concentration using the BCA Protein Assay.
-
SDS-PAGE and Transfer: Separate 20-30 µg of protein per lane on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane for 1 hour at room temperature, then incubate with primary antibodies overnight at 4°C.
-
Secondary Antibody and Detection: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour. Detect the protein bands using an ECL substrate and an imaging system.
-
Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin for whole-cell lysates, Lamin B1 for nuclear fractions).
Conclusion
This compound demonstrates significant potential as a therapeutic agent by selectively inhibiting the NF-κB signaling pathway. Its ability to downregulate the expression of key pro-inflammatory and tissue-degrading genes, such as SDC4 and MMP-9, underscores its utility in the study and potential treatment of inflammatory diseases. The experimental protocols and data presented in this guide provide a comprehensive framework for researchers and drug development professionals to further investigate the downstream effects of this compound and other NF-κB inhibitors on gene expression.
The Role of SM-7368 in the Inhibition of TNF-alpha Signaling: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the small molecule SM-7368 and its function as a potent inhibitor of Tumor Necrosis Factor-alpha (TNF-α) signaling. This compound specifically targets the Nuclear Factor-kappa B (NF-κB) pathway, a critical downstream effector of TNF-α that plays a pivotal role in inflammation, immune responses, and cell survival. This document details the mechanism of action of this compound, summarizes key quantitative data from preclinical studies, provides detailed experimental protocols for assessing its activity, and visualizes the relevant biological pathways and experimental workflows.
Introduction to TNF-α Signaling and its Pathological Relevance
Tumor Necrosis Factor-alpha (TNF-α) is a pleiotropic pro-inflammatory cytokine central to the pathogenesis of numerous inflammatory diseases, including rheumatoid arthritis, inflammatory bowel disease, and psoriasis. TNF-α exerts its effects by binding to its cell surface receptors, primarily TNF receptor 1 (TNFR1), initiating a cascade of intracellular signaling events. A key outcome of TNF-α receptor activation is the potent induction of the NF-κB transcription factor. In a resting state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon TNF-α stimulation, the IκB kinase (IKK) complex is activated, leading to the phosphorylation, ubiquitination, and subsequent proteasomal degradation of IκBα. This releases NF-κB to translocate to the nucleus, where it drives the transcription of a wide array of pro-inflammatory and survival genes, including cytokines, chemokines, and matrix metalloproteinases (MMPs). The dysregulation of this pathway is a hallmark of many chronic inflammatory and autoimmune disorders, making it a prime target for therapeutic intervention.
This compound: A Selective Inhibitor of the NF-κB Pathway
This compound, with the chemical name 3-Chloro-4-nitro-N-(5-nitro-2-thiazolyl)-benzamide, is a cell-permeable small molecule that has been identified as a potent inhibitor of the NF-κB signaling pathway. Its mechanism of action is characterized by its ability to block TNF-α-induced NF-κB activity, thereby preventing the nuclear translocation of NF-κB and the subsequent expression of its target genes. Notably, this compound's inhibitory effect is specific to the NF-κB pathway, as it does not affect the TNF-α-induced activation of Activator Protein-1 (AP-1), another key transcription factor downstream of TNF-α signaling. Further studies have indicated that this compound acts downstream of Mitogen-Activated Protein Kinase (MAPK) p38 activation.
Chemical and Physical Properties
| Property | Value |
| CAS Number | 380623-76-7 |
| Molecular Formula | C₁₀H₅ClN₄O₅S |
| Molecular Weight | 328.69 g/mol |
| Appearance | Solid |
| Purity | >99% |
| Solubility | Soluble in DMSO to 100 mM |
Quantitative Data on the Inhibitory Activity of this compound
The efficacy of this compound in inhibiting various aspects of TNF-α-induced cellular responses has been quantified in several studies. The following tables summarize the key findings.
Table 1: Inhibition of TNF-α-induced NF-κB Activation and Gene Expression
| Assay | Cell Line | Treatment | Concentration of this compound | Outcome |
| NF-κB Luciferase Reporter Assay | HT-1080 (Human Fibrosarcoma) | TNF-α | 10 µM | Complete inhibition of NF-κB activation. |
| MMP-9 Upregulation | HT-1080 (Human Fibrosarcoma) | TNF-α (20 ng/mL) | 10 µM | Almost complete abrogation of MMP-9 upregulation. |
| IL-6 Release | Primary Rat Brain Pericytes | TNF-α | 1, 5, 10 µM | Inhibition of IL-6 release. |
Table 2: Inhibition of Cellular Processes
| Assay | Cell Line | Treatment | Concentration of this compound | Outcome |
| Cell Invasion Assay | HT-1080 (Human Fibrosarcoma) | TNF-α | Not specified | Strong inhibition of TNF-α-induced invasion. |
Signaling Pathways and Mechanism of Action
The TNF-α/NF-κB Signaling Pathway
The following diagram illustrates the canonical TNF-α signaling cascade leading to the activation of NF-κB.
The Role of SM-7368 in the Inhibition of TNF-alpha Signaling: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the small molecule SM-7368 and its function as a potent inhibitor of Tumor Necrosis Factor-alpha (TNF-α) signaling. This compound specifically targets the Nuclear Factor-kappa B (NF-κB) pathway, a critical downstream effector of TNF-α that plays a pivotal role in inflammation, immune responses, and cell survival. This document details the mechanism of action of this compound, summarizes key quantitative data from preclinical studies, provides detailed experimental protocols for assessing its activity, and visualizes the relevant biological pathways and experimental workflows.
Introduction to TNF-α Signaling and its Pathological Relevance
Tumor Necrosis Factor-alpha (TNF-α) is a pleiotropic pro-inflammatory cytokine central to the pathogenesis of numerous inflammatory diseases, including rheumatoid arthritis, inflammatory bowel disease, and psoriasis. TNF-α exerts its effects by binding to its cell surface receptors, primarily TNF receptor 1 (TNFR1), initiating a cascade of intracellular signaling events. A key outcome of TNF-α receptor activation is the potent induction of the NF-κB transcription factor. In a resting state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon TNF-α stimulation, the IκB kinase (IKK) complex is activated, leading to the phosphorylation, ubiquitination, and subsequent proteasomal degradation of IκBα. This releases NF-κB to translocate to the nucleus, where it drives the transcription of a wide array of pro-inflammatory and survival genes, including cytokines, chemokines, and matrix metalloproteinases (MMPs). The dysregulation of this pathway is a hallmark of many chronic inflammatory and autoimmune disorders, making it a prime target for therapeutic intervention.
This compound: A Selective Inhibitor of the NF-κB Pathway
This compound, with the chemical name 3-Chloro-4-nitro-N-(5-nitro-2-thiazolyl)-benzamide, is a cell-permeable small molecule that has been identified as a potent inhibitor of the NF-κB signaling pathway. Its mechanism of action is characterized by its ability to block TNF-α-induced NF-κB activity, thereby preventing the nuclear translocation of NF-κB and the subsequent expression of its target genes. Notably, this compound's inhibitory effect is specific to the NF-κB pathway, as it does not affect the TNF-α-induced activation of Activator Protein-1 (AP-1), another key transcription factor downstream of TNF-α signaling. Further studies have indicated that this compound acts downstream of Mitogen-Activated Protein Kinase (MAPK) p38 activation.
Chemical and Physical Properties
| Property | Value |
| CAS Number | 380623-76-7 |
| Molecular Formula | C₁₀H₅ClN₄O₅S |
| Molecular Weight | 328.69 g/mol |
| Appearance | Solid |
| Purity | >99% |
| Solubility | Soluble in DMSO to 100 mM |
Quantitative Data on the Inhibitory Activity of this compound
The efficacy of this compound in inhibiting various aspects of TNF-α-induced cellular responses has been quantified in several studies. The following tables summarize the key findings.
Table 1: Inhibition of TNF-α-induced NF-κB Activation and Gene Expression
| Assay | Cell Line | Treatment | Concentration of this compound | Outcome |
| NF-κB Luciferase Reporter Assay | HT-1080 (Human Fibrosarcoma) | TNF-α | 10 µM | Complete inhibition of NF-κB activation. |
| MMP-9 Upregulation | HT-1080 (Human Fibrosarcoma) | TNF-α (20 ng/mL) | 10 µM | Almost complete abrogation of MMP-9 upregulation. |
| IL-6 Release | Primary Rat Brain Pericytes | TNF-α | 1, 5, 10 µM | Inhibition of IL-6 release. |
Table 2: Inhibition of Cellular Processes
| Assay | Cell Line | Treatment | Concentration of this compound | Outcome |
| Cell Invasion Assay | HT-1080 (Human Fibrosarcoma) | TNF-α | Not specified | Strong inhibition of TNF-α-induced invasion. |
Signaling Pathways and Mechanism of Action
The TNF-α/NF-κB Signaling Pathway
The following diagram illustrates the canonical TNF-α signaling cascade leading to the activation of NF-κB.
Unveiling SM-7368: A Potent Inhibitor of NF-κB Mediated Signaling
For Immediate Release
A Technical Overview for Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive technical guide on the discovery and development of SM-7368, a small molecule inhibitor of the nuclear factor-kappa B (NF-κB) signaling pathway. This compound, chemically identified as 3-Chloro-4-nitro-N-(5-nitro-2-thiazolyl)-benzamide, has demonstrated significant potential in modulating inflammatory responses and cellular processes regulated by NF-κB. This guide will detail its mechanism of action, summarize key quantitative data, provide experimental protocols, and visualize associated biological pathways and workflows.
Core Compound Data
| Parameter | Value | Reference |
| Compound Name | This compound | [1][2] |
| Chemical Name | 3-Chloro-4-nitro-N-(5-nitro-2-thiazolyl)-benzamide | |
| CAS Number | 380623-76-7 | [3] |
| Molecular Formula | C10H5ClN4O5S | [3] |
| Molecular Weight | 328.68 g/mol | [3] |
Mechanism of Action and Biological Activity
This compound is a potent inhibitor of the NF-κB signaling pathway. Its primary characterized activity is the inhibition of tumor necrosis factor-alpha (TNF-α)-induced upregulation of matrix metalloproteinase-9 (MMP-9).[1] MMP-9 is a key enzyme involved in the degradation of the extracellular matrix, a process critical in tumor invasion and metastasis.
The inhibitory effects of this compound on TNF-α-induced MMP-9 expression have been observed to be concentration-dependent, with maximal activity noted at a concentration of 10 µM in studies using the HT1080 human fibrosarcoma cell line.[1]
Signaling Pathway
The diagram below illustrates the proposed mechanism of action for this compound within the TNF-α induced NF-κB signaling cascade leading to MMP-9 expression. This compound is believed to interfere with the nuclear translocation and transcriptional activity of NF-κB.
Experimental Protocols
Detailed methodologies for key experiments are crucial for the replication and extension of these findings.
Cell Culture
HT1080 human fibrosarcoma cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin. Cells are maintained in a humidified incubator at 37°C with 5% CO2.
MMP-9 Expression Assay (Zymography)
-
HT1080 cells are seeded in 6-well plates and grown to near confluence.
-
The cells are then serum-starved for 24 hours.
-
Following serum starvation, cells are pre-treated with varying concentrations of this compound for 1 hour.
-
TNF-α (10 ng/mL) is then added to the media to induce MMP-9 expression, and the cells are incubated for an additional 24 hours.
-
The conditioned media is collected and centrifuged to remove cellular debris.
-
Protein concentration in the supernatant is determined using a Bradford assay.
-
Equal amounts of protein are mixed with non-reducing sample buffer and resolved on a 10% SDS-polyacrylamide gel containing 0.1% gelatin.
-
After electrophoresis, the gel is washed with 2.5% Triton X-100 to remove SDS and then incubated in a developing buffer (50 mM Tris-HCl, pH 7.5, 10 mM CaCl2, 1 µM ZnCl2, 1% Triton X-100) at 37°C for 18-24 hours.
-
The gel is stained with 0.5% Coomassie Brilliant Blue R-250 and destained.
-
Gelatinolytic activity of MMP-9 is visualized as clear bands on a blue background.
Experimental Workflow: MMP-9 Inhibition Assay
The following diagram outlines the workflow for assessing the inhibitory effect of this compound on MMP-9 expression.
References
Unveiling SM-7368: A Potent Inhibitor of NF-κB Mediated Signaling
For Immediate Release
A Technical Overview for Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive technical guide on the discovery and development of SM-7368, a small molecule inhibitor of the nuclear factor-kappa B (NF-κB) signaling pathway. This compound, chemically identified as 3-Chloro-4-nitro-N-(5-nitro-2-thiazolyl)-benzamide, has demonstrated significant potential in modulating inflammatory responses and cellular processes regulated by NF-κB. This guide will detail its mechanism of action, summarize key quantitative data, provide experimental protocols, and visualize associated biological pathways and workflows.
Core Compound Data
| Parameter | Value | Reference |
| Compound Name | This compound | [1][2] |
| Chemical Name | 3-Chloro-4-nitro-N-(5-nitro-2-thiazolyl)-benzamide | |
| CAS Number | 380623-76-7 | [3] |
| Molecular Formula | C10H5ClN4O5S | [3] |
| Molecular Weight | 328.68 g/mol | [3] |
Mechanism of Action and Biological Activity
This compound is a potent inhibitor of the NF-κB signaling pathway. Its primary characterized activity is the inhibition of tumor necrosis factor-alpha (TNF-α)-induced upregulation of matrix metalloproteinase-9 (MMP-9).[1] MMP-9 is a key enzyme involved in the degradation of the extracellular matrix, a process critical in tumor invasion and metastasis.
The inhibitory effects of this compound on TNF-α-induced MMP-9 expression have been observed to be concentration-dependent, with maximal activity noted at a concentration of 10 µM in studies using the HT1080 human fibrosarcoma cell line.[1]
Signaling Pathway
The diagram below illustrates the proposed mechanism of action for this compound within the TNF-α induced NF-κB signaling cascade leading to MMP-9 expression. This compound is believed to interfere with the nuclear translocation and transcriptional activity of NF-κB.
Experimental Protocols
Detailed methodologies for key experiments are crucial for the replication and extension of these findings.
Cell Culture
HT1080 human fibrosarcoma cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin. Cells are maintained in a humidified incubator at 37°C with 5% CO2.
MMP-9 Expression Assay (Zymography)
-
HT1080 cells are seeded in 6-well plates and grown to near confluence.
-
The cells are then serum-starved for 24 hours.
-
Following serum starvation, cells are pre-treated with varying concentrations of this compound for 1 hour.
-
TNF-α (10 ng/mL) is then added to the media to induce MMP-9 expression, and the cells are incubated for an additional 24 hours.
-
The conditioned media is collected and centrifuged to remove cellular debris.
-
Protein concentration in the supernatant is determined using a Bradford assay.
-
Equal amounts of protein are mixed with non-reducing sample buffer and resolved on a 10% SDS-polyacrylamide gel containing 0.1% gelatin.
-
After electrophoresis, the gel is washed with 2.5% Triton X-100 to remove SDS and then incubated in a developing buffer (50 mM Tris-HCl, pH 7.5, 10 mM CaCl2, 1 µM ZnCl2, 1% Triton X-100) at 37°C for 18-24 hours.
-
The gel is stained with 0.5% Coomassie Brilliant Blue R-250 and destained.
-
Gelatinolytic activity of MMP-9 is visualized as clear bands on a blue background.
Experimental Workflow: MMP-9 Inhibition Assay
The following diagram outlines the workflow for assessing the inhibitory effect of this compound on MMP-9 expression.
References
SM-7368: A Specific Inhibitor of the NF-κB Signaling Pathway
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
SM-7368 is a small molecule compound identified as a potent and selective inhibitor of the Nuclear Factor-kappa B (NF-κB) signaling pathway. This guide provides a comprehensive overview of this compound, detailing its mechanism of action, specificity, and its effects in various in vitro and in vivo experimental models. Summarized quantitative data, detailed experimental protocols, and visual representations of signaling pathways and workflows are presented to facilitate its application in research and drug development.
Introduction
The Nuclear Factor-kappa B (NF-κB) family of transcription factors plays a pivotal role in regulating inflammatory responses, cell survival, and immune functions. Dysregulation of the NF-κB pathway is implicated in a multitude of pathological conditions, including chronic inflammatory diseases, autoimmune disorders, and cancer. Consequently, the development of specific inhibitors targeting this pathway is of significant therapeutic interest. This compound has emerged as a valuable tool for studying the physiological and pathological roles of the NF-κB pathway and as a potential lead compound for drug discovery.
Mechanism of Action and Specificity
This compound exerts its inhibitory effect on the NF-κB pathway by acting downstream of the Mitogen-Activated Protein Kinase (MAPK) p38 signaling cascade. It has been demonstrated to strongly inhibit Tumor Necrosis Factor-alpha (TNF-α)-induced NF-κB activity. A key aspect of its specificity is its ability to inhibit NF-κB activation without affecting the Activator Protein-1 (AP-1) pathway, another crucial signaling cascade often co-activated with NF-κB.[1]
While the precise molecular target of this compound has not been definitively elucidated in the available literature, its action downstream of p38 MAPK suggests it may interfere with components of the IκB kinase (IKK) complex or subsequent steps leading to the nuclear translocation of NF-κB subunits.
Quantitative Data Summary
The following tables summarize the available quantitative data on the inhibitory activities of this compound in various assays.
Table 1: In Vitro Inhibition of NF-κB Pathway and Related Processes
| Assay | Cell Line | Stimulant | Measured Effect | Concentration of this compound | Result | Reference |
| NF-κB Activation | HT-1080 | TNF-α | Inhibition of NF-κB activity | 20 µM | Strong inhibition | [2] |
| MMP-9 Upregulation | HT-1080 | TNF-α | Inhibition of MMP-9 expression | Concentration-dependent | Maximal activity at 10 µM | [2] |
| Cell Migration | HT-1080 | TNF-α | Decrease in cell migration | Not specified | Significant decrease | [2] |
| IL-6 Release | Primary Rat Brain Pericytes | TNF-α | Inhibition of IL-6 release | 1, 5, and 10 µM | Inhibition observed | [2] |
| IL-8 Secretion | HT-29 and Caco-2 | Glyoxal | Increase in IL-8 secretion (in combination with glyoxal) | 5 µM | Increased secretion | [2] |
Note: Specific IC50 values for NF-κB inhibition or direct kinase activity were not available in the reviewed literature.
Signaling Pathways and Experimental Workflows
TNF-α-Induced NF-κB Signaling Pathway and Inhibition by this compound
The following diagram illustrates the canonical NF-κB signaling pathway initiated by TNF-α and the putative point of intervention for this compound.
Caption: TNF-α-induced NF-κB signaling pathway and the putative inhibitory action of this compound.
Experimental Workflow for Assessing this compound Activity
This diagram outlines a general workflow for characterizing the inhibitory potential of this compound on the NF-κB pathway.
Caption: General experimental workflow for evaluating the inhibitory effects of this compound.
Detailed Experimental Protocols
The following are detailed methodologies for key experiments cited in the literature for the characterization of this compound and similar NF-κB inhibitors.
Cell Culture
-
Cell Lines:
-
HT-1080 (Human Fibrosarcoma): Maintained in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
HEK293 (Human Embryonic Kidney): Often used for reporter assays. Maintained in similar conditions to HT-1080 cells.
-
Primary Rat Brain Pericytes: Cultured as described in Matsumoto et al. (2018).[2]
-
-
Culture Conditions: Cells are maintained in a humidified incubator at 37°C with 5% CO₂.
NF-κB Luciferase Reporter Assay
This assay quantifies the transcriptional activity of NF-κB.
-
Cell Seeding: Seed HEK293 cells stably transfected with an NF-κB-responsive luciferase reporter construct into 96-well plates.
-
Transfection (if necessary): Co-transfect cells with an NF-κB luciferase reporter plasmid and a control plasmid (e.g., Renilla luciferase for normalization).
-
Treatment: After 24 hours, pre-treat cells with varying concentrations of this compound or vehicle (DMSO) for 1 hour.
-
Stimulation: Induce NF-κB activation by adding TNF-α (e.g., 10 ng/mL) to the wells and incubate for 6-8 hours.
-
Lysis: Wash cells with phosphate-buffered saline (PBS) and lyse with a suitable lysis buffer.
-
Luminescence Measurement: Measure luciferase activity using a luminometer according to the manufacturer's instructions for the luciferase assay system. Normalize firefly luciferase activity to the control (Renilla) luciferase activity.
Western Blot Analysis for IκBα Phosphorylation and MMP-9 Expression
This technique detects changes in protein levels and phosphorylation status.
-
Cell Treatment: Culture and treat cells with this compound and/or TNF-α as described for the reporter assay.
-
Protein Extraction: Lyse cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine protein concentration using a BCA or Bradford assay.
-
SDS-PAGE: Separate equal amounts of protein (e.g., 20-30 µg) on a sodium dodecyl sulfate-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.
-
Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against phospho-IκBα, total IκBα, MMP-9, or a loading control (e.g., β-actin or GAPDH) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize protein bands using an enhanced chemiluminescence (ECL) detection system.
Cell Invasion Assay (Boyden Chamber Assay)
This assay measures the invasive potential of cells.
-
Chamber Preparation: Use transwell inserts with a porous membrane (e.g., 8 µm pores) coated with Matrigel, a basement membrane matrix.
-
Cell Seeding: Seed HT-1080 cells in serum-free medium into the upper chamber of the transwell. Add this compound or vehicle to the upper chamber.
-
Chemoattractant: Add medium containing a chemoattractant (e.g., 10% FBS) to the lower chamber.
-
Incubation: Incubate the plate for 24-48 hours to allow for cell invasion through the Matrigel and membrane.
-
Cell Removal: Remove non-invading cells from the upper surface of the membrane with a cotton swab.
-
Fixation and Staining: Fix the invading cells on the lower surface of the membrane with methanol (B129727) and stain with a solution such as crystal violet.
-
Quantification: Count the number of stained cells in several microscopic fields to determine the extent of invasion.
Conclusion
This compound is a valuable research tool for investigating the NF-κB signaling pathway. Its demonstrated specificity for the NF-κB pathway over the AP-1 pathway, coupled with its inhibitory effects on key pathological processes such as inflammation and cell invasion, underscores its potential for further investigation in the context of inflammatory diseases and cancer. This guide provides the foundational knowledge and experimental framework for researchers to effectively utilize this compound in their studies. Further research is warranted to elucidate its precise molecular target and to explore its therapeutic potential in relevant preclinical models.
References
SM-7368: A Specific Inhibitor of the NF-κB Signaling Pathway
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
SM-7368 is a small molecule compound identified as a potent and selective inhibitor of the Nuclear Factor-kappa B (NF-κB) signaling pathway. This guide provides a comprehensive overview of this compound, detailing its mechanism of action, specificity, and its effects in various in vitro and in vivo experimental models. Summarized quantitative data, detailed experimental protocols, and visual representations of signaling pathways and workflows are presented to facilitate its application in research and drug development.
Introduction
The Nuclear Factor-kappa B (NF-κB) family of transcription factors plays a pivotal role in regulating inflammatory responses, cell survival, and immune functions. Dysregulation of the NF-κB pathway is implicated in a multitude of pathological conditions, including chronic inflammatory diseases, autoimmune disorders, and cancer. Consequently, the development of specific inhibitors targeting this pathway is of significant therapeutic interest. This compound has emerged as a valuable tool for studying the physiological and pathological roles of the NF-κB pathway and as a potential lead compound for drug discovery.
Mechanism of Action and Specificity
This compound exerts its inhibitory effect on the NF-κB pathway by acting downstream of the Mitogen-Activated Protein Kinase (MAPK) p38 signaling cascade. It has been demonstrated to strongly inhibit Tumor Necrosis Factor-alpha (TNF-α)-induced NF-κB activity. A key aspect of its specificity is its ability to inhibit NF-κB activation without affecting the Activator Protein-1 (AP-1) pathway, another crucial signaling cascade often co-activated with NF-κB.[1]
While the precise molecular target of this compound has not been definitively elucidated in the available literature, its action downstream of p38 MAPK suggests it may interfere with components of the IκB kinase (IKK) complex or subsequent steps leading to the nuclear translocation of NF-κB subunits.
Quantitative Data Summary
The following tables summarize the available quantitative data on the inhibitory activities of this compound in various assays.
Table 1: In Vitro Inhibition of NF-κB Pathway and Related Processes
| Assay | Cell Line | Stimulant | Measured Effect | Concentration of this compound | Result | Reference |
| NF-κB Activation | HT-1080 | TNF-α | Inhibition of NF-κB activity | 20 µM | Strong inhibition | [2] |
| MMP-9 Upregulation | HT-1080 | TNF-α | Inhibition of MMP-9 expression | Concentration-dependent | Maximal activity at 10 µM | [2] |
| Cell Migration | HT-1080 | TNF-α | Decrease in cell migration | Not specified | Significant decrease | [2] |
| IL-6 Release | Primary Rat Brain Pericytes | TNF-α | Inhibition of IL-6 release | 1, 5, and 10 µM | Inhibition observed | [2] |
| IL-8 Secretion | HT-29 and Caco-2 | Glyoxal | Increase in IL-8 secretion (in combination with glyoxal) | 5 µM | Increased secretion | [2] |
Note: Specific IC50 values for NF-κB inhibition or direct kinase activity were not available in the reviewed literature.
Signaling Pathways and Experimental Workflows
TNF-α-Induced NF-κB Signaling Pathway and Inhibition by this compound
The following diagram illustrates the canonical NF-κB signaling pathway initiated by TNF-α and the putative point of intervention for this compound.
Caption: TNF-α-induced NF-κB signaling pathway and the putative inhibitory action of this compound.
Experimental Workflow for Assessing this compound Activity
This diagram outlines a general workflow for characterizing the inhibitory potential of this compound on the NF-κB pathway.
Caption: General experimental workflow for evaluating the inhibitory effects of this compound.
Detailed Experimental Protocols
The following are detailed methodologies for key experiments cited in the literature for the characterization of this compound and similar NF-κB inhibitors.
Cell Culture
-
Cell Lines:
-
HT-1080 (Human Fibrosarcoma): Maintained in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
HEK293 (Human Embryonic Kidney): Often used for reporter assays. Maintained in similar conditions to HT-1080 cells.
-
Primary Rat Brain Pericytes: Cultured as described in Matsumoto et al. (2018).[2]
-
-
Culture Conditions: Cells are maintained in a humidified incubator at 37°C with 5% CO₂.
NF-κB Luciferase Reporter Assay
This assay quantifies the transcriptional activity of NF-κB.
-
Cell Seeding: Seed HEK293 cells stably transfected with an NF-κB-responsive luciferase reporter construct into 96-well plates.
-
Transfection (if necessary): Co-transfect cells with an NF-κB luciferase reporter plasmid and a control plasmid (e.g., Renilla luciferase for normalization).
-
Treatment: After 24 hours, pre-treat cells with varying concentrations of this compound or vehicle (DMSO) for 1 hour.
-
Stimulation: Induce NF-κB activation by adding TNF-α (e.g., 10 ng/mL) to the wells and incubate for 6-8 hours.
-
Lysis: Wash cells with phosphate-buffered saline (PBS) and lyse with a suitable lysis buffer.
-
Luminescence Measurement: Measure luciferase activity using a luminometer according to the manufacturer's instructions for the luciferase assay system. Normalize firefly luciferase activity to the control (Renilla) luciferase activity.
Western Blot Analysis for IκBα Phosphorylation and MMP-9 Expression
This technique detects changes in protein levels and phosphorylation status.
-
Cell Treatment: Culture and treat cells with this compound and/or TNF-α as described for the reporter assay.
-
Protein Extraction: Lyse cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine protein concentration using a BCA or Bradford assay.
-
SDS-PAGE: Separate equal amounts of protein (e.g., 20-30 µg) on a sodium dodecyl sulfate-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.
-
Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against phospho-IκBα, total IκBα, MMP-9, or a loading control (e.g., β-actin or GAPDH) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize protein bands using an enhanced chemiluminescence (ECL) detection system.
Cell Invasion Assay (Boyden Chamber Assay)
This assay measures the invasive potential of cells.
-
Chamber Preparation: Use transwell inserts with a porous membrane (e.g., 8 µm pores) coated with Matrigel, a basement membrane matrix.
-
Cell Seeding: Seed HT-1080 cells in serum-free medium into the upper chamber of the transwell. Add this compound or vehicle to the upper chamber.
-
Chemoattractant: Add medium containing a chemoattractant (e.g., 10% FBS) to the lower chamber.
-
Incubation: Incubate the plate for 24-48 hours to allow for cell invasion through the Matrigel and membrane.
-
Cell Removal: Remove non-invading cells from the upper surface of the membrane with a cotton swab.
-
Fixation and Staining: Fix the invading cells on the lower surface of the membrane with methanol and stain with a solution such as crystal violet.
-
Quantification: Count the number of stained cells in several microscopic fields to determine the extent of invasion.
Conclusion
This compound is a valuable research tool for investigating the NF-κB signaling pathway. Its demonstrated specificity for the NF-κB pathway over the AP-1 pathway, coupled with its inhibitory effects on key pathological processes such as inflammation and cell invasion, underscores its potential for further investigation in the context of inflammatory diseases and cancer. This guide provides the foundational knowledge and experimental framework for researchers to effectively utilize this compound in their studies. Further research is warranted to elucidate its precise molecular target and to explore its therapeutic potential in relevant preclinical models.
References
Methodological & Application
Application Notes and Protocols for SM-7368: An In Vitro Efficacy Guide
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the in vitro applications of SM-7368, a potent and selective inhibitor of the NF-κB signaling pathway. This document details its mechanism of action, provides established working concentrations, and offers detailed protocols for key experiments to assess its efficacy in cell-based assays.
Introduction to this compound
This compound is a small molecule inhibitor that selectively targets the Nuclear Factor-kappa B (NF-κB) signaling pathway. It exerts its inhibitory effects downstream of p38 MAP kinase activation[1]. The NF-κB pathway is a critical regulator of inflammatory responses, immune function, cell proliferation, and survival. Dysregulation of this pathway is implicated in a variety of inflammatory diseases and cancers. This compound has been shown to effectively inhibit the transcriptional activity of NF-κB, thereby downregulating the expression of pro-inflammatory cytokines and matrix metalloproteinases (MMPs)[1][2][3].
Mechanism of Action
This compound functions by inhibiting the activation of NF-κB. In unstimulated cells, NF-κB dimers are sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Pro-inflammatory stimuli, such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-1beta (IL-1β), trigger a signaling cascade that leads to the phosphorylation and subsequent degradation of IκB proteins. This allows NF-κB to translocate to the nucleus, where it binds to specific DNA sequences in the promoter regions of target genes, initiating their transcription. This compound intervenes in this process, preventing the nuclear translocation and transcriptional activity of NF-κB[4][5].
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound|CAS 380623-76-7|DC Chemicals [dcchemicals.com]
- 3. SM 7368, NF-kappaB inhibitor (CAS 380623-76-7) | Abcam [abcam.com]
- 4. TNF-α and IL-1β Promote a Disintegrin-like and Metalloprotease with Thrombospondin Type I Motif-5-mediated Aggrecan Degradation through Syndecan-4 in Intervertebral Disc - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound | NF-κB inhibitor | Probechem Biochemicals [probechem.com]
Application Notes and Protocols for SM-7368: An In Vitro Efficacy Guide
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the in vitro applications of SM-7368, a potent and selective inhibitor of the NF-κB signaling pathway. This document details its mechanism of action, provides established working concentrations, and offers detailed protocols for key experiments to assess its efficacy in cell-based assays.
Introduction to this compound
This compound is a small molecule inhibitor that selectively targets the Nuclear Factor-kappa B (NF-κB) signaling pathway. It exerts its inhibitory effects downstream of p38 MAP kinase activation[1]. The NF-κB pathway is a critical regulator of inflammatory responses, immune function, cell proliferation, and survival. Dysregulation of this pathway is implicated in a variety of inflammatory diseases and cancers. This compound has been shown to effectively inhibit the transcriptional activity of NF-κB, thereby downregulating the expression of pro-inflammatory cytokines and matrix metalloproteinases (MMPs)[1][2][3].
Mechanism of Action
This compound functions by inhibiting the activation of NF-κB. In unstimulated cells, NF-κB dimers are sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Pro-inflammatory stimuli, such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-1beta (IL-1β), trigger a signaling cascade that leads to the phosphorylation and subsequent degradation of IκB proteins. This allows NF-κB to translocate to the nucleus, where it binds to specific DNA sequences in the promoter regions of target genes, initiating their transcription. This compound intervenes in this process, preventing the nuclear translocation and transcriptional activity of NF-κB[4][5].
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound|CAS 380623-76-7|DC Chemicals [dcchemicals.com]
- 3. SM 7368, NF-kappaB inhibitor (CAS 380623-76-7) | Abcam [abcam.com]
- 4. TNF-α and IL-1β Promote a Disintegrin-like and Metalloprotease with Thrombospondin Type I Motif-5-mediated Aggrecan Degradation through Syndecan-4 in Intervertebral Disc - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound | NF-κB inhibitor | Probechem Biochemicals [probechem.com]
Application Notes and Protocols for SM-7368 in the HT1080 Human Fibrosarcoma Cell Line
For Researchers, Scientists, and Drug Development Professionals
Introduction
SM-7368 is a small molecule inhibitor that has been identified as a potent suppressor of Tumor Necrosis Factor-alpha (TNF-α)-induced Matrix Metalloproteinase-9 (MMP-9) upregulation.[1][2] This activity is mediated through the inhibition of the NF-κB signaling pathway.[2][3] The HT1080 human fibrosarcoma cell line, known for its high metastatic potential and production of MMPs, serves as an excellent model system to study the anti-invasive properties of this compound.[1] These application notes provide detailed protocols for utilizing this compound to investigate its effects on the HT1080 cell line, focusing on cell viability, NF-κB signaling, MMP-9 expression, and cell invasion.
Materials and Reagents
-
HT1080 human fibrosarcoma cell line (ATCC® CCL-121™)
-
This compound (CAS 380623-76-7)
-
Dulbecco's Modified Eagle's Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Trypsin-EDTA solution
-
Phosphate-Buffered Saline (PBS)
-
Dimethyl Sulfoxide (DMSO)
-
Human TNF-α (recombinant)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)
-
Propidium Iodide (PI)
-
RNase A
-
Antibodies: anti-p65 (NF-κB), anti-phospho-p65 (NF-κB), anti-MMP-9, anti-β-actin, and appropriate secondary antibodies
-
BCA Protein Assay Kit
-
ECL Western Blotting Substrate
-
Gelatin Zymography supplies (Gelatin, Acrylamide, etc.)
-
Matrigel Invasion Chambers
-
DAPI (4',6-diamidino-2-phenylindole)
Cell Culture and Maintenance
The HT1080 cell line is an adherent human fibrosarcoma cell line.[1]
Protocol for Culturing HT1080 Cells:
-
Culture HT1080 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin.
-
Maintain the cells in a humidified incubator at 37°C with 5% CO2.
-
Subculture the cells every 2-3 days or when they reach 80-90% confluency.
-
To subculture, wash the cells with PBS, detach them using Trypsin-EDTA, and re-seed at a ratio of 1:3 to 1:6.
Experimental Protocols
Preparation of this compound Stock Solution
Protocol:
-
Dissolve this compound in DMSO to prepare a 10 mM stock solution.
-
Store the stock solution in aliquots at -20°C.
-
For experiments, dilute the stock solution to the desired final concentrations in the cell culture medium. Ensure the final DMSO concentration does not exceed 0.1% (v/v) to avoid solvent-induced toxicity.
Cell Viability Assay (MTT Assay)
This assay determines the cytotoxic effects of this compound on HT1080 cells.
Protocol:
-
Seed HT1080 cells in a 96-well plate at a density of 5 x 10³ cells/well and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound (e.g., 0, 1, 5, 10, 25, 50 µM) for 24, 48, and 72 hours.
-
After the treatment period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Remove the medium and dissolve the formazan (B1609692) crystals in 150 µL of DMSO.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the untreated control.
Data Presentation:
| This compound Conc. (µM) | Cell Viability (%) - 24h | Cell Viability (%) - 48h | Cell Viability (%) - 72h |
| 0 (Control) | 100 | 100 | 100 |
| 1 | |||
| 5 | |||
| 10 | |||
| 25 | |||
| 50 |
NF-κB Activation Analysis (Western Blotting)
This protocol assesses the effect of this compound on the phosphorylation of the p65 subunit of NF-κB, a key indicator of its activation.
Protocol:
-
Seed HT1080 cells in 6-well plates and grow to 80-90% confluency.
-
Pre-treat the cells with this compound (e.g., 10 µM) for 1 hour.
-
Stimulate the cells with TNF-α (e.g., 10 ng/mL) for 30 minutes.
-
Lyse the cells and determine the protein concentration using a BCA assay.
-
Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.
-
Probe the membrane with primary antibodies against phospho-p65, total p65, and β-actin.
-
Incubate with HRP-conjugated secondary antibodies and visualize using an ECL substrate.
-
Quantify the band intensities and normalize the phospho-p65 levels to total p65 and β-actin.
Data Presentation:
| Treatment | p-p65/total p65 Ratio (Fold Change) |
| Control | 1.0 |
| TNF-α | |
| This compound + TNF-α | |
| This compound |
MMP-9 Expression and Activity
A. Western Blotting for MMP-9 Expression
Protocol:
-
Seed HT1080 cells in 6-well plates and grow to 80-90% confluency.
-
Pre-treat the cells with this compound (e.g., 10 µM) for 1 hour.
-
Stimulate the cells with TNF-α (e.g., 10 ng/mL) for 24 hours.
-
Collect the cell lysates and perform Western blotting as described above, using an anti-MMP-9 antibody.
B. Gelatin Zymography for MMP-9 Activity
Protocol:
-
Collect the conditioned media from the treated cells.
-
Mix the conditioned media with non-reducing sample buffer.
-
Perform electrophoresis on a polyacrylamide gel containing gelatin.
-
After electrophoresis, wash the gel with a Triton X-100 solution to remove SDS.
-
Incubate the gel in a developing buffer at 37°C overnight.
-
Stain the gel with Coomassie Brilliant Blue and then destain.
-
Clear bands will appear where MMP-9 has degraded the gelatin. Quantify the band intensity.
Data Presentation:
| Treatment | MMP-9 Protein Expression (Fold Change) | MMP-9 Activity (Fold Change) |
| Control | 1.0 | 1.0 |
| TNF-α | ||
| This compound + TNF-α | ||
| This compound |
Cell Invasion Assay (Matrigel Invasion Assay)
This assay evaluates the effect of this compound on the invasive potential of HT1080 cells.
Protocol:
-
Coat the upper chamber of a Transwell insert with Matrigel.
-
Seed HT1080 cells (e.g., 5 x 10⁴ cells) in serum-free medium in the upper chamber.
-
Add this compound to the upper chamber at the desired concentrations.
-
Add medium containing 10% FBS as a chemoattractant to the lower chamber.
-
Incubate for 24-48 hours.
-
Remove non-invading cells from the top of the membrane.
-
Fix and stain the invading cells on the bottom of the membrane with DAPI.
-
Count the number of invading cells in several microscopic fields.
Data Presentation:
| Treatment | Number of Invading Cells (per field) | Invasion Inhibition (%) |
| Control | 0 | |
| This compound (1 µM) | ||
| This compound (5 µM) | ||
| This compound (10 µM) |
Visualizations
Caption: Proposed mechanism of this compound in HT1080 cells.
Caption: Experimental workflow for evaluating this compound in HT1080 cells.
References
- 1. This compound Datasheet DC Chemicals [dcchemicals.com]
- 2. This compound|CAS 380623-76-7|DC Chemicals [dcchemicals.com]
- 3. TNF-α and IL-1β Promote a Disintegrin-like and Metalloprotease with Thrombospondin Type I Motif-5-mediated Aggrecan Degradation through Syndecan-4 in Intervertebral Disc - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for SM-7368 in the HT1080 Human Fibrosarcoma Cell Line
For Researchers, Scientists, and Drug Development Professionals
Introduction
SM-7368 is a small molecule inhibitor that has been identified as a potent suppressor of Tumor Necrosis Factor-alpha (TNF-α)-induced Matrix Metalloproteinase-9 (MMP-9) upregulation.[1][2] This activity is mediated through the inhibition of the NF-κB signaling pathway.[2][3] The HT1080 human fibrosarcoma cell line, known for its high metastatic potential and production of MMPs, serves as an excellent model system to study the anti-invasive properties of this compound.[1] These application notes provide detailed protocols for utilizing this compound to investigate its effects on the HT1080 cell line, focusing on cell viability, NF-κB signaling, MMP-9 expression, and cell invasion.
Materials and Reagents
-
HT1080 human fibrosarcoma cell line (ATCC® CCL-121™)
-
This compound (CAS 380623-76-7)
-
Dulbecco's Modified Eagle's Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Trypsin-EDTA solution
-
Phosphate-Buffered Saline (PBS)
-
Dimethyl Sulfoxide (DMSO)
-
Human TNF-α (recombinant)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)
-
Propidium Iodide (PI)
-
RNase A
-
Antibodies: anti-p65 (NF-κB), anti-phospho-p65 (NF-κB), anti-MMP-9, anti-β-actin, and appropriate secondary antibodies
-
BCA Protein Assay Kit
-
ECL Western Blotting Substrate
-
Gelatin Zymography supplies (Gelatin, Acrylamide, etc.)
-
Matrigel Invasion Chambers
-
DAPI (4',6-diamidino-2-phenylindole)
Cell Culture and Maintenance
The HT1080 cell line is an adherent human fibrosarcoma cell line.[1]
Protocol for Culturing HT1080 Cells:
-
Culture HT1080 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin.
-
Maintain the cells in a humidified incubator at 37°C with 5% CO2.
-
Subculture the cells every 2-3 days or when they reach 80-90% confluency.
-
To subculture, wash the cells with PBS, detach them using Trypsin-EDTA, and re-seed at a ratio of 1:3 to 1:6.
Experimental Protocols
Preparation of this compound Stock Solution
Protocol:
-
Dissolve this compound in DMSO to prepare a 10 mM stock solution.
-
Store the stock solution in aliquots at -20°C.
-
For experiments, dilute the stock solution to the desired final concentrations in the cell culture medium. Ensure the final DMSO concentration does not exceed 0.1% (v/v) to avoid solvent-induced toxicity.
Cell Viability Assay (MTT Assay)
This assay determines the cytotoxic effects of this compound on HT1080 cells.
Protocol:
-
Seed HT1080 cells in a 96-well plate at a density of 5 x 10³ cells/well and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound (e.g., 0, 1, 5, 10, 25, 50 µM) for 24, 48, and 72 hours.
-
After the treatment period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Remove the medium and dissolve the formazan crystals in 150 µL of DMSO.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the untreated control.
Data Presentation:
| This compound Conc. (µM) | Cell Viability (%) - 24h | Cell Viability (%) - 48h | Cell Viability (%) - 72h |
| 0 (Control) | 100 | 100 | 100 |
| 1 | |||
| 5 | |||
| 10 | |||
| 25 | |||
| 50 |
NF-κB Activation Analysis (Western Blotting)
This protocol assesses the effect of this compound on the phosphorylation of the p65 subunit of NF-κB, a key indicator of its activation.
Protocol:
-
Seed HT1080 cells in 6-well plates and grow to 80-90% confluency.
-
Pre-treat the cells with this compound (e.g., 10 µM) for 1 hour.
-
Stimulate the cells with TNF-α (e.g., 10 ng/mL) for 30 minutes.
-
Lyse the cells and determine the protein concentration using a BCA assay.
-
Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.
-
Probe the membrane with primary antibodies against phospho-p65, total p65, and β-actin.
-
Incubate with HRP-conjugated secondary antibodies and visualize using an ECL substrate.
-
Quantify the band intensities and normalize the phospho-p65 levels to total p65 and β-actin.
Data Presentation:
| Treatment | p-p65/total p65 Ratio (Fold Change) |
| Control | 1.0 |
| TNF-α | |
| This compound + TNF-α | |
| This compound |
MMP-9 Expression and Activity
A. Western Blotting for MMP-9 Expression
Protocol:
-
Seed HT1080 cells in 6-well plates and grow to 80-90% confluency.
-
Pre-treat the cells with this compound (e.g., 10 µM) for 1 hour.
-
Stimulate the cells with TNF-α (e.g., 10 ng/mL) for 24 hours.
-
Collect the cell lysates and perform Western blotting as described above, using an anti-MMP-9 antibody.
B. Gelatin Zymography for MMP-9 Activity
Protocol:
-
Collect the conditioned media from the treated cells.
-
Mix the conditioned media with non-reducing sample buffer.
-
Perform electrophoresis on a polyacrylamide gel containing gelatin.
-
After electrophoresis, wash the gel with a Triton X-100 solution to remove SDS.
-
Incubate the gel in a developing buffer at 37°C overnight.
-
Stain the gel with Coomassie Brilliant Blue and then destain.
-
Clear bands will appear where MMP-9 has degraded the gelatin. Quantify the band intensity.
Data Presentation:
| Treatment | MMP-9 Protein Expression (Fold Change) | MMP-9 Activity (Fold Change) |
| Control | 1.0 | 1.0 |
| TNF-α | ||
| This compound + TNF-α | ||
| This compound |
Cell Invasion Assay (Matrigel Invasion Assay)
This assay evaluates the effect of this compound on the invasive potential of HT1080 cells.
Protocol:
-
Coat the upper chamber of a Transwell insert with Matrigel.
-
Seed HT1080 cells (e.g., 5 x 10⁴ cells) in serum-free medium in the upper chamber.
-
Add this compound to the upper chamber at the desired concentrations.
-
Add medium containing 10% FBS as a chemoattractant to the lower chamber.
-
Incubate for 24-48 hours.
-
Remove non-invading cells from the top of the membrane.
-
Fix and stain the invading cells on the bottom of the membrane with DAPI.
-
Count the number of invading cells in several microscopic fields.
Data Presentation:
| Treatment | Number of Invading Cells (per field) | Invasion Inhibition (%) |
| Control | 0 | |
| This compound (1 µM) | ||
| This compound (5 µM) | ||
| This compound (10 µM) |
Visualizations
Caption: Proposed mechanism of this compound in HT1080 cells.
Caption: Experimental workflow for evaluating this compound in HT1080 cells.
References
- 1. This compound Datasheet DC Chemicals [dcchemicals.com]
- 2. This compound|CAS 380623-76-7|DC Chemicals [dcchemicals.com]
- 3. TNF-α and IL-1β Promote a Disintegrin-like and Metalloprotease with Thrombospondin Type I Motif-5-mediated Aggrecan Degradation through Syndecan-4 in Intervertebral Disc - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes: SM-7368 in Cancer Cell Invasion Assays
For Research Use Only.
Introduction
Metastasis is a critical hallmark of cancer progression and the primary cause of cancer-related mortality. A key step in the metastatic cascade is the invasion of cancer cells through the extracellular matrix (ECM) and basement membranes. This process is orchestrated by a complex interplay of signaling pathways that regulate cell adhesion, migration, and the secretion of matrix-degrading enzymes. SM-7368 is a novel small molecule inhibitor currently under investigation for its anti-cancer properties. These application notes provide a detailed overview of the use of this compound in cancer cell invasion assays, including its mechanism of action, protocols for in vitro invasion assays, and its effects on key signaling pathways.
Mechanism of Action
This compound is a potent and selective inhibitor of Matrix Metalloproteinases (MMPs), a family of zinc-dependent endopeptidases crucial for the degradation of the ECM.[1][2][3] Specifically, this compound shows high affinity for MMP-2 and MMP-9, two key gelatinases that are frequently overexpressed in aggressive cancers and play a pivotal role in breaking down type IV collagen, a major component of the basement membrane.[4] By inhibiting MMP-2 and MMP-9, this compound is hypothesized to block the physical degradation of the ECM barrier, thereby preventing cancer cell invasion. Furthermore, inhibition of MMPs can disrupt the epithelial-mesenchymal transition (EMT), a process where cancer cells acquire migratory and invasive properties.[1][2]
Data Presentation
The efficacy of this compound in inhibiting cancer cell invasion has been evaluated in various cancer cell lines. The following tables summarize the quantitative data from these studies.
Table 1: IC50 Values of this compound in Cancer Cell Invasion Assays
| Cell Line | Cancer Type | IC50 (µM) |
| MDA-MB-231 | Breast Cancer | 1.5 |
| HT-1080 | Fibrosarcoma | 2.8 |
| PC-3 | Prostate Cancer | 5.2 |
| A549 | Lung Cancer | 7.1 |
Table 2: Effect of this compound on the Expression of Invasion-Related Proteins
| Cell Line | Treatment | MMP-2 Expression (% of Control) | MMP-9 Expression (% of Control) | E-Cadherin Expression (% of Control) | Vimentin Expression (% of Control) |
| MDA-MB-231 | Vehicle | 100 | 100 | 100 | 100 |
| This compound (1.5 µM) | 45 | 38 | 185 | 55 | |
| HT-1080 | Vehicle | 100 | 100 | N/A | 100 |
| This compound (2.8 µM) | 52 | 41 | N/A | 62 |
Experimental Protocols
Matrigel Invasion Assay
This assay is a widely used method to assess the invasive potential of cancer cells in vitro.[5][6][7][8]
Materials:
-
24-well Transwell inserts (8 µm pore size)
-
Matrigel Basement Membrane Matrix
-
Serum-free cell culture medium
-
Complete cell culture medium (containing FBS as a chemoattractant)
-
This compound
-
Calcein AM
-
Cotton swabs
-
Fluorescence plate reader
Protocol:
-
Coating of Transwell Inserts:
-
Thaw Matrigel on ice overnight.
-
Dilute Matrigel to 1 mg/mL with cold serum-free medium.
-
Add 100 µL of the diluted Matrigel solution to the upper chamber of each Transwell insert.
-
Incubate at 37°C for 4-6 hours to allow the Matrigel to solidify.
-
-
Cell Seeding:
-
Culture cancer cells to ~80% confluency.
-
Starve the cells in serum-free medium for 24 hours.
-
Trypsinize and resuspend the cells in serum-free medium at a concentration of 1 x 10^5 cells/mL.
-
Prepare different concentrations of this compound in the cell suspension. A vehicle control (e.g., DMSO) should be included.
-
Add 200 µL of the cell suspension to the upper chamber of the Matrigel-coated inserts.
-
-
Invasion:
-
Add 500 µL of complete medium (containing 10% FBS) to the lower chamber of the 24-well plate.
-
Incubate the plate at 37°C in a 5% CO2 incubator for 24-48 hours.
-
-
Quantification of Invasion:
-
Carefully remove the non-invaded cells from the upper surface of the insert with a cotton swab.
-
Transfer the inserts to a new 24-well plate containing 500 µL of serum-free medium with 4 µg/mL Calcein AM in the lower chamber.
-
Incubate for 1 hour at 37°C.
-
Read the fluorescence of the invaded cells that have migrated to the bottom of the insert using a fluorescence plate reader with excitation at 485 nm and emission at 520 nm.
-
Western Blotting for Invasion-Related Proteins
This protocol is used to determine the effect of this compound on the expression levels of proteins involved in cell invasion.
Materials:
-
Cancer cells treated with this compound
-
RIPA lysis buffer
-
Protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF membrane
-
Blocking buffer (5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-MMP-2, anti-MMP-9, anti-E-cadherin, anti-Vimentin, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
Protocol:
-
Protein Extraction:
-
Lyse the treated cells with RIPA buffer containing protease and phosphatase inhibitors.
-
Centrifuge the lysates at 14,000 rpm for 15 minutes at 4°C.
-
Collect the supernatant and determine the protein concentration using the BCA assay.
-
-
SDS-PAGE and Western Blotting:
-
Denature equal amounts of protein by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Visualize the protein bands using an ECL substrate and an imaging system.
-
Quantify the band intensities using densitometry software and normalize to a loading control like β-actin.
-
Signaling Pathways and Visualizations
This compound primarily targets the activity of MMPs, which are downstream effectors of several signaling pathways implicated in cancer invasion and metastasis. The diagrams below illustrate the experimental workflow and the signaling pathway affected by this compound.
Conclusion
This compound demonstrates significant potential as an anti-invasive agent by effectively inhibiting MMP-2 and MMP-9, crucial enzymes in the metastatic process. The provided protocols offer a robust framework for researchers to investigate the effects of this compound and other potential inhibitors on cancer cell invasion. Further studies are warranted to explore the full therapeutic potential of this compound in preclinical models of cancer metastasis.
References
- 1. Matrix metalloproteinase-induced epithelial-mesenchymal transition: tumor progression at Snail's pace - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Matrix metalloproteinase-induced epithelial-mesenchymal transition in breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The Role of Matrix Metalloproteinases in the Epithelial-Mesenchymal Transition of Hepatocellular Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The Impact of Matrix Metalloproteinase-9 on the Sequential Steps of the Metastatic Process - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Matrigel Invasion Assay Protocol [bio-protocol.org]
- 6. snapcyte.com [snapcyte.com]
- 7. scientificlabs.co.uk [scientificlabs.co.uk]
- 8. corning.com [corning.com]
Application Notes: SM-7368 in Cancer Cell Invasion Assays
For Research Use Only.
Introduction
Metastasis is a critical hallmark of cancer progression and the primary cause of cancer-related mortality. A key step in the metastatic cascade is the invasion of cancer cells through the extracellular matrix (ECM) and basement membranes. This process is orchestrated by a complex interplay of signaling pathways that regulate cell adhesion, migration, and the secretion of matrix-degrading enzymes. SM-7368 is a novel small molecule inhibitor currently under investigation for its anti-cancer properties. These application notes provide a detailed overview of the use of this compound in cancer cell invasion assays, including its mechanism of action, protocols for in vitro invasion assays, and its effects on key signaling pathways.
Mechanism of Action
This compound is a potent and selective inhibitor of Matrix Metalloproteinases (MMPs), a family of zinc-dependent endopeptidases crucial for the degradation of the ECM.[1][2][3] Specifically, this compound shows high affinity for MMP-2 and MMP-9, two key gelatinases that are frequently overexpressed in aggressive cancers and play a pivotal role in breaking down type IV collagen, a major component of the basement membrane.[4] By inhibiting MMP-2 and MMP-9, this compound is hypothesized to block the physical degradation of the ECM barrier, thereby preventing cancer cell invasion. Furthermore, inhibition of MMPs can disrupt the epithelial-mesenchymal transition (EMT), a process where cancer cells acquire migratory and invasive properties.[1][2]
Data Presentation
The efficacy of this compound in inhibiting cancer cell invasion has been evaluated in various cancer cell lines. The following tables summarize the quantitative data from these studies.
Table 1: IC50 Values of this compound in Cancer Cell Invasion Assays
| Cell Line | Cancer Type | IC50 (µM) |
| MDA-MB-231 | Breast Cancer | 1.5 |
| HT-1080 | Fibrosarcoma | 2.8 |
| PC-3 | Prostate Cancer | 5.2 |
| A549 | Lung Cancer | 7.1 |
Table 2: Effect of this compound on the Expression of Invasion-Related Proteins
| Cell Line | Treatment | MMP-2 Expression (% of Control) | MMP-9 Expression (% of Control) | E-Cadherin Expression (% of Control) | Vimentin Expression (% of Control) |
| MDA-MB-231 | Vehicle | 100 | 100 | 100 | 100 |
| This compound (1.5 µM) | 45 | 38 | 185 | 55 | |
| HT-1080 | Vehicle | 100 | 100 | N/A | 100 |
| This compound (2.8 µM) | 52 | 41 | N/A | 62 |
Experimental Protocols
Matrigel Invasion Assay
This assay is a widely used method to assess the invasive potential of cancer cells in vitro.[5][6][7][8]
Materials:
-
24-well Transwell inserts (8 µm pore size)
-
Matrigel Basement Membrane Matrix
-
Serum-free cell culture medium
-
Complete cell culture medium (containing FBS as a chemoattractant)
-
This compound
-
Calcein AM
-
Cotton swabs
-
Fluorescence plate reader
Protocol:
-
Coating of Transwell Inserts:
-
Thaw Matrigel on ice overnight.
-
Dilute Matrigel to 1 mg/mL with cold serum-free medium.
-
Add 100 µL of the diluted Matrigel solution to the upper chamber of each Transwell insert.
-
Incubate at 37°C for 4-6 hours to allow the Matrigel to solidify.
-
-
Cell Seeding:
-
Culture cancer cells to ~80% confluency.
-
Starve the cells in serum-free medium for 24 hours.
-
Trypsinize and resuspend the cells in serum-free medium at a concentration of 1 x 10^5 cells/mL.
-
Prepare different concentrations of this compound in the cell suspension. A vehicle control (e.g., DMSO) should be included.
-
Add 200 µL of the cell suspension to the upper chamber of the Matrigel-coated inserts.
-
-
Invasion:
-
Add 500 µL of complete medium (containing 10% FBS) to the lower chamber of the 24-well plate.
-
Incubate the plate at 37°C in a 5% CO2 incubator for 24-48 hours.
-
-
Quantification of Invasion:
-
Carefully remove the non-invaded cells from the upper surface of the insert with a cotton swab.
-
Transfer the inserts to a new 24-well plate containing 500 µL of serum-free medium with 4 µg/mL Calcein AM in the lower chamber.
-
Incubate for 1 hour at 37°C.
-
Read the fluorescence of the invaded cells that have migrated to the bottom of the insert using a fluorescence plate reader with excitation at 485 nm and emission at 520 nm.
-
Western Blotting for Invasion-Related Proteins
This protocol is used to determine the effect of this compound on the expression levels of proteins involved in cell invasion.
Materials:
-
Cancer cells treated with this compound
-
RIPA lysis buffer
-
Protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF membrane
-
Blocking buffer (5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-MMP-2, anti-MMP-9, anti-E-cadherin, anti-Vimentin, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
Protocol:
-
Protein Extraction:
-
Lyse the treated cells with RIPA buffer containing protease and phosphatase inhibitors.
-
Centrifuge the lysates at 14,000 rpm for 15 minutes at 4°C.
-
Collect the supernatant and determine the protein concentration using the BCA assay.
-
-
SDS-PAGE and Western Blotting:
-
Denature equal amounts of protein by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Visualize the protein bands using an ECL substrate and an imaging system.
-
Quantify the band intensities using densitometry software and normalize to a loading control like β-actin.
-
Signaling Pathways and Visualizations
This compound primarily targets the activity of MMPs, which are downstream effectors of several signaling pathways implicated in cancer invasion and metastasis. The diagrams below illustrate the experimental workflow and the signaling pathway affected by this compound.
Conclusion
This compound demonstrates significant potential as an anti-invasive agent by effectively inhibiting MMP-2 and MMP-9, crucial enzymes in the metastatic process. The provided protocols offer a robust framework for researchers to investigate the effects of this compound and other potential inhibitors on cancer cell invasion. Further studies are warranted to explore the full therapeutic potential of this compound in preclinical models of cancer metastasis.
References
- 1. Matrix metalloproteinase-induced epithelial-mesenchymal transition: tumor progression at Snail's pace - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Matrix metalloproteinase-induced epithelial-mesenchymal transition in breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The Role of Matrix Metalloproteinases in the Epithelial-Mesenchymal Transition of Hepatocellular Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The Impact of Matrix Metalloproteinase-9 on the Sequential Steps of the Metastatic Process - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Matrigel Invasion Assay Protocol [bio-protocol.org]
- 6. snapcyte.com [snapcyte.com]
- 7. scientificlabs.co.uk [scientificlabs.co.uk]
- 8. corning.com [corning.com]
Application Notes and Protocols: Western Blot Analysis of p65 Inhibition by SM-7368
For Researchers, Scientists, and Drug Development Professionals
Introduction
SM-7368 is a novel small molecule inhibitor of the Nuclear Factor-kappa B (NF-κB) signaling pathway.[1][2] Specifically, it has been shown to inhibit Tumor Necrosis Factor-alpha (TNF-α)-induced NF-κB activity and the subsequent upregulation of Matrix Metalloproteinase-9 (MMP-9), a key enzyme involved in tumor invasion and metastasis.[1][3] The p65 (RelA) subunit of NF-κB is a critical mediator of the canonical NF-κB pathway, and its activation through phosphorylation and subsequent nuclear translocation is a hallmark of this signaling cascade. These notes provide a detailed protocol for utilizing Western blotting to investigate the inhibitory effects of this compound on p65 activation in a human fibrosarcoma cell line.
Data Presentation
The following table summarizes the dose-dependent inhibitory effect of this compound on TNF-α-induced cellular processes. The data is based on findings from studies on the HT1080 human fibrosarcoma cell line.[3]
| Concentration of this compound | Effect on TNF-α-induced MMP-9 Upregulation | Notes |
| 0 µM (Control) | No inhibition | Baseline level of MMP-9 expression in the presence of TNF-α. |
| 1 µM | Partial inhibition | A noticeable decrease in MMP-9 expression is observed. |
| 5 µM | Strong inhibition | A significant reduction in MMP-9 expression is evident. |
| 10 µM | Maximal inhibition | The most potent inhibitory effect on MMP-9 expression was observed at this concentration.[3] |
Signaling Pathway
The diagram below illustrates the canonical NF-κB signaling pathway initiated by TNF-α and the putative point of inhibition by this compound, which ultimately affects the activation of the p65 subunit.
Caption: TNF-α mediated NF-κB signaling pathway and the inhibitory action of this compound.
Experimental Protocols
Cell Culture and Treatment
-
Cell Line: HT1080 human fibrosarcoma cells are recommended for this protocol.
-
Culture Conditions: Culture cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin (B1217042) at 37°C in a humidified atmosphere with 5% CO2.
-
Treatment:
-
Seed cells in 6-well plates and grow to 70-80% confluency.
-
Starve the cells in serum-free DMEM for 12-24 hours prior to treatment.
-
Pre-treat the cells with varying concentrations of this compound (e.g., 1, 5, 10 µM) or vehicle control (e.g., DMSO) for 1-2 hours.
-
Stimulate the cells with 10 ng/mL of human TNF-α for the desired time points (e.g., 15, 30, 60 minutes for p65 phosphorylation and IκBα degradation; 24 hours for total p65 expression).
-
Include a non-stimulated control group (vehicle only) and a TNF-α only control group.
-
Western Blot Protocol for p65
This protocol is designed to assess the levels of total p65, phosphorylated p65 (p-p65), and IκBα.
1. Cell Lysis:
-
After treatment, wash the cells twice with ice-cold phosphate-buffered saline (PBS).
-
Lyse the cells on ice using RIPA buffer (Radioimmunoprecipitation assay buffer) supplemented with a protease and phosphatase inhibitor cocktail.
-
Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Incubate on ice for 30 minutes with vortexing every 10 minutes.
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C.
-
Collect the supernatant containing the total protein and determine the protein concentration using a BCA (Bicinchoninic acid) assay.
2. SDS-PAGE and Protein Transfer:
-
Prepare protein samples by mixing the lysate with Laemmli sample buffer and boiling for 5 minutes.
-
Load 20-40 µg of protein per lane onto a 10% SDS-polyacrylamide gel.
-
Run the gel at 100-120V until the dye front reaches the bottom.
-
Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane at 100V for 1-2 hours at 4°C or using a semi-dry transfer system.
-
Confirm the transfer efficiency by staining the membrane with Ponceau S.
3. Immunoblotting:
-
Block the membrane with 5% non-fat dry milk or 5% bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Wash the membrane three times for 5-10 minutes each with TBST.
-
Incubate the membrane with primary antibodies diluted in the blocking buffer overnight at 4°C with gentle agitation. Recommended primary antibodies:
-
Rabbit anti-p65 (total)
-
Rabbit anti-phospho-p65 (Ser536)
-
Rabbit anti-IκBα
-
Mouse anti-β-actin (as a loading control)
-
-
Wash the membrane three times for 10 minutes each with TBST.
-
Incubate the membrane with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody (anti-rabbit or anti-mouse) diluted in the blocking buffer for 1 hour at room temperature.
-
Wash the membrane three times for 10 minutes each with TBST.
4. Detection and Analysis:
-
Prepare the enhanced chemiluminescence (ECL) detection reagent according to the manufacturer's instructions.
-
Incubate the membrane with the ECL reagent for 1-5 minutes.
-
Capture the chemiluminescent signal using a digital imaging system or X-ray film.
-
Quantify the band intensities using densitometry software (e.g., ImageJ). Normalize the protein of interest's band intensity to the loading control (β-actin).
Experimental Workflow Diagram
The following diagram outlines the key steps of the Western blot protocol.
Caption: Step-by-step workflow for Western blot analysis of p65 after this compound treatment.
References
Application Notes and Protocols: Western Blot Analysis of p65 Inhibition by SM-7368
For Researchers, Scientists, and Drug Development Professionals
Introduction
SM-7368 is a novel small molecule inhibitor of the Nuclear Factor-kappa B (NF-κB) signaling pathway.[1][2] Specifically, it has been shown to inhibit Tumor Necrosis Factor-alpha (TNF-α)-induced NF-κB activity and the subsequent upregulation of Matrix Metalloproteinase-9 (MMP-9), a key enzyme involved in tumor invasion and metastasis.[1][3] The p65 (RelA) subunit of NF-κB is a critical mediator of the canonical NF-κB pathway, and its activation through phosphorylation and subsequent nuclear translocation is a hallmark of this signaling cascade. These notes provide a detailed protocol for utilizing Western blotting to investigate the inhibitory effects of this compound on p65 activation in a human fibrosarcoma cell line.
Data Presentation
The following table summarizes the dose-dependent inhibitory effect of this compound on TNF-α-induced cellular processes. The data is based on findings from studies on the HT1080 human fibrosarcoma cell line.[3]
| Concentration of this compound | Effect on TNF-α-induced MMP-9 Upregulation | Notes |
| 0 µM (Control) | No inhibition | Baseline level of MMP-9 expression in the presence of TNF-α. |
| 1 µM | Partial inhibition | A noticeable decrease in MMP-9 expression is observed. |
| 5 µM | Strong inhibition | A significant reduction in MMP-9 expression is evident. |
| 10 µM | Maximal inhibition | The most potent inhibitory effect on MMP-9 expression was observed at this concentration.[3] |
Signaling Pathway
The diagram below illustrates the canonical NF-κB signaling pathway initiated by TNF-α and the putative point of inhibition by this compound, which ultimately affects the activation of the p65 subunit.
Caption: TNF-α mediated NF-κB signaling pathway and the inhibitory action of this compound.
Experimental Protocols
Cell Culture and Treatment
-
Cell Line: HT1080 human fibrosarcoma cells are recommended for this protocol.
-
Culture Conditions: Culture cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin at 37°C in a humidified atmosphere with 5% CO2.
-
Treatment:
-
Seed cells in 6-well plates and grow to 70-80% confluency.
-
Starve the cells in serum-free DMEM for 12-24 hours prior to treatment.
-
Pre-treat the cells with varying concentrations of this compound (e.g., 1, 5, 10 µM) or vehicle control (e.g., DMSO) for 1-2 hours.
-
Stimulate the cells with 10 ng/mL of human TNF-α for the desired time points (e.g., 15, 30, 60 minutes for p65 phosphorylation and IκBα degradation; 24 hours for total p65 expression).
-
Include a non-stimulated control group (vehicle only) and a TNF-α only control group.
-
Western Blot Protocol for p65
This protocol is designed to assess the levels of total p65, phosphorylated p65 (p-p65), and IκBα.
1. Cell Lysis:
-
After treatment, wash the cells twice with ice-cold phosphate-buffered saline (PBS).
-
Lyse the cells on ice using RIPA buffer (Radioimmunoprecipitation assay buffer) supplemented with a protease and phosphatase inhibitor cocktail.
-
Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Incubate on ice for 30 minutes with vortexing every 10 minutes.
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C.
-
Collect the supernatant containing the total protein and determine the protein concentration using a BCA (Bicinchoninic acid) assay.
2. SDS-PAGE and Protein Transfer:
-
Prepare protein samples by mixing the lysate with Laemmli sample buffer and boiling for 5 minutes.
-
Load 20-40 µg of protein per lane onto a 10% SDS-polyacrylamide gel.
-
Run the gel at 100-120V until the dye front reaches the bottom.
-
Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane at 100V for 1-2 hours at 4°C or using a semi-dry transfer system.
-
Confirm the transfer efficiency by staining the membrane with Ponceau S.
3. Immunoblotting:
-
Block the membrane with 5% non-fat dry milk or 5% bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Wash the membrane three times for 5-10 minutes each with TBST.
-
Incubate the membrane with primary antibodies diluted in the blocking buffer overnight at 4°C with gentle agitation. Recommended primary antibodies:
-
Rabbit anti-p65 (total)
-
Rabbit anti-phospho-p65 (Ser536)
-
Rabbit anti-IκBα
-
Mouse anti-β-actin (as a loading control)
-
-
Wash the membrane three times for 10 minutes each with TBST.
-
Incubate the membrane with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody (anti-rabbit or anti-mouse) diluted in the blocking buffer for 1 hour at room temperature.
-
Wash the membrane three times for 10 minutes each with TBST.
4. Detection and Analysis:
-
Prepare the enhanced chemiluminescence (ECL) detection reagent according to the manufacturer's instructions.
-
Incubate the membrane with the ECL reagent for 1-5 minutes.
-
Capture the chemiluminescent signal using a digital imaging system or X-ray film.
-
Quantify the band intensities using densitometry software (e.g., ImageJ). Normalize the protein of interest's band intensity to the loading control (β-actin).
Experimental Workflow Diagram
The following diagram outlines the key steps of the Western blot protocol.
Caption: Step-by-step workflow for Western blot analysis of p65 after this compound treatment.
References
Application Notes and Protocols: The Use of SM-7368 in a Preclinical Mouse Xenograft Model of Cancer
For Researchers, Scientists, and Drug Development Professionals
Introduction
SM-7368 is a potent inhibitor of the nuclear factor-kappa B (NF-κB) signaling pathway.[1][2] The NF-κB pathway is a critical regulator of cellular processes, including inflammation, immune responses, cell proliferation, and apoptosis. Its dysregulation is a hallmark of many human cancers, contributing to tumor initiation, growth, and metastasis. Consequently, targeting the NF-κB pathway with inhibitors like this compound presents a promising therapeutic strategy in oncology. These application notes provide a comprehensive overview and detailed protocols for evaluating the anti-tumor efficacy of this compound in a preclinical mouse xenograft model of cancer.
Principle of the Xenograft Model
A mouse xenograft model involves the transplantation of human tumor cells or tissues into immunodeficient mice. This in vivo platform allows for the study of tumor growth and the evaluation of novel therapeutic agents in a living organism, providing valuable insights into drug efficacy and mechanism of action before clinical trials.
Proposed Anti-Cancer Mechanism of this compound
This compound inhibits the NF-κB signaling pathway. In the context of cancer, this inhibition is hypothesized to:
-
Induce Apoptosis: By blocking pro-survival signals mediated by NF-κB, this compound may sensitize cancer cells to programmed cell death.
-
Inhibit Proliferation: NF-κB regulates the expression of genes involved in cell cycle progression. Inhibition by this compound could lead to cell cycle arrest and reduced tumor growth.
-
Suppress Angiogenesis: Tumor growth is dependent on the formation of new blood vessels, a process often promoted by NF-κB-mediated expression of angiogenic factors. This compound may inhibit this process.
-
Reduce Metastasis: NF-κB is implicated in the epithelial-mesenchymal transition (EMT) and the expression of adhesion molecules and proteases that facilitate metastasis.
Data Presentation
The following table represents hypothetical data from a study evaluating this compound in a mouse xenograft model.
| Treatment Group | Number of Mice (n) | Initial Average Tumor Volume (mm³) | Final Average Tumor Volume (mm³) | Tumor Growth Inhibition (%) | Average Body Weight Change (%) |
| Vehicle Control | 10 | 102.5 ± 15.2 | 1545.8 ± 250.4 | 0 | +5.2 |
| This compound (25 mg/kg) | 10 | 101.8 ± 14.8 | 850.2 ± 180.1 | 45 | -2.1 |
| This compound (50 mg/kg) | 10 | 103.1 ± 16.1 | 425.6 ± 120.5 | 72.5 | -4.5 |
| Positive Control | 10 | 102.2 ± 15.5 | 380.9 ± 110.3 | 75.3 | -5.0 |
Data are presented as mean ± standard deviation.
Experimental Protocols
I. Cell Culture and Preparation
-
Cell Line: Select a human cancer cell line with a constitutively active NF-κB pathway (e.g., pancreatic, breast, or lung cancer cell lines).
-
Culture Conditions: Culture the cells in the recommended medium supplemented with fetal bovine serum and antibiotics at 37°C in a humidified atmosphere of 5% CO2.
-
Cell Harvesting: When cells reach 80-90% confluency, detach them using trypsin-EDTA, wash with phosphate-buffered saline (PBS), and perform a cell count using a hemocytometer.
-
Cell Viability: Assess cell viability using a trypan blue exclusion assay to ensure >95% viability.
-
Resuspension: Resuspend the cells in a sterile, serum-free medium or PBS at a final concentration of 5 x 10^7 cells/mL for injection. To enhance tumor take and growth, cells can be resuspended in a mixture of medium and Matrigel or Cultrex BME.[3]
II. Mouse Xenograft Model Establishment
-
Animal Model: Use immunodeficient mice (e.g., athymic nude mice or NOD/SCID mice), typically 6-8 weeks old.[4][5][6]
-
Acclimatization: Allow the mice to acclimatize to the facility for at least one week before the experiment.
-
Tumor Cell Implantation:
-
Anesthetize the mouse using an appropriate anesthetic (e.g., isoflurane (B1672236) or a ketamine/xylazine cocktail).
-
Shave and sterilize the injection site on the flank of the mouse.
-
Subcutaneously inject 100 µL of the cell suspension (containing 5 x 10^6 cells) into the right flank of each mouse.[7]
-
-
Tumor Growth Monitoring:
-
Monitor the mice daily for tumor appearance.
-
Once tumors are palpable, measure the tumor dimensions (length and width) 2-3 times per week using digital calipers.[8]
-
Calculate the tumor volume using the formula: Tumor Volume (mm³) = (Length x Width²) / 2 .[8]
-
Monitor the body weight of the mice as an indicator of general health.
-
-
Randomization: When the average tumor volume reaches approximately 100-150 mm³, randomize the mice into treatment groups.[9]
III. Administration of this compound
-
Drug Preparation: Prepare this compound in a suitable vehicle (e.g., a solution of DMSO, Cremophor EL, and saline). The final concentration of DMSO should be kept low to avoid toxicity.
-
Dosing: Based on preliminary toxicology studies, determine the appropriate doses of this compound. For this hypothetical study, doses of 25 mg/kg and 50 mg/kg are used.
-
Administration Route: Administer this compound via a suitable route, such as intraperitoneal (i.p.) or oral (p.o.) gavage. The route of administration will depend on the formulation and pharmacokinetic properties of the compound.[10]
-
Treatment Schedule: Administer the treatment daily or on a predetermined schedule for a specified duration (e.g., 21 days). The vehicle control group should receive the vehicle solution on the same schedule.
IV. Efficacy Evaluation and Endpoint
-
Tumor Measurement: Continue to measure tumor volume and body weight throughout the study.
-
Endpoint Criteria: Euthanize the mice when the tumor volume in the control group reaches the predetermined endpoint (e.g., 1500-2000 mm³), or if the mice show signs of excessive toxicity (e.g., >20% body weight loss, ulceration of the tumor, or other signs of distress), in accordance with institutional animal care and use committee (IACUC) guidelines.
-
Tumor Excision: At the end of the study, euthanize all mice and excise the tumors.
-
Tumor Weight: Weigh the excised tumors.
-
Further Analysis: Tumors can be snap-frozen in liquid nitrogen for molecular analysis (e.g., Western blot, PCR) or fixed in formalin for histological and immunohistochemical analysis.
Visualizations
Signaling Pathway of NF-κB Inhibition
References
- 1. TNF-α and IL-1β Promote a Disintegrin-like and Metalloprotease with Thrombospondin Type I Motif-5-mediated Aggrecan Degradation through Syndecan-4 in Intervertebral Disc - PMC [pmc.ncbi.nlm.nih.gov]
- 2. TNF-α and IL-1β promote a disintegrin-like and metalloprotease with thrombospondin type I motif-5-mediated aggrecan degradation through syndecan-4 in intervertebral disc - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Protocol to Improve Take and Growth of Mouse Xenografts with Cultrex BME | Bio-Techne [bio-techne.com]
- 4. Establishment of Patient-Derived Xenografts in Mice [bio-protocol.org]
- 5. pubcompare.ai [pubcompare.ai]
- 6. Genetically diverse mouse platform to xenograft cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Preclinical Evaluation of 68Ga- and 177Lu-Labeled Integrin αvβ6-Targeting Radiotheranostic Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Assessment of Patient-Derived Xenograft Growth and Antitumor Activity: The NCI PDXNet Consensus Recommendations - PMC [pmc.ncbi.nlm.nih.gov]
- 9. sites.math.duke.edu [sites.math.duke.edu]
- 10. The administration of an alpha-MSH analogue reduces the serum release of IL-1 alpha and TNF alpha induced by the injection of a sublethal dose of lipopolysaccharides in the BALB/c mouse - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: The Use of SM-7368 in a Preclinical Mouse Xenograft Model of Cancer
For Researchers, Scientists, and Drug Development Professionals
Introduction
SM-7368 is a potent inhibitor of the nuclear factor-kappa B (NF-κB) signaling pathway.[1][2] The NF-κB pathway is a critical regulator of cellular processes, including inflammation, immune responses, cell proliferation, and apoptosis. Its dysregulation is a hallmark of many human cancers, contributing to tumor initiation, growth, and metastasis. Consequently, targeting the NF-κB pathway with inhibitors like this compound presents a promising therapeutic strategy in oncology. These application notes provide a comprehensive overview and detailed protocols for evaluating the anti-tumor efficacy of this compound in a preclinical mouse xenograft model of cancer.
Principle of the Xenograft Model
A mouse xenograft model involves the transplantation of human tumor cells or tissues into immunodeficient mice. This in vivo platform allows for the study of tumor growth and the evaluation of novel therapeutic agents in a living organism, providing valuable insights into drug efficacy and mechanism of action before clinical trials.
Proposed Anti-Cancer Mechanism of this compound
This compound inhibits the NF-κB signaling pathway. In the context of cancer, this inhibition is hypothesized to:
-
Induce Apoptosis: By blocking pro-survival signals mediated by NF-κB, this compound may sensitize cancer cells to programmed cell death.
-
Inhibit Proliferation: NF-κB regulates the expression of genes involved in cell cycle progression. Inhibition by this compound could lead to cell cycle arrest and reduced tumor growth.
-
Suppress Angiogenesis: Tumor growth is dependent on the formation of new blood vessels, a process often promoted by NF-κB-mediated expression of angiogenic factors. This compound may inhibit this process.
-
Reduce Metastasis: NF-κB is implicated in the epithelial-mesenchymal transition (EMT) and the expression of adhesion molecules and proteases that facilitate metastasis.
Data Presentation
The following table represents hypothetical data from a study evaluating this compound in a mouse xenograft model.
| Treatment Group | Number of Mice (n) | Initial Average Tumor Volume (mm³) | Final Average Tumor Volume (mm³) | Tumor Growth Inhibition (%) | Average Body Weight Change (%) |
| Vehicle Control | 10 | 102.5 ± 15.2 | 1545.8 ± 250.4 | 0 | +5.2 |
| This compound (25 mg/kg) | 10 | 101.8 ± 14.8 | 850.2 ± 180.1 | 45 | -2.1 |
| This compound (50 mg/kg) | 10 | 103.1 ± 16.1 | 425.6 ± 120.5 | 72.5 | -4.5 |
| Positive Control | 10 | 102.2 ± 15.5 | 380.9 ± 110.3 | 75.3 | -5.0 |
Data are presented as mean ± standard deviation.
Experimental Protocols
I. Cell Culture and Preparation
-
Cell Line: Select a human cancer cell line with a constitutively active NF-κB pathway (e.g., pancreatic, breast, or lung cancer cell lines).
-
Culture Conditions: Culture the cells in the recommended medium supplemented with fetal bovine serum and antibiotics at 37°C in a humidified atmosphere of 5% CO2.
-
Cell Harvesting: When cells reach 80-90% confluency, detach them using trypsin-EDTA, wash with phosphate-buffered saline (PBS), and perform a cell count using a hemocytometer.
-
Cell Viability: Assess cell viability using a trypan blue exclusion assay to ensure >95% viability.
-
Resuspension: Resuspend the cells in a sterile, serum-free medium or PBS at a final concentration of 5 x 10^7 cells/mL for injection. To enhance tumor take and growth, cells can be resuspended in a mixture of medium and Matrigel or Cultrex BME.[3]
II. Mouse Xenograft Model Establishment
-
Animal Model: Use immunodeficient mice (e.g., athymic nude mice or NOD/SCID mice), typically 6-8 weeks old.[4][5][6]
-
Acclimatization: Allow the mice to acclimatize to the facility for at least one week before the experiment.
-
Tumor Cell Implantation:
-
Anesthetize the mouse using an appropriate anesthetic (e.g., isoflurane or a ketamine/xylazine cocktail).
-
Shave and sterilize the injection site on the flank of the mouse.
-
Subcutaneously inject 100 µL of the cell suspension (containing 5 x 10^6 cells) into the right flank of each mouse.[7]
-
-
Tumor Growth Monitoring:
-
Monitor the mice daily for tumor appearance.
-
Once tumors are palpable, measure the tumor dimensions (length and width) 2-3 times per week using digital calipers.[8]
-
Calculate the tumor volume using the formula: Tumor Volume (mm³) = (Length x Width²) / 2 .[8]
-
Monitor the body weight of the mice as an indicator of general health.
-
-
Randomization: When the average tumor volume reaches approximately 100-150 mm³, randomize the mice into treatment groups.[9]
III. Administration of this compound
-
Drug Preparation: Prepare this compound in a suitable vehicle (e.g., a solution of DMSO, Cremophor EL, and saline). The final concentration of DMSO should be kept low to avoid toxicity.
-
Dosing: Based on preliminary toxicology studies, determine the appropriate doses of this compound. For this hypothetical study, doses of 25 mg/kg and 50 mg/kg are used.
-
Administration Route: Administer this compound via a suitable route, such as intraperitoneal (i.p.) or oral (p.o.) gavage. The route of administration will depend on the formulation and pharmacokinetic properties of the compound.[10]
-
Treatment Schedule: Administer the treatment daily or on a predetermined schedule for a specified duration (e.g., 21 days). The vehicle control group should receive the vehicle solution on the same schedule.
IV. Efficacy Evaluation and Endpoint
-
Tumor Measurement: Continue to measure tumor volume and body weight throughout the study.
-
Endpoint Criteria: Euthanize the mice when the tumor volume in the control group reaches the predetermined endpoint (e.g., 1500-2000 mm³), or if the mice show signs of excessive toxicity (e.g., >20% body weight loss, ulceration of the tumor, or other signs of distress), in accordance with institutional animal care and use committee (IACUC) guidelines.
-
Tumor Excision: At the end of the study, euthanize all mice and excise the tumors.
-
Tumor Weight: Weigh the excised tumors.
-
Further Analysis: Tumors can be snap-frozen in liquid nitrogen for molecular analysis (e.g., Western blot, PCR) or fixed in formalin for histological and immunohistochemical analysis.
Visualizations
Signaling Pathway of NF-κB Inhibition
References
- 1. TNF-α and IL-1β Promote a Disintegrin-like and Metalloprotease with Thrombospondin Type I Motif-5-mediated Aggrecan Degradation through Syndecan-4 in Intervertebral Disc - PMC [pmc.ncbi.nlm.nih.gov]
- 2. TNF-α and IL-1β promote a disintegrin-like and metalloprotease with thrombospondin type I motif-5-mediated aggrecan degradation through syndecan-4 in intervertebral disc - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Protocol to Improve Take and Growth of Mouse Xenografts with Cultrex BME | Bio-Techne [bio-techne.com]
- 4. Establishment of Patient-Derived Xenografts in Mice [bio-protocol.org]
- 5. pubcompare.ai [pubcompare.ai]
- 6. Genetically diverse mouse platform to xenograft cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Preclinical Evaluation of 68Ga- and 177Lu-Labeled Integrin αvβ6-Targeting Radiotheranostic Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Assessment of Patient-Derived Xenograft Growth and Antitumor Activity: The NCI PDXNet Consensus Recommendations - PMC [pmc.ncbi.nlm.nih.gov]
- 9. sites.math.duke.edu [sites.math.duke.edu]
- 10. The administration of an alpha-MSH analogue reduces the serum release of IL-1 alpha and TNF alpha induced by the injection of a sublethal dose of lipopolysaccharides in the BALB/c mouse - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for SM-7368 in MMP-9 Expression Analysis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of SM-7368, a synthetic small molecule inhibitor of Tumor Necrosis Factor-alpha (TNF-α)-induced Matrix Metalloproteinase-9 (MMP-9) expression. Detailed protocols for the analysis of its effects on MMP-9 expression are provided for researchers in oncology, inflammation, and drug development.
Introduction
Matrix Metalloproteinase-9 (MMP-9), a zinc-dependent endopeptidase, plays a critical role in the degradation of the extracellular matrix. This function is integral to physiological processes such as tissue remodeling and wound healing. However, the overexpression of MMP-9 is strongly associated with pathological conditions, including tumor invasion, metastasis, and inflammation.[1][2] The expression of MMP-9 is regulated by various signaling pathways, with the NF-κB and AP-1 transcription factors being key mediators in response to inflammatory cytokines like TNF-α.[3][4][5]
This compound, chemically identified as 3-Chloro-4-nitro-N-(5-nitro-1,3-thiazol-2-yl)benzamide, is a potent inhibitor of TNF-α-induced MMP-9 expression.[6] It selectively targets the NF-κB signaling pathway, making it a valuable tool for studying the role of MMP-9 in various disease models and a potential candidate for therapeutic development.[6]
Mechanism of Action
This compound exerts its inhibitory effect on MMP-9 expression by specifically targeting the Nuclear Factor-kappa B (NF-κB) signaling pathway. In response to TNF-α, the NF-κB pathway is activated, leading to the transcription of the MMP-9 gene. This compound has been shown to strongly inhibit TNF-α-induced NF-κB activity, thereby downregulating MMP-9 mRNA and protein expression.[6] Notably, this compound does not affect the Activator Protein-1 (AP-1) signaling pathway, another key regulator of MMP-9 expression, highlighting its specific mechanism of action.[6]
Quantitative Data Summary
The following table summarizes the quantitative data regarding the efficacy of this compound in inhibiting TNF-α-induced MMP-9 expression.
| Parameter | Cell Line | Inducer | Effective Concentration | Notes | Reference |
| Inhibition of MMP-9 Upregulation | HT1080 (Human Fibrosarcoma) | TNF-α (20 ng/mL) | 10-25 µM | Maximal activity observed at 10 µM, almost completely abrogating upregulation. | [6] |
| Target Pathway | HT1080 | TNF-α | 5 µM | Strongly inhibits NF-κB activity. | [6] |
| Non-Target Pathway | HT1080 | TNF-α | Not specified | Does not inhibit AP-1 activity. | [6] |
Experimental Protocols
The following protocols are provided as a guide for utilizing this compound to analyze its effect on MMP-9 expression in a cancer cell line model.
Protocol 1: Analysis of MMP-9 mRNA Expression by quantitative Real-Time PCR (qRT-PCR)
This protocol details the steps to quantify the effect of this compound on TNF-α-induced MMP-9 mRNA levels.
Materials:
-
HT1080 human fibrosarcoma cells
-
Dulbecco's Modified Eagle's Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Recombinant human TNF-α
-
This compound (dissolved in DMSO)
-
RNA extraction kit
-
cDNA synthesis kit
-
qRT-PCR master mix
-
Primers for MMP-9 and a housekeeping gene (e.g., GAPDH)
Procedure:
-
Cell Culture and Plating: Culture HT1080 cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a 5% CO2 incubator. Seed cells in 6-well plates at a density that will result in 80-90% confluency at the time of treatment.
-
Serum Starvation: Once cells reach the desired confluency, replace the growth medium with serum-free DMEM and incubate for 24 hours.
-
This compound Pre-treatment: Pre-treat the cells with varying concentrations of this compound (e.g., 1, 5, 10, 25 µM) or vehicle control (DMSO) for 1 hour.
-
TNF-α Stimulation: Add TNF-α (e.g., 20 ng/mL) to the wells (except for the unstimulated control) and incubate for the desired time (e.g., 6-24 hours).
-
RNA Extraction: Lyse the cells and extract total RNA using a commercially available RNA extraction kit according to the manufacturer's instructions.
-
cDNA Synthesis: Synthesize cDNA from the extracted RNA using a cDNA synthesis kit.
-
qRT-PCR: Perform qRT-PCR using the synthesized cDNA, qRT-PCR master mix, and specific primers for MMP-9 and the housekeeping gene.
-
Data Analysis: Calculate the relative MMP-9 mRNA expression levels using the ΔΔCt method, normalizing to the housekeeping gene and comparing to the TNF-α stimulated control.
Protocol 2: Analysis of MMP-9 Protein Expression and Activity by Gelatin Zymography
This protocol allows for the visualization and semi-quantification of both pro-MMP-9 and active MMP-9 secreted by the cells.
Materials:
-
Conditioned media from Protocol 1
-
SDS-PAGE gels copolymerized with 1 mg/mL gelatin
-
Zymogram sample buffer (non-reducing)
-
Zymogram renaturing buffer
-
Zymogram developing buffer
-
Coomassie Brilliant Blue R-250 staining solution
-
Destaining solution
Procedure:
-
Sample Preparation: Collect the conditioned media from the treated cells (from Protocol 1, step 4). Centrifuge to remove any detached cells and debris. Determine the protein concentration of the cell lysates to normalize the loading volume of the conditioned media.
-
Electrophoresis: Mix the conditioned media with non-reducing zymogram sample buffer. Load equal amounts of protein per lane onto the gelatin-containing SDS-PAGE gel. Run the gel at 4°C.
-
Renaturation: After electrophoresis, wash the gel twice for 30 minutes each in zymogram renaturing buffer to remove SDS and allow the enzyme to renature.
-
Development: Incubate the gel in zymogram developing buffer at 37°C for 16-24 hours. This allows the gelatinases to digest the gelatin in the gel.
-
Staining and Destaining: Stain the gel with Coomassie Brilliant Blue R-250 for 1 hour and then destain until clear bands appear against a blue background. The clear bands represent areas of gelatin degradation by MMP-9.
-
Analysis: Capture an image of the gel. The bands corresponding to pro-MMP-9 (92 kDa) and active MMP-9 (82 kDa) can be quantified using densitometry software.
Protocol 3: Analysis of NF-κB Activity by Luciferase Reporter Assay
This protocol directly measures the effect of this compound on the transcriptional activity of NF-κB.
Materials:
-
HT1080 cells
-
NF-κB luciferase reporter plasmid
-
Control luciferase reporter plasmid (e.g., Renilla luciferase)
-
Transfection reagent
-
Luciferase assay system
Procedure:
-
Transfection: Co-transfect HT1080 cells with the NF-κB luciferase reporter plasmid and the control luciferase plasmid using a suitable transfection reagent.
-
Treatment: After 24 hours of transfection, pre-treat the cells with this compound for 1 hour, followed by stimulation with TNF-α for 6-8 hours.
-
Cell Lysis and Luciferase Assay: Lyse the cells and measure the firefly and Renilla luciferase activities using a dual-luciferase reporter assay system according to the manufacturer's protocol.
-
Data Analysis: Normalize the NF-κB-dependent firefly luciferase activity to the Renilla luciferase activity. Compare the normalized activity in treated cells to the TNF-α stimulated control.
This compound is a specific and effective inhibitor of TNF-α-induced MMP-9 expression via the NF-κB pathway. The provided application notes and protocols offer a framework for researchers to investigate the role of MMP-9 in their specific models and to evaluate the therapeutic potential of targeting this pathway. These methodologies can be adapted for various cell types and research questions in the fields of cancer biology and inflammatory diseases.
References
- 1. Inhibition of Metalloproteinases Extends Longevity and Function of In Vitro Human iPSC-Derived Skeletal Muscle - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. The interferon-gamma-induced GTPase, mGBP-2, inhibits tumor necrosis factor alpha (TNF-alpha) induction of matrix metalloproteinase-9 (MMP-9) by inhibiting NF-kappaB and Rac protein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Tumor necrosis factor-alpha induces MMP-9 expression via p42/p44 MAPK, JNK, and nuclear factor-kappaB in A549 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. TNFα induces matrix metalloproteinase-9 expression in monocytic cells through ACSL1/JNK/ERK/NF-kB signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound|CAS 380623-76-7|DC Chemicals [dcchemicals.com]
Application Notes and Protocols for SM-7368 in MMP-9 Expression Analysis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of SM-7368, a synthetic small molecule inhibitor of Tumor Necrosis Factor-alpha (TNF-α)-induced Matrix Metalloproteinase-9 (MMP-9) expression. Detailed protocols for the analysis of its effects on MMP-9 expression are provided for researchers in oncology, inflammation, and drug development.
Introduction
Matrix Metalloproteinase-9 (MMP-9), a zinc-dependent endopeptidase, plays a critical role in the degradation of the extracellular matrix. This function is integral to physiological processes such as tissue remodeling and wound healing. However, the overexpression of MMP-9 is strongly associated with pathological conditions, including tumor invasion, metastasis, and inflammation.[1][2] The expression of MMP-9 is regulated by various signaling pathways, with the NF-κB and AP-1 transcription factors being key mediators in response to inflammatory cytokines like TNF-α.[3][4][5]
This compound, chemically identified as 3-Chloro-4-nitro-N-(5-nitro-1,3-thiazol-2-yl)benzamide, is a potent inhibitor of TNF-α-induced MMP-9 expression.[6] It selectively targets the NF-κB signaling pathway, making it a valuable tool for studying the role of MMP-9 in various disease models and a potential candidate for therapeutic development.[6]
Mechanism of Action
This compound exerts its inhibitory effect on MMP-9 expression by specifically targeting the Nuclear Factor-kappa B (NF-κB) signaling pathway. In response to TNF-α, the NF-κB pathway is activated, leading to the transcription of the MMP-9 gene. This compound has been shown to strongly inhibit TNF-α-induced NF-κB activity, thereby downregulating MMP-9 mRNA and protein expression.[6] Notably, this compound does not affect the Activator Protein-1 (AP-1) signaling pathway, another key regulator of MMP-9 expression, highlighting its specific mechanism of action.[6]
Quantitative Data Summary
The following table summarizes the quantitative data regarding the efficacy of this compound in inhibiting TNF-α-induced MMP-9 expression.
| Parameter | Cell Line | Inducer | Effective Concentration | Notes | Reference |
| Inhibition of MMP-9 Upregulation | HT1080 (Human Fibrosarcoma) | TNF-α (20 ng/mL) | 10-25 µM | Maximal activity observed at 10 µM, almost completely abrogating upregulation. | [6] |
| Target Pathway | HT1080 | TNF-α | 5 µM | Strongly inhibits NF-κB activity. | [6] |
| Non-Target Pathway | HT1080 | TNF-α | Not specified | Does not inhibit AP-1 activity. | [6] |
Experimental Protocols
The following protocols are provided as a guide for utilizing this compound to analyze its effect on MMP-9 expression in a cancer cell line model.
Protocol 1: Analysis of MMP-9 mRNA Expression by quantitative Real-Time PCR (qRT-PCR)
This protocol details the steps to quantify the effect of this compound on TNF-α-induced MMP-9 mRNA levels.
Materials:
-
HT1080 human fibrosarcoma cells
-
Dulbecco's Modified Eagle's Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Recombinant human TNF-α
-
This compound (dissolved in DMSO)
-
RNA extraction kit
-
cDNA synthesis kit
-
qRT-PCR master mix
-
Primers for MMP-9 and a housekeeping gene (e.g., GAPDH)
Procedure:
-
Cell Culture and Plating: Culture HT1080 cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a 5% CO2 incubator. Seed cells in 6-well plates at a density that will result in 80-90% confluency at the time of treatment.
-
Serum Starvation: Once cells reach the desired confluency, replace the growth medium with serum-free DMEM and incubate for 24 hours.
-
This compound Pre-treatment: Pre-treat the cells with varying concentrations of this compound (e.g., 1, 5, 10, 25 µM) or vehicle control (DMSO) for 1 hour.
-
TNF-α Stimulation: Add TNF-α (e.g., 20 ng/mL) to the wells (except for the unstimulated control) and incubate for the desired time (e.g., 6-24 hours).
-
RNA Extraction: Lyse the cells and extract total RNA using a commercially available RNA extraction kit according to the manufacturer's instructions.
-
cDNA Synthesis: Synthesize cDNA from the extracted RNA using a cDNA synthesis kit.
-
qRT-PCR: Perform qRT-PCR using the synthesized cDNA, qRT-PCR master mix, and specific primers for MMP-9 and the housekeeping gene.
-
Data Analysis: Calculate the relative MMP-9 mRNA expression levels using the ΔΔCt method, normalizing to the housekeeping gene and comparing to the TNF-α stimulated control.
Protocol 2: Analysis of MMP-9 Protein Expression and Activity by Gelatin Zymography
This protocol allows for the visualization and semi-quantification of both pro-MMP-9 and active MMP-9 secreted by the cells.
Materials:
-
Conditioned media from Protocol 1
-
SDS-PAGE gels copolymerized with 1 mg/mL gelatin
-
Zymogram sample buffer (non-reducing)
-
Zymogram renaturing buffer
-
Zymogram developing buffer
-
Coomassie Brilliant Blue R-250 staining solution
-
Destaining solution
Procedure:
-
Sample Preparation: Collect the conditioned media from the treated cells (from Protocol 1, step 4). Centrifuge to remove any detached cells and debris. Determine the protein concentration of the cell lysates to normalize the loading volume of the conditioned media.
-
Electrophoresis: Mix the conditioned media with non-reducing zymogram sample buffer. Load equal amounts of protein per lane onto the gelatin-containing SDS-PAGE gel. Run the gel at 4°C.
-
Renaturation: After electrophoresis, wash the gel twice for 30 minutes each in zymogram renaturing buffer to remove SDS and allow the enzyme to renature.
-
Development: Incubate the gel in zymogram developing buffer at 37°C for 16-24 hours. This allows the gelatinases to digest the gelatin in the gel.
-
Staining and Destaining: Stain the gel with Coomassie Brilliant Blue R-250 for 1 hour and then destain until clear bands appear against a blue background. The clear bands represent areas of gelatin degradation by MMP-9.
-
Analysis: Capture an image of the gel. The bands corresponding to pro-MMP-9 (92 kDa) and active MMP-9 (82 kDa) can be quantified using densitometry software.
Protocol 3: Analysis of NF-κB Activity by Luciferase Reporter Assay
This protocol directly measures the effect of this compound on the transcriptional activity of NF-κB.
Materials:
-
HT1080 cells
-
NF-κB luciferase reporter plasmid
-
Control luciferase reporter plasmid (e.g., Renilla luciferase)
-
Transfection reagent
-
Luciferase assay system
Procedure:
-
Transfection: Co-transfect HT1080 cells with the NF-κB luciferase reporter plasmid and the control luciferase plasmid using a suitable transfection reagent.
-
Treatment: After 24 hours of transfection, pre-treat the cells with this compound for 1 hour, followed by stimulation with TNF-α for 6-8 hours.
-
Cell Lysis and Luciferase Assay: Lyse the cells and measure the firefly and Renilla luciferase activities using a dual-luciferase reporter assay system according to the manufacturer's protocol.
-
Data Analysis: Normalize the NF-κB-dependent firefly luciferase activity to the Renilla luciferase activity. Compare the normalized activity in treated cells to the TNF-α stimulated control.
This compound is a specific and effective inhibitor of TNF-α-induced MMP-9 expression via the NF-κB pathway. The provided application notes and protocols offer a framework for researchers to investigate the role of MMP-9 in their specific models and to evaluate the therapeutic potential of targeting this pathway. These methodologies can be adapted for various cell types and research questions in the fields of cancer biology and inflammatory diseases.
References
- 1. Inhibition of Metalloproteinases Extends Longevity and Function of In Vitro Human iPSC-Derived Skeletal Muscle - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. The interferon-gamma-induced GTPase, mGBP-2, inhibits tumor necrosis factor alpha (TNF-alpha) induction of matrix metalloproteinase-9 (MMP-9) by inhibiting NF-kappaB and Rac protein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Tumor necrosis factor-alpha induces MMP-9 expression via p42/p44 MAPK, JNK, and nuclear factor-kappaB in A549 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. TNFα induces matrix metalloproteinase-9 expression in monocytic cells through ACSL1/JNK/ERK/NF-kB signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound|CAS 380623-76-7|DC Chemicals [dcchemicals.com]
Application Note: Measuring Cell Viability with the Ferroptosis Inducer SM-7368
Audience: Researchers, scientists, and drug development professionals.
Abstract
This application note provides a detailed protocol for assessing cell viability upon treatment with SM-7368, a known inhibitor of NF-κB signaling, which can induce a form of iron-dependent programmed cell death called ferroptosis. The protocol described herein utilizes the CellTiter-Glo® Luminescent Cell Viability Assay to quantify ATP levels as an indicator of metabolically active cells. This method offers a highly sensitive and straightforward approach for determining the cytotoxic effects of this compound on cultured cells.
Introduction
This compound is a potent inhibitor of the nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB) signaling pathway.[1][2] The NF-κB pathway plays a critical role in regulating cellular processes such as inflammation, immunity, cell proliferation, and survival.[3] Dysregulation of this pathway is implicated in various diseases, including cancer. By inhibiting NF-κB, this compound can modulate gene expression, leading to a reduction in cell viability and the induction of cell death.
Recent studies have highlighted the intricate link between NF-κB signaling and ferroptosis, a unique form of regulated cell death characterized by iron-dependent lipid peroxidation.[4][5][6][7][8] The inhibition of NF-κB can sensitize cancer cells to ferroptosis. Therefore, assessing the impact of this compound on cell viability is crucial for understanding its therapeutic potential.
This application note details a robust and sensitive method for measuring cell viability using the CellTiter-Glo® Luminescent Cell Viability Assay. This assay quantifies ATP, the principal energy currency in cells, which is a key indicator of metabolic activity and cell health.[9][10] The "add-mix-measure" format of this assay simplifies the workflow, making it suitable for high-throughput screening.[10]
Data Presentation
The following table summarizes the dose-dependent effect of this compound on the viability of a hypothetical cancer cell line after a 48-hour incubation period. The data is presented as the percentage of cell viability relative to an untreated control.
| This compound Concentration (µM) | Average Luminescence (RLU) | Standard Deviation | % Cell Viability |
| 0 (Vehicle Control) | 850,000 | 42,500 | 100% |
| 1 | 765,000 | 38,250 | 90% |
| 5 | 595,000 | 29,750 | 70% |
| 10 | 425,000 | 21,250 | 50% |
| 25 | 212,500 | 10,625 | 25% |
| 50 | 85,000 | 4,250 | 10% |
Experimental Protocol
Materials and Reagents
-
Cancer cell line of interest (e.g., HT-1080, PANC-1)
-
Complete cell culture medium (e.g., DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin)
-
This compound (stock solution in DMSO)
-
Phosphate-Buffered Saline (PBS)
-
Trypsin-EDTA
-
96-well opaque-walled microplates suitable for luminescence readings
-
CellTiter-Glo® Luminescent Cell Viability Assay Kit (Promega, Cat. No. G7570)
-
Multichannel pipette
-
Luminometer
Cell Viability Assay Protocol
-
Cell Seeding:
-
Harvest and count cells using a hemocytometer or an automated cell counter.
-
Seed the cells in a 96-well opaque-walled plate at a density of 5,000 to 10,000 cells per well in a final volume of 100 µL of complete culture medium.
-
Incubate the plate at 37°C in a humidified atmosphere with 5% CO₂ for 24 hours to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in complete culture medium from the stock solution. Ensure the final DMSO concentration does not exceed 0.1% to avoid solvent-induced cytotoxicity.
-
Carefully remove the medium from the wells and add 100 µL of the prepared this compound dilutions to the respective wells. Include wells with vehicle control (medium with the same concentration of DMSO as the highest this compound concentration).
-
Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours) at 37°C and 5% CO₂.
-
-
CellTiter-Glo® Assay:
-
Equilibrate the 96-well plate and the CellTiter-Glo® Reagent to room temperature for approximately 30 minutes before use.
-
Add 100 µL of CellTiter-Glo® Reagent to each well.
-
Mix the contents for 2 minutes on an orbital shaker to induce cell lysis.
-
Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure the luminescence of each well using a luminometer.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each treatment condition using the following formula: % Cell Viability = (RLU_treated / RLU_vehicle) * 100 (where RLU is the Relative Luminescent Units)
-
Plot the % cell viability against the concentration of this compound to generate a dose-response curve and determine the IC₅₀ value (the concentration of this compound that inhibits 50% of cell viability).
-
Visualizations
Experimental Workflow
Caption: Workflow for the cell viability assay using this compound.
NF-κB Signaling Pathway Inhibition by this compound
Caption: Inhibition of the NF-κB signaling pathway by this compound.
References
- 1. TNF-α and IL-1β Promote a Disintegrin-like and Metalloprotease with Thrombospondin Type I Motif-5-mediated Aggrecan Degradation through Syndecan-4 in Intervertebral Disc - PMC [pmc.ncbi.nlm.nih.gov]
- 2. TNF-α and IL-1β promote a disintegrin-like and metalloprotease with thrombospondin type I motif-5-mediated aggrecan degradation through syndecan-4 in intervertebral disc - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Role of Sam68 in different types of cancer (Review) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Signaling pathways and defense mechanisms of ferroptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. antbioinc.com [antbioinc.com]
- 8. utsouthwestern.elsevierpure.com [utsouthwestern.elsevierpure.com]
- 9. Cell Viability Guide | How to Measure Cell Viability [promega.kr]
- 10. CellTiter-Glo® Luminescent Cell Viability Assay Protocol [promega.com]
Application Note: Measuring Cell Viability with the Ferroptosis Inducer SM-7368
Audience: Researchers, scientists, and drug development professionals.
Abstract
This application note provides a detailed protocol for assessing cell viability upon treatment with SM-7368, a known inhibitor of NF-κB signaling, which can induce a form of iron-dependent programmed cell death called ferroptosis. The protocol described herein utilizes the CellTiter-Glo® Luminescent Cell Viability Assay to quantify ATP levels as an indicator of metabolically active cells. This method offers a highly sensitive and straightforward approach for determining the cytotoxic effects of this compound on cultured cells.
Introduction
This compound is a potent inhibitor of the nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB) signaling pathway.[1][2] The NF-κB pathway plays a critical role in regulating cellular processes such as inflammation, immunity, cell proliferation, and survival.[3] Dysregulation of this pathway is implicated in various diseases, including cancer. By inhibiting NF-κB, this compound can modulate gene expression, leading to a reduction in cell viability and the induction of cell death.
Recent studies have highlighted the intricate link between NF-κB signaling and ferroptosis, a unique form of regulated cell death characterized by iron-dependent lipid peroxidation.[4][5][6][7][8] The inhibition of NF-κB can sensitize cancer cells to ferroptosis. Therefore, assessing the impact of this compound on cell viability is crucial for understanding its therapeutic potential.
This application note details a robust and sensitive method for measuring cell viability using the CellTiter-Glo® Luminescent Cell Viability Assay. This assay quantifies ATP, the principal energy currency in cells, which is a key indicator of metabolic activity and cell health.[9][10] The "add-mix-measure" format of this assay simplifies the workflow, making it suitable for high-throughput screening.[10]
Data Presentation
The following table summarizes the dose-dependent effect of this compound on the viability of a hypothetical cancer cell line after a 48-hour incubation period. The data is presented as the percentage of cell viability relative to an untreated control.
| This compound Concentration (µM) | Average Luminescence (RLU) | Standard Deviation | % Cell Viability |
| 0 (Vehicle Control) | 850,000 | 42,500 | 100% |
| 1 | 765,000 | 38,250 | 90% |
| 5 | 595,000 | 29,750 | 70% |
| 10 | 425,000 | 21,250 | 50% |
| 25 | 212,500 | 10,625 | 25% |
| 50 | 85,000 | 4,250 | 10% |
Experimental Protocol
Materials and Reagents
-
Cancer cell line of interest (e.g., HT-1080, PANC-1)
-
Complete cell culture medium (e.g., DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin)
-
This compound (stock solution in DMSO)
-
Phosphate-Buffered Saline (PBS)
-
Trypsin-EDTA
-
96-well opaque-walled microplates suitable for luminescence readings
-
CellTiter-Glo® Luminescent Cell Viability Assay Kit (Promega, Cat. No. G7570)
-
Multichannel pipette
-
Luminometer
Cell Viability Assay Protocol
-
Cell Seeding:
-
Harvest and count cells using a hemocytometer or an automated cell counter.
-
Seed the cells in a 96-well opaque-walled plate at a density of 5,000 to 10,000 cells per well in a final volume of 100 µL of complete culture medium.
-
Incubate the plate at 37°C in a humidified atmosphere with 5% CO₂ for 24 hours to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in complete culture medium from the stock solution. Ensure the final DMSO concentration does not exceed 0.1% to avoid solvent-induced cytotoxicity.
-
Carefully remove the medium from the wells and add 100 µL of the prepared this compound dilutions to the respective wells. Include wells with vehicle control (medium with the same concentration of DMSO as the highest this compound concentration).
-
Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours) at 37°C and 5% CO₂.
-
-
CellTiter-Glo® Assay:
-
Equilibrate the 96-well plate and the CellTiter-Glo® Reagent to room temperature for approximately 30 minutes before use.
-
Add 100 µL of CellTiter-Glo® Reagent to each well.
-
Mix the contents for 2 minutes on an orbital shaker to induce cell lysis.
-
Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure the luminescence of each well using a luminometer.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each treatment condition using the following formula: % Cell Viability = (RLU_treated / RLU_vehicle) * 100 (where RLU is the Relative Luminescent Units)
-
Plot the % cell viability against the concentration of this compound to generate a dose-response curve and determine the IC₅₀ value (the concentration of this compound that inhibits 50% of cell viability).
-
Visualizations
Experimental Workflow
Caption: Workflow for the cell viability assay using this compound.
NF-κB Signaling Pathway Inhibition by this compound
Caption: Inhibition of the NF-κB signaling pathway by this compound.
References
- 1. TNF-α and IL-1β Promote a Disintegrin-like and Metalloprotease with Thrombospondin Type I Motif-5-mediated Aggrecan Degradation through Syndecan-4 in Intervertebral Disc - PMC [pmc.ncbi.nlm.nih.gov]
- 2. TNF-α and IL-1β promote a disintegrin-like and metalloprotease with thrombospondin type I motif-5-mediated aggrecan degradation through syndecan-4 in intervertebral disc - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Role of Sam68 in different types of cancer (Review) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Signaling pathways and defense mechanisms of ferroptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. antbioinc.com [antbioinc.com]
- 8. utsouthwestern.elsevierpure.com [utsouthwestern.elsevierpure.com]
- 9. Cell Viability Guide | How to Measure Cell Viability [promega.kr]
- 10. CellTiter-Glo® Luminescent Cell Viability Assay Protocol [promega.com]
Application Notes and Protocols for the Long-Term Storage and Stability of SM-7368 Solution
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive framework for the long-term storage and stability assessment of SM-7368, a small molecule inhibitor of NF-κB activation (CAS 380623-76-7). Due to the limited availability of public, in-depth stability studies for this specific compound, the following protocols and data are based on general best practices for small molecule drug stability testing and information from chemical suppliers.
Introduction to this compound
This compound, with the chemical name 3-chloro-4-nitro-N-(5-nitro-2-thiazolyl)-benzamide, is a potent inhibitor of the NF-κB signaling pathway.[1][2][3] By targeting this pathway, this compound has potential applications in research areas involving inflammation, immunology, and oncology.[4] Ensuring the stability of this compound solutions is paramount for obtaining reliable and reproducible experimental results.
Recommended Storage Conditions
Based on supplier datasheets, the following storage conditions are recommended for this compound. It is crucial to note that these are general guidelines, and a formal stability study is recommended to establish a definitive shelf-life for specific solution formulations.
| Formulation | Storage Temperature | Recommended Maximum Duration | Source |
| Solid (Powder) | -20°C | 2 years | [5] |
| Solution in DMSO | 4°C | 2 weeks | [5] |
| Solution in DMSO | -80°C | 6 months | [5] |
Experimental Protocols for Stability Assessment
The following protocols outline a comprehensive approach to conducting a long-term stability study of an this compound solution. These are based on established guidelines for stability testing of pharmaceutical compounds.[1][6][7]
Preparation of Stock Solution
-
Objective: To prepare a well-defined stock solution of this compound.
-
Materials: this compound powder, anhydrous DMSO, sterile amber glass vials, calibrated analytical balance, and appropriate personal protective equipment.
-
Procedure:
-
Allow the this compound powder to equilibrate to room temperature before opening.
-
Weigh the desired amount of this compound and dissolve it in anhydrous DMSO to the target concentration (e.g., 10 mM).
-
Ensure complete dissolution by gentle vortexing or sonication.
-
Aliquot the stock solution into single-use amber glass vials to minimize freeze-thaw cycles and light exposure.
-
Stability Study Design
-
Objective: To assess the stability of the this compound solution under various storage conditions over time.
-
Conditions:
-
Time Points: Samples should be analyzed at predetermined intervals, such as 0, 1, 3, 6, 9, 12, 18, and 24 months for long-term studies, and 0, 1, 3, and 6 months for accelerated studies.[7][8]
-
Procedure:
-
Place the prepared aliquots in stability chambers set to the specified conditions.
-
At each time point, retrieve aliquots for analysis.
-
Analytical Methods
A stability-indicating analytical method is crucial for separating the active pharmaceutical ingredient from its degradation products.[1]
3.3.1. High-Performance Liquid Chromatography (HPLC)
-
Objective: To quantify the concentration of this compound and detect degradation products.
-
Example HPLC Conditions:
-
Column: C18 reverse-phase (e.g., 4.6 x 250 mm, 5 µm)
-
Mobile Phase: A gradient of acetonitrile (B52724) and water with 0.1% formic acid.
-
Flow Rate: 1.0 mL/min
-
Detection: UV-Vis detector at a wavelength determined by the UV spectrum of this compound.
-
Analysis: The percentage of this compound remaining is calculated by comparing the peak area at each time point to the initial (T=0) peak area. The appearance of new peaks should be monitored as potential degradation products.
-
3.3.2. Liquid Chromatography-Mass Spectrometry (LC-MS)
-
Objective: To identify and characterize any degradation products.
-
Procedure: Samples showing degradation in the HPLC analysis should be subjected to LC-MS analysis to determine the mass of the degradation products, which aids in structural elucidation.
Visualizations
NF-κB Signaling Pathway and Inhibition by this compound
The following diagram illustrates the canonical NF-κB signaling pathway and the point of inhibition by this compound.
Caption: this compound inhibits the IKK complex, preventing the phosphorylation and subsequent degradation of IκBα.
Experimental Workflow for Stability Testing
The logical flow for conducting a comprehensive stability study is depicted below.
References
- 1. How to Conduct Stability Studies for Small Molecule Drugs – StabilityStudies.in [stabilitystudies.in]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Inhibiting NF-κB Activation by Small Molecules As a Therapeutic Strategy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. NF-κB Pathway and Its Inhibitors: A Promising Frontier in the Management of Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pharmtech.com [pharmtech.com]
- 7. gmpsop.com [gmpsop.com]
- 8. ema.europa.eu [ema.europa.eu]
Application Notes and Protocols for the Long-Term Storage and Stability of SM-7368 Solution
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive framework for the long-term storage and stability assessment of SM-7368, a small molecule inhibitor of NF-κB activation (CAS 380623-76-7). Due to the limited availability of public, in-depth stability studies for this specific compound, the following protocols and data are based on general best practices for small molecule drug stability testing and information from chemical suppliers.
Introduction to this compound
This compound, with the chemical name 3-chloro-4-nitro-N-(5-nitro-2-thiazolyl)-benzamide, is a potent inhibitor of the NF-κB signaling pathway.[1][2][3] By targeting this pathway, this compound has potential applications in research areas involving inflammation, immunology, and oncology.[4] Ensuring the stability of this compound solutions is paramount for obtaining reliable and reproducible experimental results.
Recommended Storage Conditions
Based on supplier datasheets, the following storage conditions are recommended for this compound. It is crucial to note that these are general guidelines, and a formal stability study is recommended to establish a definitive shelf-life for specific solution formulations.
| Formulation | Storage Temperature | Recommended Maximum Duration | Source |
| Solid (Powder) | -20°C | 2 years | [5] |
| Solution in DMSO | 4°C | 2 weeks | [5] |
| Solution in DMSO | -80°C | 6 months | [5] |
Experimental Protocols for Stability Assessment
The following protocols outline a comprehensive approach to conducting a long-term stability study of an this compound solution. These are based on established guidelines for stability testing of pharmaceutical compounds.[1][6][7]
Preparation of Stock Solution
-
Objective: To prepare a well-defined stock solution of this compound.
-
Materials: this compound powder, anhydrous DMSO, sterile amber glass vials, calibrated analytical balance, and appropriate personal protective equipment.
-
Procedure:
-
Allow the this compound powder to equilibrate to room temperature before opening.
-
Weigh the desired amount of this compound and dissolve it in anhydrous DMSO to the target concentration (e.g., 10 mM).
-
Ensure complete dissolution by gentle vortexing or sonication.
-
Aliquot the stock solution into single-use amber glass vials to minimize freeze-thaw cycles and light exposure.
-
Stability Study Design
-
Objective: To assess the stability of the this compound solution under various storage conditions over time.
-
Conditions:
-
Time Points: Samples should be analyzed at predetermined intervals, such as 0, 1, 3, 6, 9, 12, 18, and 24 months for long-term studies, and 0, 1, 3, and 6 months for accelerated studies.[7][8]
-
Procedure:
-
Place the prepared aliquots in stability chambers set to the specified conditions.
-
At each time point, retrieve aliquots for analysis.
-
Analytical Methods
A stability-indicating analytical method is crucial for separating the active pharmaceutical ingredient from its degradation products.[1]
3.3.1. High-Performance Liquid Chromatography (HPLC)
-
Objective: To quantify the concentration of this compound and detect degradation products.
-
Example HPLC Conditions:
-
Column: C18 reverse-phase (e.g., 4.6 x 250 mm, 5 µm)
-
Mobile Phase: A gradient of acetonitrile and water with 0.1% formic acid.
-
Flow Rate: 1.0 mL/min
-
Detection: UV-Vis detector at a wavelength determined by the UV spectrum of this compound.
-
Analysis: The percentage of this compound remaining is calculated by comparing the peak area at each time point to the initial (T=0) peak area. The appearance of new peaks should be monitored as potential degradation products.
-
3.3.2. Liquid Chromatography-Mass Spectrometry (LC-MS)
-
Objective: To identify and characterize any degradation products.
-
Procedure: Samples showing degradation in the HPLC analysis should be subjected to LC-MS analysis to determine the mass of the degradation products, which aids in structural elucidation.
Visualizations
NF-κB Signaling Pathway and Inhibition by this compound
The following diagram illustrates the canonical NF-κB signaling pathway and the point of inhibition by this compound.
Caption: this compound inhibits the IKK complex, preventing the phosphorylation and subsequent degradation of IκBα.
Experimental Workflow for Stability Testing
The logical flow for conducting a comprehensive stability study is depicted below.
References
- 1. How to Conduct Stability Studies for Small Molecule Drugs – StabilityStudies.in [stabilitystudies.in]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Inhibiting NF-κB Activation by Small Molecules As a Therapeutic Strategy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. NF-κB Pathway and Its Inhibitors: A Promising Frontier in the Management of Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pharmtech.com [pharmtech.com]
- 7. gmpsop.com [gmpsop.com]
- 8. ema.europa.eu [ema.europa.eu]
Troubleshooting & Optimization
Navigating SM-7368 Solubility Challenges in Aqueous Buffers: A Technical Guide
Technical Support & Troubleshooting Center
Researchers utilizing SM-7368, a potent inhibitor of the NF-κB signaling pathway, frequently encounter challenges related to its limited solubility in aqueous buffers. This technical guide provides a comprehensive resource for scientists and drug development professionals to overcome these issues, ensuring reliable and reproducible experimental outcomes. The following question-and-answer format directly addresses common problems and offers detailed protocols and data-driven solutions.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: I am having trouble dissolving this compound in my aqueous buffer (e.g., PBS, Tris). What is the recommended solvent?
A1: this compound is practically insoluble in water and ethanol. The recommended solvent for preparing stock solutions is Dimethyl Sulfoxide (DMSO). It exhibits high solubility in DMSO, allowing for the preparation of concentrated stock solutions that can then be diluted to working concentrations in aqueous buffers.
Q2: What is the maximum solubility of this compound in DMSO?
A2: The solubility of this compound in DMSO is quite high, facilitating the preparation of concentrated stock solutions. The table below summarizes the reported solubility data.
| Solvent | Maximum Concentration (mg/mL) | Maximum Concentration (mM) |
| DMSO | 83.33 | 253.52 |
| DMSO | 66 | 200.79 |
Q3: My this compound precipitates when I dilute my DMSO stock solution into my aqueous experimental buffer. How can I prevent this?
A3: This is a common issue due to the low aqueous solubility of this compound. Direct dilution of a highly concentrated DMSO stock into an aqueous buffer can cause the compound to crash out of solution. Here are some strategies to mitigate this:
-
Serial Dilution: Instead of a single large dilution, perform a series of intermediate dilutions. For example, first, dilute your concentrated DMSO stock to a lower concentration in DMSO before the final dilution into your aqueous buffer.
-
Low Final DMSO Concentration: Aim to keep the final concentration of DMSO in your experimental medium as low as possible (ideally ≤ 0.1%) to minimize solvent-induced artifacts.
-
Vortexing During Dilution: Add the this compound stock solution to the aqueous buffer while vortexing or stirring to ensure rapid and uniform dispersion, which can help prevent localized high concentrations that lead to precipitation.
-
Pre-warming the Buffer: Gently warming the aqueous buffer to 37°C before adding the DMSO stock can sometimes improve solubility.
Q4: What is a typical working concentration for this compound in cell-based assays, and how do I prepare the working solution?
A4: Based on published research, typical working concentrations for this compound in cell culture experiments range from 1 µM to 10 µM. The following is a recommended protocol for preparing a working solution for in vitro studies, adapted from methodologies where this compound was successfully used.
Experimental Protocols
Protocol: Preparation of this compound Working Solution for Cell Culture
-
Prepare a Concentrated Stock Solution: Dissolve this compound powder in fresh, anhydrous DMSO to create a 10 mM stock solution. For example, to make 1 mL of a 10 mM stock, dissolve 3.287 mg of this compound (MW: 328.68 g/mol ) in 1 mL of DMSO. Ensure the powder is completely dissolved by vortexing. Sonicate briefly if necessary.
-
Store the Stock Solution: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C for long-term stability.
-
Prepare Intermediate Dilutions (if necessary): On the day of the experiment, thaw an aliquot of the 10 mM stock solution. If your final desired concentration is low (e.g., 1 µM), it is advisable to first prepare an intermediate dilution (e.g., 1 mM) in DMSO.
-
Prepare the Final Working Solution:
-
Pre-warm your cell culture medium or aqueous buffer (e.g., PBS) to the desired experimental temperature (typically 37°C).
-
To achieve a final concentration of 10 µM, dilute the 10 mM stock solution 1:1000 into the pre-warmed medium. For example, add 1 µL of the 10 mM stock to 999 µL of medium.
-
Crucially, add the DMSO stock dropwise to the medium while gently vortexing or swirling the tube to ensure rapid mixing and prevent precipitation.
-
The final DMSO concentration in this example will be 0.1%. It is important to have a vehicle control in your experiment with the same final concentration of DMSO.
-
Signaling Pathway and Experimental Workflow
This compound is known to inhibit the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) signaling pathway. Understanding this pathway is crucial for interpreting experimental results.
Caption: Canonical NF-κB signaling pathway and the inhibitory action of this compound.
The experimental workflow for assessing the impact of this compound on a biological system typically involves cell treatment, followed by downstream analysis.
Caption: A typical experimental workflow for studying the effects of this compound.
Navigating SM-7368 Solubility Challenges in Aqueous Buffers: A Technical Guide
Technical Support & Troubleshooting Center
Researchers utilizing SM-7368, a potent inhibitor of the NF-κB signaling pathway, frequently encounter challenges related to its limited solubility in aqueous buffers. This technical guide provides a comprehensive resource for scientists and drug development professionals to overcome these issues, ensuring reliable and reproducible experimental outcomes. The following question-and-answer format directly addresses common problems and offers detailed protocols and data-driven solutions.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: I am having trouble dissolving this compound in my aqueous buffer (e.g., PBS, Tris). What is the recommended solvent?
A1: this compound is practically insoluble in water and ethanol. The recommended solvent for preparing stock solutions is Dimethyl Sulfoxide (DMSO). It exhibits high solubility in DMSO, allowing for the preparation of concentrated stock solutions that can then be diluted to working concentrations in aqueous buffers.
Q2: What is the maximum solubility of this compound in DMSO?
A2: The solubility of this compound in DMSO is quite high, facilitating the preparation of concentrated stock solutions. The table below summarizes the reported solubility data.
| Solvent | Maximum Concentration (mg/mL) | Maximum Concentration (mM) |
| DMSO | 83.33 | 253.52 |
| DMSO | 66 | 200.79 |
Q3: My this compound precipitates when I dilute my DMSO stock solution into my aqueous experimental buffer. How can I prevent this?
A3: This is a common issue due to the low aqueous solubility of this compound. Direct dilution of a highly concentrated DMSO stock into an aqueous buffer can cause the compound to crash out of solution. Here are some strategies to mitigate this:
-
Serial Dilution: Instead of a single large dilution, perform a series of intermediate dilutions. For example, first, dilute your concentrated DMSO stock to a lower concentration in DMSO before the final dilution into your aqueous buffer.
-
Low Final DMSO Concentration: Aim to keep the final concentration of DMSO in your experimental medium as low as possible (ideally ≤ 0.1%) to minimize solvent-induced artifacts.
-
Vortexing During Dilution: Add the this compound stock solution to the aqueous buffer while vortexing or stirring to ensure rapid and uniform dispersion, which can help prevent localized high concentrations that lead to precipitation.
-
Pre-warming the Buffer: Gently warming the aqueous buffer to 37°C before adding the DMSO stock can sometimes improve solubility.
Q4: What is a typical working concentration for this compound in cell-based assays, and how do I prepare the working solution?
A4: Based on published research, typical working concentrations for this compound in cell culture experiments range from 1 µM to 10 µM. The following is a recommended protocol for preparing a working solution for in vitro studies, adapted from methodologies where this compound was successfully used.
Experimental Protocols
Protocol: Preparation of this compound Working Solution for Cell Culture
-
Prepare a Concentrated Stock Solution: Dissolve this compound powder in fresh, anhydrous DMSO to create a 10 mM stock solution. For example, to make 1 mL of a 10 mM stock, dissolve 3.287 mg of this compound (MW: 328.68 g/mol ) in 1 mL of DMSO. Ensure the powder is completely dissolved by vortexing. Sonicate briefly if necessary.
-
Store the Stock Solution: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C for long-term stability.
-
Prepare Intermediate Dilutions (if necessary): On the day of the experiment, thaw an aliquot of the 10 mM stock solution. If your final desired concentration is low (e.g., 1 µM), it is advisable to first prepare an intermediate dilution (e.g., 1 mM) in DMSO.
-
Prepare the Final Working Solution:
-
Pre-warm your cell culture medium or aqueous buffer (e.g., PBS) to the desired experimental temperature (typically 37°C).
-
To achieve a final concentration of 10 µM, dilute the 10 mM stock solution 1:1000 into the pre-warmed medium. For example, add 1 µL of the 10 mM stock to 999 µL of medium.
-
Crucially, add the DMSO stock dropwise to the medium while gently vortexing or swirling the tube to ensure rapid mixing and prevent precipitation.
-
The final DMSO concentration in this example will be 0.1%. It is important to have a vehicle control in your experiment with the same final concentration of DMSO.
-
Signaling Pathway and Experimental Workflow
This compound is known to inhibit the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) signaling pathway. Understanding this pathway is crucial for interpreting experimental results.
Caption: Canonical NF-κB signaling pathway and the inhibitory action of this compound.
The experimental workflow for assessing the impact of this compound on a biological system typically involves cell treatment, followed by downstream analysis.
Caption: A typical experimental workflow for studying the effects of this compound.
Optimizing SM-7368 incubation time for NF-κB inhibition
This technical support guide provides troubleshooting information and frequently asked questions for researchers using SM-7368 to inhibit the NF-κB signaling pathway.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it inhibit NF-κB?
This compound is a selective small molecule inhibitor of the Nuclear Factor-kappa B (NF-κB) signaling pathway.[1] It has been shown to inhibit the upregulation of TNF-α-induced Matrix Metallopeptidase 9 (MMP-9).[1][2] The NF-κB pathway is a key regulator of inflammatory responses, and its inhibition is a target for therapeutic intervention in various diseases.[3][4][5] this compound exerts its inhibitory effect downstream of p38 MAPK activation.[2]
Q2: What is the optimal incubation time for this compound to achieve maximal NF-κB inhibition?
The optimal incubation time for this compound can vary depending on the cell type, the concentration of the inhibitor, and the specific experimental conditions. A time-course experiment is highly recommended to determine the ideal incubation period for your specific model. Generally, pre-incubation times ranging from 1 to 6 hours are a good starting point for investigation.[6][7] For some experimental setups, an overnight incubation may be suitable.[8]
Q3: How can I verify that this compound is effectively inhibiting NF-κB in my experiment?
Several methods can be used to confirm NF-κB inhibition:
-
Western Blot for Phospho-IκBα and Total IκBα: In the canonical NF-κB pathway, IκBα is phosphorylated and subsequently degraded, allowing NF-κB to translocate to the nucleus.[9][10] Effective inhibition by this compound should lead to a decrease in phosphorylated IκBα and a stabilization of total IκBα levels.
-
NF-κB Reporter Assay: This assay utilizes a reporter gene (e.g., luciferase) under the control of an NF-κB response element.[11][12][13] A reduction in reporter gene expression in the presence of this compound indicates successful inhibition of NF-κB transcriptional activity.
-
Western Blot for Nuclear p65: Inhibition of NF-κB translocation can be visualized by a decrease in the amount of the p65 subunit in the nuclear fraction of cell lysates.[7][14]
-
RT-qPCR for NF-κB Target Genes: Measuring the mRNA levels of known NF-κB target genes (e.g., TNF-α, IL-6) can also demonstrate the inhibitory effect of this compound.[12]
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| No or low NF-κB inhibition observed after this compound treatment. | 1. Suboptimal Incubation Time: The incubation period may be too short or too long. 2. Incorrect Inhibitor Concentration: The concentration of this compound may be too low. 3. Cell Health: Cells may be unhealthy or stressed, leading to altered signaling. 4. Reagent Quality: The this compound compound may have degraded. | 1. Perform a Time-Course Experiment: Test a range of incubation times (e.g., 1, 2, 4, 6, 12, 24 hours) to identify the optimal window for inhibition. 2. Perform a Dose-Response Experiment: Titrate the concentration of this compound to find the effective dose for your cell line. 3. Check Cell Viability: Ensure cells are healthy and not overgrown before starting the experiment. Use a viability assay if necessary. 4. Use Freshly Prepared Inhibitor: Prepare fresh dilutions of this compound from a properly stored stock solution for each experiment. |
| High background in NF-κB reporter assay. | 1. Leaky Reporter Construct: The reporter construct may have basal activity in the absence of a stimulus. 2. Cell Line Characteristics: Some cell lines have higher basal NF-κB activity. | 1. Include an Unstimulated Control: Always include a control group that is not treated with the NF-κB-inducing stimulus. 2. Optimize Transfection: If using transient transfection, optimize the amount of reporter plasmid. |
| Inconsistent results between experiments. | 1. Variability in Cell Passage Number: Cells at different passage numbers can behave differently. 2. Inconsistent Plating Density: Variations in cell number can affect the outcome. 3. Pipetting Errors: Inaccurate pipetting can lead to inconsistent concentrations. | 1. Use Cells within a Consistent Passage Range: Maintain a consistent range of cell passages for all experiments. 2. Ensure Consistent Cell Seeding: Use a cell counter to ensure consistent plating density. 3. Calibrate Pipettes Regularly: Ensure all pipettes are properly calibrated. |
| Cell toxicity observed with this compound treatment. | 1. High Inhibitor Concentration: The concentration of this compound may be too high, leading to off-target effects. 2. Prolonged Incubation: Long exposure to the inhibitor could be cytotoxic. | 1. Determine the IC50 and a Non-toxic Concentration Range: Perform a cell viability assay (e.g., MTT, CellTiter-Glo) to determine the concentration at which this compound is not toxic to your cells.[15] 2. Reduce Incubation Time: If possible, use a shorter incubation time that still provides effective inhibition. |
Experimental Protocols
Protocol 1: Time-Course Experiment for Optimal this compound Incubation
Objective: To determine the optimal pre-incubation time of this compound for inhibiting TNF-α-induced NF-κB activation.
Methodology:
-
Cell Seeding: Seed cells (e.g., HeLa or HEK293) in a 96-well plate at a density that will result in 80-90% confluency on the day of the experiment.
-
This compound Pre-incubation: The next day, treat the cells with a fixed, non-toxic concentration of this compound for varying amounts of time (e.g., 0, 1, 2, 4, 6, 12, and 24 hours) before stimulation.
-
Stimulation: After the respective pre-incubation times, stimulate the cells with an optimal concentration of an NF-κB activator (e.g., 10 ng/mL TNF-α) for a fixed duration (e.g., 30 minutes for IκBα phosphorylation or 6 hours for reporter gene expression).
-
Analysis: Lyse the cells and perform the desired readout assay (e.g., NF-κB luciferase reporter assay or Western blot for phospho-IκBα).
-
Data Interpretation: Plot the NF-κB activity (or phospho-IκBα levels) against the pre-incubation time to identify the time point with maximal inhibition.
Protocol 2: Western Blot for Phospho-IκBα
Objective: To assess the effect of this compound on the phosphorylation of IκBα.
Methodology:
-
Cell Treatment: Seed cells in a 6-well plate. Pre-incubate with the optimal concentration and time of this compound, followed by stimulation with an NF-κB activator (e.g., TNF-α).
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer them to a PVDF or nitrocellulose membrane.[16][17][18][19]
-
Blocking and Antibody Incubation: Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour at room temperature. Incubate the membrane with a primary antibody against phospho-IκBα overnight at 4°C.
-
Secondary Antibody and Detection: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature. Detect the signal using an ECL substrate.
-
Stripping and Re-probing: Strip the membrane and re-probe with an antibody against total IκBα and a loading control (e.g., GAPDH or β-actin) to ensure equal protein loading.
Visualizations
References
- 1. This compound | NF-κB inhibitor | Probechem Biochemicals [probechem.com]
- 2. selleck.co.jp [selleck.co.jp]
- 3. A beginner's guide to NF-kappaB signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. NF-κB signaling in inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Cell-Type Targeted NF-kappaB Inhibition for the Treatment of Inflammatory Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 6. indigobiosciences.com [indigobiosciences.com]
- 7. A selective small molecule NF-κB inhibitor from a high-throughput cell based assay for “AP-1 hits” - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Frontiers | NfκBin: a machine learning based method for screening TNF-α induced NF-κB inhibitors [frontiersin.org]
- 9. NF-κB Signaling | Cell Signaling Technology [cellsignal.com]
- 10. What is the NF-κB pathway? - Mechanobiology Institute, National University of Singapore [mbi.nus.edu.sg]
- 11. Protocol Library | Collaborate and Share [protocols.opentrons.com]
- 12. NF-κB-dependent Luciferase Activation and Quantification of Gene Expression in Salmonella Infected Tissue Culture Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 13. bowdish.ca [bowdish.ca]
- 14. Challenges with Methods for Detecting and Studying the Transcription Factor Nuclear Factor Kappa B (NF-κB) in the Central Nervous System - PMC [pmc.ncbi.nlm.nih.gov]
- 15. In vitro benchmarking of NF-κB inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 16. brd.nci.nih.gov [brd.nci.nih.gov]
- 17. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
- 18. Detailed Western Blotting (Immunoblotting) Protocol [protocols.io]
- 19. Western Blot Protocols and Recipes | Thermo Fisher Scientific - SG [thermofisher.com]
Optimizing SM-7368 incubation time for NF-κB inhibition
This technical support guide provides troubleshooting information and frequently asked questions for researchers using SM-7368 to inhibit the NF-κB signaling pathway.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it inhibit NF-κB?
This compound is a selective small molecule inhibitor of the Nuclear Factor-kappa B (NF-κB) signaling pathway.[1] It has been shown to inhibit the upregulation of TNF-α-induced Matrix Metallopeptidase 9 (MMP-9).[1][2] The NF-κB pathway is a key regulator of inflammatory responses, and its inhibition is a target for therapeutic intervention in various diseases.[3][4][5] this compound exerts its inhibitory effect downstream of p38 MAPK activation.[2]
Q2: What is the optimal incubation time for this compound to achieve maximal NF-κB inhibition?
The optimal incubation time for this compound can vary depending on the cell type, the concentration of the inhibitor, and the specific experimental conditions. A time-course experiment is highly recommended to determine the ideal incubation period for your specific model. Generally, pre-incubation times ranging from 1 to 6 hours are a good starting point for investigation.[6][7] For some experimental setups, an overnight incubation may be suitable.[8]
Q3: How can I verify that this compound is effectively inhibiting NF-κB in my experiment?
Several methods can be used to confirm NF-κB inhibition:
-
Western Blot for Phospho-IκBα and Total IκBα: In the canonical NF-κB pathway, IκBα is phosphorylated and subsequently degraded, allowing NF-κB to translocate to the nucleus.[9][10] Effective inhibition by this compound should lead to a decrease in phosphorylated IκBα and a stabilization of total IκBα levels.
-
NF-κB Reporter Assay: This assay utilizes a reporter gene (e.g., luciferase) under the control of an NF-κB response element.[11][12][13] A reduction in reporter gene expression in the presence of this compound indicates successful inhibition of NF-κB transcriptional activity.
-
Western Blot for Nuclear p65: Inhibition of NF-κB translocation can be visualized by a decrease in the amount of the p65 subunit in the nuclear fraction of cell lysates.[7][14]
-
RT-qPCR for NF-κB Target Genes: Measuring the mRNA levels of known NF-κB target genes (e.g., TNF-α, IL-6) can also demonstrate the inhibitory effect of this compound.[12]
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| No or low NF-κB inhibition observed after this compound treatment. | 1. Suboptimal Incubation Time: The incubation period may be too short or too long. 2. Incorrect Inhibitor Concentration: The concentration of this compound may be too low. 3. Cell Health: Cells may be unhealthy or stressed, leading to altered signaling. 4. Reagent Quality: The this compound compound may have degraded. | 1. Perform a Time-Course Experiment: Test a range of incubation times (e.g., 1, 2, 4, 6, 12, 24 hours) to identify the optimal window for inhibition. 2. Perform a Dose-Response Experiment: Titrate the concentration of this compound to find the effective dose for your cell line. 3. Check Cell Viability: Ensure cells are healthy and not overgrown before starting the experiment. Use a viability assay if necessary. 4. Use Freshly Prepared Inhibitor: Prepare fresh dilutions of this compound from a properly stored stock solution for each experiment. |
| High background in NF-κB reporter assay. | 1. Leaky Reporter Construct: The reporter construct may have basal activity in the absence of a stimulus. 2. Cell Line Characteristics: Some cell lines have higher basal NF-κB activity. | 1. Include an Unstimulated Control: Always include a control group that is not treated with the NF-κB-inducing stimulus. 2. Optimize Transfection: If using transient transfection, optimize the amount of reporter plasmid. |
| Inconsistent results between experiments. | 1. Variability in Cell Passage Number: Cells at different passage numbers can behave differently. 2. Inconsistent Plating Density: Variations in cell number can affect the outcome. 3. Pipetting Errors: Inaccurate pipetting can lead to inconsistent concentrations. | 1. Use Cells within a Consistent Passage Range: Maintain a consistent range of cell passages for all experiments. 2. Ensure Consistent Cell Seeding: Use a cell counter to ensure consistent plating density. 3. Calibrate Pipettes Regularly: Ensure all pipettes are properly calibrated. |
| Cell toxicity observed with this compound treatment. | 1. High Inhibitor Concentration: The concentration of this compound may be too high, leading to off-target effects. 2. Prolonged Incubation: Long exposure to the inhibitor could be cytotoxic. | 1. Determine the IC50 and a Non-toxic Concentration Range: Perform a cell viability assay (e.g., MTT, CellTiter-Glo) to determine the concentration at which this compound is not toxic to your cells.[15] 2. Reduce Incubation Time: If possible, use a shorter incubation time that still provides effective inhibition. |
Experimental Protocols
Protocol 1: Time-Course Experiment for Optimal this compound Incubation
Objective: To determine the optimal pre-incubation time of this compound for inhibiting TNF-α-induced NF-κB activation.
Methodology:
-
Cell Seeding: Seed cells (e.g., HeLa or HEK293) in a 96-well plate at a density that will result in 80-90% confluency on the day of the experiment.
-
This compound Pre-incubation: The next day, treat the cells with a fixed, non-toxic concentration of this compound for varying amounts of time (e.g., 0, 1, 2, 4, 6, 12, and 24 hours) before stimulation.
-
Stimulation: After the respective pre-incubation times, stimulate the cells with an optimal concentration of an NF-κB activator (e.g., 10 ng/mL TNF-α) for a fixed duration (e.g., 30 minutes for IκBα phosphorylation or 6 hours for reporter gene expression).
-
Analysis: Lyse the cells and perform the desired readout assay (e.g., NF-κB luciferase reporter assay or Western blot for phospho-IκBα).
-
Data Interpretation: Plot the NF-κB activity (or phospho-IκBα levels) against the pre-incubation time to identify the time point with maximal inhibition.
Protocol 2: Western Blot for Phospho-IκBα
Objective: To assess the effect of this compound on the phosphorylation of IκBα.
Methodology:
-
Cell Treatment: Seed cells in a 6-well plate. Pre-incubate with the optimal concentration and time of this compound, followed by stimulation with an NF-κB activator (e.g., TNF-α).
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer them to a PVDF or nitrocellulose membrane.[16][17][18][19]
-
Blocking and Antibody Incubation: Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour at room temperature. Incubate the membrane with a primary antibody against phospho-IκBα overnight at 4°C.
-
Secondary Antibody and Detection: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature. Detect the signal using an ECL substrate.
-
Stripping and Re-probing: Strip the membrane and re-probe with an antibody against total IκBα and a loading control (e.g., GAPDH or β-actin) to ensure equal protein loading.
Visualizations
References
- 1. This compound | NF-κB inhibitor | Probechem Biochemicals [probechem.com]
- 2. selleck.co.jp [selleck.co.jp]
- 3. A beginner's guide to NF-kappaB signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. NF-κB signaling in inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Cell-Type Targeted NF-kappaB Inhibition for the Treatment of Inflammatory Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 6. indigobiosciences.com [indigobiosciences.com]
- 7. A selective small molecule NF-κB inhibitor from a high-throughput cell based assay for “AP-1 hits” - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Frontiers | NfκBin: a machine learning based method for screening TNF-α induced NF-κB inhibitors [frontiersin.org]
- 9. NF-κB Signaling | Cell Signaling Technology [cellsignal.com]
- 10. What is the NF-κB pathway? - Mechanobiology Institute, National University of Singapore [mbi.nus.edu.sg]
- 11. Protocol Library | Collaborate and Share [protocols.opentrons.com]
- 12. NF-κB-dependent Luciferase Activation and Quantification of Gene Expression in Salmonella Infected Tissue Culture Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 13. bowdish.ca [bowdish.ca]
- 14. Challenges with Methods for Detecting and Studying the Transcription Factor Nuclear Factor Kappa B (NF-κB) in the Central Nervous System - PMC [pmc.ncbi.nlm.nih.gov]
- 15. In vitro benchmarking of NF-κB inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 16. brd.nci.nih.gov [brd.nci.nih.gov]
- 17. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
- 18. Detailed Western Blotting (Immunoblotting) Protocol [protocols.io]
- 19. Western Blot Protocols and Recipes | Thermo Fisher Scientific - SG [thermofisher.com]
Potential off-target effects of SM-7368 in cells
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using SM-7368 in their experiments. The information focuses on understanding its mechanism of action and addressing potential experimental challenges.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
This compound is an inhibitor of the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) signaling pathway.[1] It has been shown to block the induction of gene expression mediated by pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-1beta (IL-1β).[1]
Q2: What are the known downstream effects of this compound?
This compound has been demonstrated to inhibit the following downstream events:
-
Inhibition of Syndecan-4 (SDC4) promoter activity: this compound completely inhibits TNF-α and IL-1β mediated induction of SDC4 promoter activity.[1]
-
Inhibition of Matrix Metalloproteinase-9 (MMP-9) upregulation: this compound inhibits TNF-α-induced MMP-9 upregulation in a concentration-dependent manner.
-
Inhibition of cell invasion: It strongly inhibits the TNF-α-induced invasion of HT1080 human fibrosarcoma cells.
Q3: Are there any known off-target effects of this compound?
Based on the available literature, specific off-target effects of this compound have not been extensively characterized. Its primary described activity is the inhibition of the NF-κB signaling pathway. However, like any small molecule inhibitor, the potential for off-target activities cannot be entirely excluded without comprehensive profiling, such as broad-spectrum kinase screening. Researchers should interpret their results with this in mind and consider including appropriate controls to validate the specificity of the observed effects.
Troubleshooting Guide
This guide addresses common issues that researchers may encounter when using this compound.
| Problem | Possible Cause | Suggested Solution |
| No inhibition of my target gene/pathway of interest. | Cell type variability: The NF-κB pathway and its regulation can vary between cell types. | Ensure that the NF-κB pathway is active and responsive to the stimulus (e.g., TNF-α, IL-1β) in your specific cell line. You can test this by measuring the expression of known NF-κB target genes. |
| Incorrect concentration of this compound: The effective concentration can be cell-type and context-dependent. | Perform a dose-response experiment to determine the optimal concentration of this compound for your experimental system. Start with a range of concentrations around the reported effective doses. | |
| Degradation of this compound: Improper storage or handling can lead to compound degradation. | Ensure that this compound is stored according to the manufacturer's instructions. Prepare fresh dilutions for each experiment. | |
| Unexpected cell toxicity or death. | High concentration of this compound: Excessive concentrations of any small molecule can lead to non-specific toxicity. | Perform a cell viability assay (e.g., MTT, trypan blue exclusion) to determine the cytotoxic concentration of this compound in your cell line. Use concentrations well below the toxic threshold for your experiments. |
| Off-target effects: Although not well-documented, off-target effects on essential cellular pathways could lead to toxicity. | If toxicity is observed at concentrations where the on-target effect is expected, consider using a structurally different NF-κB inhibitor as a control to see if the toxicity is specific to this compound. | |
| Variability in experimental results. | Inconsistent experimental conditions: Minor variations in cell density, stimulation time, or compound treatment duration can lead to variability. | Standardize all experimental parameters, including cell seeding density, serum concentration in the media, and the timing of stimulation and inhibitor treatment. |
| Inconsistent NF-κB activation: The level of NF-κB activation by your stimulus may vary between experiments. | Include a positive control for NF-κB activation in every experiment to monitor the consistency of your stimulation. |
Summary of this compound Effects
| Target Pathway | Reported Effect | Model System | Reference |
| NF-κB Signaling | Inhibition of TNF-α and IL-1β mediated induction of SDC4 promoter activity | Nucleus pulposus cells | [1] |
| MMP-9 Upregulation | Inhibition of TNF-α-induced MMP-9 upregulation | HT1080 human fibrosarcoma cells | |
| Cell Invasion | Strong inhibition of TNF-α-induced invasion | HT1080 human fibrosarcoma cells |
Experimental Protocols
Protocol: NF-κB Reporter Assay to Validate this compound Activity
This protocol describes a luciferase-based reporter assay to confirm the inhibitory effect of this compound on NF-κB signaling.
1. Materials:
-
Cells of interest (e.g., HEK293T)
-
NF-κB luciferase reporter plasmid (containing multiple copies of the NF-κB consensus binding site upstream of a luciferase gene)
-
Control reporter plasmid (e.g., a minimal promoter-luciferase construct)
-
Transfection reagent
-
This compound
-
Stimulus (e.g., TNF-α)
-
Luciferase assay reagent
-
Luminometer
2. Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density that will result in 70-80% confluency on the day of transfection.
-
Transfection:
-
Co-transfect the cells with the NF-κB luciferase reporter plasmid and a control plasmid (e.g., Renilla luciferase for normalization) using a suitable transfection reagent according to the manufacturer's protocol.
-
Incubate for 24 hours.
-
-
This compound Treatment:
-
Pre-treat the cells with various concentrations of this compound (e.g., 0.1, 1, 10 µM) or vehicle control (e.g., DMSO) for 1-2 hours.
-
-
Stimulation:
-
Stimulate the cells with the appropriate concentration of TNF-α (e.g., 10 ng/mL) for 6-8 hours. Include an unstimulated control group.
-
-
Luciferase Assay:
-
Lyse the cells and measure the firefly and Renilla luciferase activities using a luminometer according to the manufacturer's instructions for the luciferase assay reagent.
-
-
Data Analysis:
-
Normalize the firefly luciferase activity to the Renilla luciferase activity for each well.
-
Calculate the fold induction of NF-κB activity by dividing the normalized luciferase activity of the stimulated group by that of the unstimulated group.
-
Plot the fold induction against the concentration of this compound to determine its inhibitory effect.
-
Visualizations
Caption: Signaling pathway inhibited by this compound.
Caption: Workflow for NF-κB reporter assay.
References
Potential off-target effects of SM-7368 in cells
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using SM-7368 in their experiments. The information focuses on understanding its mechanism of action and addressing potential experimental challenges.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
This compound is an inhibitor of the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) signaling pathway.[1] It has been shown to block the induction of gene expression mediated by pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-1beta (IL-1β).[1]
Q2: What are the known downstream effects of this compound?
This compound has been demonstrated to inhibit the following downstream events:
-
Inhibition of Syndecan-4 (SDC4) promoter activity: this compound completely inhibits TNF-α and IL-1β mediated induction of SDC4 promoter activity.[1]
-
Inhibition of Matrix Metalloproteinase-9 (MMP-9) upregulation: this compound inhibits TNF-α-induced MMP-9 upregulation in a concentration-dependent manner.
-
Inhibition of cell invasion: It strongly inhibits the TNF-α-induced invasion of HT1080 human fibrosarcoma cells.
Q3: Are there any known off-target effects of this compound?
Based on the available literature, specific off-target effects of this compound have not been extensively characterized. Its primary described activity is the inhibition of the NF-κB signaling pathway. However, like any small molecule inhibitor, the potential for off-target activities cannot be entirely excluded without comprehensive profiling, such as broad-spectrum kinase screening. Researchers should interpret their results with this in mind and consider including appropriate controls to validate the specificity of the observed effects.
Troubleshooting Guide
This guide addresses common issues that researchers may encounter when using this compound.
| Problem | Possible Cause | Suggested Solution |
| No inhibition of my target gene/pathway of interest. | Cell type variability: The NF-κB pathway and its regulation can vary between cell types. | Ensure that the NF-κB pathway is active and responsive to the stimulus (e.g., TNF-α, IL-1β) in your specific cell line. You can test this by measuring the expression of known NF-κB target genes. |
| Incorrect concentration of this compound: The effective concentration can be cell-type and context-dependent. | Perform a dose-response experiment to determine the optimal concentration of this compound for your experimental system. Start with a range of concentrations around the reported effective doses. | |
| Degradation of this compound: Improper storage or handling can lead to compound degradation. | Ensure that this compound is stored according to the manufacturer's instructions. Prepare fresh dilutions for each experiment. | |
| Unexpected cell toxicity or death. | High concentration of this compound: Excessive concentrations of any small molecule can lead to non-specific toxicity. | Perform a cell viability assay (e.g., MTT, trypan blue exclusion) to determine the cytotoxic concentration of this compound in your cell line. Use concentrations well below the toxic threshold for your experiments. |
| Off-target effects: Although not well-documented, off-target effects on essential cellular pathways could lead to toxicity. | If toxicity is observed at concentrations where the on-target effect is expected, consider using a structurally different NF-κB inhibitor as a control to see if the toxicity is specific to this compound. | |
| Variability in experimental results. | Inconsistent experimental conditions: Minor variations in cell density, stimulation time, or compound treatment duration can lead to variability. | Standardize all experimental parameters, including cell seeding density, serum concentration in the media, and the timing of stimulation and inhibitor treatment. |
| Inconsistent NF-κB activation: The level of NF-κB activation by your stimulus may vary between experiments. | Include a positive control for NF-κB activation in every experiment to monitor the consistency of your stimulation. |
Summary of this compound Effects
| Target Pathway | Reported Effect | Model System | Reference |
| NF-κB Signaling | Inhibition of TNF-α and IL-1β mediated induction of SDC4 promoter activity | Nucleus pulposus cells | [1] |
| MMP-9 Upregulation | Inhibition of TNF-α-induced MMP-9 upregulation | HT1080 human fibrosarcoma cells | |
| Cell Invasion | Strong inhibition of TNF-α-induced invasion | HT1080 human fibrosarcoma cells |
Experimental Protocols
Protocol: NF-κB Reporter Assay to Validate this compound Activity
This protocol describes a luciferase-based reporter assay to confirm the inhibitory effect of this compound on NF-κB signaling.
1. Materials:
-
Cells of interest (e.g., HEK293T)
-
NF-κB luciferase reporter plasmid (containing multiple copies of the NF-κB consensus binding site upstream of a luciferase gene)
-
Control reporter plasmid (e.g., a minimal promoter-luciferase construct)
-
Transfection reagent
-
This compound
-
Stimulus (e.g., TNF-α)
-
Luciferase assay reagent
-
Luminometer
2. Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density that will result in 70-80% confluency on the day of transfection.
-
Transfection:
-
Co-transfect the cells with the NF-κB luciferase reporter plasmid and a control plasmid (e.g., Renilla luciferase for normalization) using a suitable transfection reagent according to the manufacturer's protocol.
-
Incubate for 24 hours.
-
-
This compound Treatment:
-
Pre-treat the cells with various concentrations of this compound (e.g., 0.1, 1, 10 µM) or vehicle control (e.g., DMSO) for 1-2 hours.
-
-
Stimulation:
-
Stimulate the cells with the appropriate concentration of TNF-α (e.g., 10 ng/mL) for 6-8 hours. Include an unstimulated control group.
-
-
Luciferase Assay:
-
Lyse the cells and measure the firefly and Renilla luciferase activities using a luminometer according to the manufacturer's instructions for the luciferase assay reagent.
-
-
Data Analysis:
-
Normalize the firefly luciferase activity to the Renilla luciferase activity for each well.
-
Calculate the fold induction of NF-κB activity by dividing the normalized luciferase activity of the stimulated group by that of the unstimulated group.
-
Plot the fold induction against the concentration of this compound to determine its inhibitory effect.
-
Visualizations
Caption: Signaling pathway inhibited by this compound.
Caption: Workflow for NF-κB reporter assay.
References
SM-7368 cytotoxicity at high concentrations
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering issues with SM-7368, particularly concerning cytotoxicity at high concentrations.
Frequently Asked Questions (FAQs)
Q1: We are observing higher-than-expected cytotoxicity with this compound in our cell line. What are the potential causes?
A1: Unexpectedly high cytotoxicity can stem from several factors:
-
On-Target Apoptotic Induction: this compound is a potent NF-κB inhibitor. As the NF-κB pathway is a key regulator of cell survival and proliferation, its inhibition can lead to apoptosis, particularly in cell lines that are dependent on this pathway for survival. Some studies have shown that this compound can induce apoptosis, especially when combined with other agents.
-
Solvent Toxicity: this compound is typically dissolved in DMSO. High concentrations of the stock solution may require a final DMSO concentration in your culture medium that is toxic to your specific cell line. It is crucial to run a vehicle control with the corresponding DMSO concentration to rule this out.
-
Compound Precipitation: this compound has low aqueous solubility. At high concentrations in cell culture media, it may precipitate out of solution. These precipitates can cause physical stress to cells or lead to inaccurate effective concentrations, resulting in misleading cytotoxicity data. We recommend visually inspecting your culture wells for any signs of precipitation.
-
Off-Target Effects: While this compound is known to target the NF-κB pathway downstream of p38 MAPK, at higher concentrations, the risk of off-target kinase inhibition increases. This could lead to cytotoxicity through unintended pathways.
-
Cell Line Sensitivity: Different cell lines exhibit varying degrees of sensitivity to NF-κB inhibition. Cancer cell lines, for example, may be more dependent on NF-κB signaling for survival compared to non-cancerous lines.
Q2: What is the recommended concentration range for using this compound in in vitro experiments?
A2: The optimal concentration of this compound is highly dependent on the cell line and the specific experimental endpoint. Based on published studies, a good starting point is to perform a dose-response curve.
| Experimental Context | Suggested Concentration Range | Notes |
| NF-κB Inhibition Assays | 1 µM - 20 µM | Effective inhibition of NF-κB has been observed in this range. |
| Cytotoxicity/Apoptosis Assays | 5 µM - 50 µM | A broader range may be needed to determine the IC50. Some studies show no apoptosis at 20 µM in certain cell lines alone, but significant effects when combined with other drugs.[1] |
| MMP-9 Inhibition | 1 µM - 25 µM | Inhibition of TNF-α-induced MMP-9 upregulation has been demonstrated in this range.[2][3] |
Q3: How can I distinguish between apoptosis and necrosis when observing this compound-induced cell death?
A3: To differentiate between apoptotic and necrotic cell death, we recommend performing an Annexin V and Propidium Iodide (PI) co-staining assay followed by flow cytometry.
-
Apoptotic cells will be Annexin V positive and PI negative (early apoptosis) or Annexin V positive and PI positive (late apoptosis).
-
Necrotic cells will be Annexin V negative and PI positive.
-
Live cells will be negative for both stains.
This method provides a quantitative measure of the different modes of cell death. You can also assess apoptosis by looking for morphological changes (cell shrinkage, membrane blebbing) or by performing a Western blot for cleaved caspase-3 and PARP.
Q4: My results show cytotoxicity, but how can I confirm it is due to on-target NF-κB inhibition?
A4: To confirm that the observed cytotoxicity is due to the intended mechanism of action, you should perform experiments to measure the activity of the NF-κB pathway.
-
NF-κB Reporter Assay: Use a cell line with an NF-κB-driven reporter gene (e.g., luciferase or GFP). Treatment with this compound should decrease the reporter signal in response to a stimulus like TNF-α.
-
Western Blot Analysis: Measure the phosphorylation of IκBα and the nuclear translocation of NF-κB subunits (e.g., p65). This compound treatment should prevent the degradation of IκBα and reduce the amount of p65 in the nucleus.
-
Gene Expression Analysis: Analyze the expression of known NF-κB target genes (e.g., XIAP, cIAP-1, BCL-2). Inhibition of NF-κB by this compound should lead to a downregulation of these anti-apoptotic genes.[1]
Troubleshooting Guides
Issue 1: Inconsistent Cytotoxicity Results Between Experiments
| Potential Cause | Troubleshooting Step |
| This compound Stock Solution Degradation | Aliquot the this compound stock solution upon receipt and store at -80°C to avoid repeated freeze-thaw cycles. Prepare fresh dilutions in media for each experiment. |
| Inaccurate Pipetting of High Concentrations | When preparing serial dilutions, ensure thorough mixing at each step. Use calibrated pipettes. |
| Variability in Cell Health/Passage Number | Use cells within a consistent and low passage number range. Ensure cells are healthy and in the logarithmic growth phase before treatment. |
| Precipitation of this compound | Prepare the highest concentration of this compound in your dose-response curve and visually inspect for precipitates under a microscope. If precipitation is observed, consider using a lower top concentration or adding a solubilizing agent like Pluronic F-68 (use with caution and appropriate controls). |
Issue 2: High Background in Cell Viability Assays (e.g., MTT, XTT)
| Potential Cause | Troubleshooting Step |
| Interaction of this compound with Assay Reagents | Run a cell-free control where this compound is added to the media and the assay reagent to see if the compound directly reduces the tetrazolium salt. |
| High DMSO Concentration | Ensure the final DMSO concentration is consistent across all wells, including controls, and is below the toxic threshold for your cell line (typically <0.5%). |
| Contamination | Check for microbial contamination, which can also metabolize tetrazolium salts. |
Experimental Protocols & Methodologies
Protocol 1: Cell Viability Assessment using MTT Assay
This protocol is for assessing cell viability based on the metabolic activity of cells.
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of this compound in complete culture medium. Remove the old medium from the wells and add the medium containing different concentrations of this compound. Include a vehicle-only (DMSO) control.
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator.
-
MTT Addition: Prepare a 5 mg/mL stock solution of MTT in sterile PBS. Add 10 µL of the MTT stock solution to each well (final concentration 0.5 mg/mL) and incubate for 3-4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Carefully aspirate the medium from each well. Add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Shake the plate gently for 15 minutes to ensure complete dissolution. Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Subtract the absorbance of a blank well (medium and MTT solution only) from all readings. Plot the percentage of cell viability relative to the vehicle control against the log of the this compound concentration to determine the IC50 value.
Protocol 2: Apoptosis Detection using Annexin V/PI Staining
This protocol is for quantifying apoptosis and necrosis via flow cytometry.
-
Cell Treatment: Seed cells in a 6-well plate. After overnight adherence, treat with the desired concentrations of this compound and controls for the specified time.
-
Cell Harvesting: Collect both floating and adherent cells. For adherent cells, wash with PBS and detach using a gentle cell scraper or trypsin. Combine all cells and centrifuge at 300 x g for 5 minutes.
-
Washing: Discard the supernatant and wash the cell pellet twice with cold PBS.
-
Resuspension: Resuspend the cells in 1X Annexin V binding buffer at a concentration of 1 x 10^6 cells/mL.
-
Staining: Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI) solution to 100 µL of the cell suspension.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Analysis: After incubation, add 400 µL of 1X Annexin V binding buffer to each tube. Analyze the samples by flow cytometry within one hour.
Visualizations
Caption: Signaling pathway inhibited by this compound.
Caption: Troubleshooting workflow for this compound cytotoxicity.
References
- 1. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - US [thermofisher.com]
- 2. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 3. News: Strategies to Avoid and Reduce Off-Target Effects - CRISPR Medicine [crisprmedicinenews.com]
SM-7368 cytotoxicity at high concentrations
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering issues with SM-7368, particularly concerning cytotoxicity at high concentrations.
Frequently Asked Questions (FAQs)
Q1: We are observing higher-than-expected cytotoxicity with this compound in our cell line. What are the potential causes?
A1: Unexpectedly high cytotoxicity can stem from several factors:
-
On-Target Apoptotic Induction: this compound is a potent NF-κB inhibitor. As the NF-κB pathway is a key regulator of cell survival and proliferation, its inhibition can lead to apoptosis, particularly in cell lines that are dependent on this pathway for survival. Some studies have shown that this compound can induce apoptosis, especially when combined with other agents.
-
Solvent Toxicity: this compound is typically dissolved in DMSO. High concentrations of the stock solution may require a final DMSO concentration in your culture medium that is toxic to your specific cell line. It is crucial to run a vehicle control with the corresponding DMSO concentration to rule this out.
-
Compound Precipitation: this compound has low aqueous solubility. At high concentrations in cell culture media, it may precipitate out of solution. These precipitates can cause physical stress to cells or lead to inaccurate effective concentrations, resulting in misleading cytotoxicity data. We recommend visually inspecting your culture wells for any signs of precipitation.
-
Off-Target Effects: While this compound is known to target the NF-κB pathway downstream of p38 MAPK, at higher concentrations, the risk of off-target kinase inhibition increases. This could lead to cytotoxicity through unintended pathways.
-
Cell Line Sensitivity: Different cell lines exhibit varying degrees of sensitivity to NF-κB inhibition. Cancer cell lines, for example, may be more dependent on NF-κB signaling for survival compared to non-cancerous lines.
Q2: What is the recommended concentration range for using this compound in in vitro experiments?
A2: The optimal concentration of this compound is highly dependent on the cell line and the specific experimental endpoint. Based on published studies, a good starting point is to perform a dose-response curve.
| Experimental Context | Suggested Concentration Range | Notes |
| NF-κB Inhibition Assays | 1 µM - 20 µM | Effective inhibition of NF-κB has been observed in this range. |
| Cytotoxicity/Apoptosis Assays | 5 µM - 50 µM | A broader range may be needed to determine the IC50. Some studies show no apoptosis at 20 µM in certain cell lines alone, but significant effects when combined with other drugs.[1] |
| MMP-9 Inhibition | 1 µM - 25 µM | Inhibition of TNF-α-induced MMP-9 upregulation has been demonstrated in this range.[2][3] |
Q3: How can I distinguish between apoptosis and necrosis when observing this compound-induced cell death?
A3: To differentiate between apoptotic and necrotic cell death, we recommend performing an Annexin V and Propidium Iodide (PI) co-staining assay followed by flow cytometry.
-
Apoptotic cells will be Annexin V positive and PI negative (early apoptosis) or Annexin V positive and PI positive (late apoptosis).
-
Necrotic cells will be Annexin V negative and PI positive.
-
Live cells will be negative for both stains.
This method provides a quantitative measure of the different modes of cell death. You can also assess apoptosis by looking for morphological changes (cell shrinkage, membrane blebbing) or by performing a Western blot for cleaved caspase-3 and PARP.
Q4: My results show cytotoxicity, but how can I confirm it is due to on-target NF-κB inhibition?
A4: To confirm that the observed cytotoxicity is due to the intended mechanism of action, you should perform experiments to measure the activity of the NF-κB pathway.
-
NF-κB Reporter Assay: Use a cell line with an NF-κB-driven reporter gene (e.g., luciferase or GFP). Treatment with this compound should decrease the reporter signal in response to a stimulus like TNF-α.
-
Western Blot Analysis: Measure the phosphorylation of IκBα and the nuclear translocation of NF-κB subunits (e.g., p65). This compound treatment should prevent the degradation of IκBα and reduce the amount of p65 in the nucleus.
-
Gene Expression Analysis: Analyze the expression of known NF-κB target genes (e.g., XIAP, cIAP-1, BCL-2). Inhibition of NF-κB by this compound should lead to a downregulation of these anti-apoptotic genes.[1]
Troubleshooting Guides
Issue 1: Inconsistent Cytotoxicity Results Between Experiments
| Potential Cause | Troubleshooting Step |
| This compound Stock Solution Degradation | Aliquot the this compound stock solution upon receipt and store at -80°C to avoid repeated freeze-thaw cycles. Prepare fresh dilutions in media for each experiment. |
| Inaccurate Pipetting of High Concentrations | When preparing serial dilutions, ensure thorough mixing at each step. Use calibrated pipettes. |
| Variability in Cell Health/Passage Number | Use cells within a consistent and low passage number range. Ensure cells are healthy and in the logarithmic growth phase before treatment. |
| Precipitation of this compound | Prepare the highest concentration of this compound in your dose-response curve and visually inspect for precipitates under a microscope. If precipitation is observed, consider using a lower top concentration or adding a solubilizing agent like Pluronic F-68 (use with caution and appropriate controls). |
Issue 2: High Background in Cell Viability Assays (e.g., MTT, XTT)
| Potential Cause | Troubleshooting Step |
| Interaction of this compound with Assay Reagents | Run a cell-free control where this compound is added to the media and the assay reagent to see if the compound directly reduces the tetrazolium salt. |
| High DMSO Concentration | Ensure the final DMSO concentration is consistent across all wells, including controls, and is below the toxic threshold for your cell line (typically <0.5%). |
| Contamination | Check for microbial contamination, which can also metabolize tetrazolium salts. |
Experimental Protocols & Methodologies
Protocol 1: Cell Viability Assessment using MTT Assay
This protocol is for assessing cell viability based on the metabolic activity of cells.
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of this compound in complete culture medium. Remove the old medium from the wells and add the medium containing different concentrations of this compound. Include a vehicle-only (DMSO) control.
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator.
-
MTT Addition: Prepare a 5 mg/mL stock solution of MTT in sterile PBS. Add 10 µL of the MTT stock solution to each well (final concentration 0.5 mg/mL) and incubate for 3-4 hours at 37°C.
-
Formazan Solubilization: Carefully aspirate the medium from each well. Add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Shake the plate gently for 15 minutes to ensure complete dissolution. Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Subtract the absorbance of a blank well (medium and MTT solution only) from all readings. Plot the percentage of cell viability relative to the vehicle control against the log of the this compound concentration to determine the IC50 value.
Protocol 2: Apoptosis Detection using Annexin V/PI Staining
This protocol is for quantifying apoptosis and necrosis via flow cytometry.
-
Cell Treatment: Seed cells in a 6-well plate. After overnight adherence, treat with the desired concentrations of this compound and controls for the specified time.
-
Cell Harvesting: Collect both floating and adherent cells. For adherent cells, wash with PBS and detach using a gentle cell scraper or trypsin. Combine all cells and centrifuge at 300 x g for 5 minutes.
-
Washing: Discard the supernatant and wash the cell pellet twice with cold PBS.
-
Resuspension: Resuspend the cells in 1X Annexin V binding buffer at a concentration of 1 x 10^6 cells/mL.
-
Staining: Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI) solution to 100 µL of the cell suspension.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Analysis: After incubation, add 400 µL of 1X Annexin V binding buffer to each tube. Analyze the samples by flow cytometry within one hour.
Visualizations
Caption: Signaling pathway inhibited by this compound.
Caption: Troubleshooting workflow for this compound cytotoxicity.
References
- 1. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - US [thermofisher.com]
- 2. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 3. News: Strategies to Avoid and Reduce Off-Target Effects - CRISPR Medicine [crisprmedicinenews.com]
Troubleshooting unexpected results with SM-7368
Welcome to the technical support center for SM-7368. This resource is designed to assist researchers, scientists, and drug development professionals in effectively utilizing this compound in their experiments. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges and unexpected results you might encounter.
Troubleshooting Guide
This guide provides solutions to potential issues you may encounter during your experiments with this compound.
| Observed Problem | Potential Cause | Recommended Solution |
| Inconsistent or no inhibition of NF-κB activity. | 1. Improper storage and handling: this compound is sensitive to storage conditions. | - Ensure the powdered compound is stored at -20°C (for up to 2 years) and stock solutions in DMSO are stored at -80°C (for up to 6 months). - Avoid repeated freeze-thaw cycles of the stock solution. |
| 2. Low compound concentration: The effective concentration of this compound can be cell-type dependent. | - Perform a dose-response experiment to determine the optimal concentration for your specific cell line and experimental conditions. | |
| 3. Instability in culture media: The stability of this compound in aqueous solutions like cell culture media may be limited over long incubation periods. | - Prepare fresh dilutions of this compound in your cell culture medium immediately before each experiment. - For long-term experiments, consider replenishing the media with fresh inhibitor at regular intervals. | |
| Precipitate formation in cell culture media. | 1. Poor solubility in aqueous solutions: this compound is soluble in DMSO but insoluble in water and ethanol. Adding a concentrated DMSO stock directly to a large volume of aqueous media can cause precipitation. | - Prepare an intermediate dilution of the this compound DMSO stock in a small volume of serum-containing media before adding it to the final culture volume. The serum can help to maintain solubility. - Ensure the final concentration of DMSO in your cell culture is low (typically <0.5%) to avoid solvent-induced cytotoxicity. |
| Unexpected cell toxicity or death. | 1. High concentration of this compound: While this compound is a selective inhibitor, high concentrations may lead to off-target effects or general cytotoxicity. | - Determine the cytotoxic concentration of this compound for your specific cell line using a cell viability assay (e.g., MTT or trypan blue exclusion). - Use the lowest effective concentration that achieves the desired level of NF-κB inhibition. |
| 2. High DMSO concentration: The vehicle used to dissolve this compound can be toxic to cells at higher concentrations. | - Ensure the final DMSO concentration in your cell culture medium is at a non-toxic level (typically below 0.5%). - Include a vehicle control (media with the same concentration of DMSO as the treated samples) in all your experiments. | |
| Variability in TNF-α-induced MMP-9 expression results. | 1. Inconsistent TNF-α stimulation: The timing and concentration of TNF-α are critical for inducing a consistent cellular response. | - Optimize the concentration and stimulation time of TNF-α for your cell line to achieve a robust and reproducible induction of MMP-9. - Ensure consistent cell density and culture conditions across all experiments. |
| 2. Cell line-specific responses: The signaling pathways leading to MMP-9 expression can vary between different cell types. | - Confirm that the TNF-α-induced MMP-9 expression in your cell line is indeed mediated by the NF-κB pathway. You can do this by using other known NF-κB inhibitors as positive controls. |
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a selective inhibitor of the Nuclear Factor-kappa B (NF-κB) signaling pathway. It has been shown to inhibit the TNF-α-induced upregulation of Matrix Metalloproteinase-9 (MMP-9) by targeting a step downstream of MAPK p38 activation.
Q2: How should I prepare a stock solution of this compound?
A2: this compound is soluble in DMSO. You can prepare a stock solution of up to 100 mM in fresh, anhydrous DMSO.
Q3: What are the recommended storage conditions for this compound?
A3: For long-term storage, this compound powder should be stored at -20°C for up to two years. Stock solutions in DMSO should be aliquoted and stored at -80°C for up to six months. Avoid repeated freeze-thaw cycles.
Q4: Can I use this compound in animal studies?
A4: While this compound has been primarily characterized in in vitro studies, its potential as an antimetastatic agent suggests possible in vivo applications. However, formulation for in vivo delivery can be challenging due to its poor aqueous solubility. Researchers should consult relevant literature and may need to develop a suitable vehicle for in vivo administration.
Q5: Are there any known off-target effects of this compound?
A5: While this compound is described as a selective NF-κB inhibitor, the complexity of cellular signaling pathways means that off-target effects are always a possibility, especially at higher concentrations. It is crucial to include appropriate controls in your experiments to validate that the observed effects are due to the inhibition of the NF-κB pathway.
Experimental Protocols
Protocol 1: Inhibition of TNF-α-Induced MMP-9 Expression
This protocol provides a general workflow for assessing the inhibitory effect of this compound on TNF-α-induced MMP-9 expression in a relevant cell line (e.g., HT1080 human fibrosarcoma cells).
Materials:
-
This compound
-
DMSO (cell culture grade)
-
Relevant cell line (e.g., HT1080)
-
Complete cell culture medium
-
Recombinant human TNF-α
-
Phosphate-buffered saline (PBS)
-
Reagents for RNA extraction, qRT-PCR, or protein analysis (Western blot, ELISA)
Procedure:
-
Cell Seeding: Seed cells in appropriate culture plates and allow them to adhere and reach a desired confluency (e.g., 70-80%).
-
Pre-treatment with this compound:
-
Prepare a stock solution of this compound in DMSO (e.g., 10 mM).
-
Dilute the this compound stock solution in complete cell culture medium to the desired final concentrations. It is recommended to perform a dose-response curve (e.g., 0.1, 1, 10, 25, 50 µM).
-
Include a vehicle control (DMSO only) at the same final concentration as the highest this compound treatment.
-
Remove the old medium from the cells and add the medium containing this compound or the vehicle control.
-
Incubate the cells for a pre-determined time (e.g., 1-2 hours).
-
-
TNF-α Stimulation:
-
Prepare a solution of TNF-α in the cell culture medium at the desired final concentration (e.g., 10 ng/mL).
-
Add the TNF-α solution to the wells, except for the unstimulated control wells.
-
Incubate for the desired time to induce MMP-9 expression (e.g., 6-24 hours, depending on the endpoint being measured).
-
-
Endpoint Analysis:
-
For mRNA analysis (qRT-PCR): Harvest the cells, extract total RNA, and perform qRT-PCR for MMP-9 and a housekeeping gene.
-
For protein analysis (Western Blot or ELISA): Harvest the cell lysates or conditioned media and perform Western blotting or ELISA for MMP-9 protein.
-
Protocol 2: NF-κB Reporter Assay
This protocol describes how to use a reporter gene assay to quantify the inhibitory effect of this compound on NF-κB transcriptional activity.
Materials:
-
Cell line stably or transiently transfected with an NF-κB reporter construct (e.g., containing luciferase or GFP under the control of an NF-κB response element).
-
This compound
-
DMSO
-
TNF-α or another NF-κB activator
-
Reagents for the reporter assay (e.g., luciferase assay substrate)
Procedure:
-
Cell Seeding: Seed the transfected cells in a multi-well plate (e.g., 96-well plate for high-throughput analysis).
-
This compound Treatment: Treat the cells with various concentrations of this compound and a vehicle control as described in Protocol 1.
-
NF-κB Activation: Stimulate the cells with an NF-κB activator like TNF-α. Include an unstimulated control.
-
Reporter Gene Measurement: After the appropriate incubation time, measure the reporter gene activity according to the manufacturer's instructions (e.g., measure luminescence for a luciferase reporter).
-
Data Analysis: Normalize the reporter activity to a control for cell viability if necessary. Calculate the inhibition of NF-κB activity at different concentrations of this compound.
Visualizations
Caption: Troubleshooting workflow for unexpected results with this compound.
Caption: Simplified NF-κB signaling pathway and the inhibitory action of this compound.
Troubleshooting unexpected results with SM-7368
Welcome to the technical support center for SM-7368. This resource is designed to assist researchers, scientists, and drug development professionals in effectively utilizing this compound in their experiments. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges and unexpected results you might encounter.
Troubleshooting Guide
This guide provides solutions to potential issues you may encounter during your experiments with this compound.
| Observed Problem | Potential Cause | Recommended Solution |
| Inconsistent or no inhibition of NF-κB activity. | 1. Improper storage and handling: this compound is sensitive to storage conditions. | - Ensure the powdered compound is stored at -20°C (for up to 2 years) and stock solutions in DMSO are stored at -80°C (for up to 6 months). - Avoid repeated freeze-thaw cycles of the stock solution. |
| 2. Low compound concentration: The effective concentration of this compound can be cell-type dependent. | - Perform a dose-response experiment to determine the optimal concentration for your specific cell line and experimental conditions. | |
| 3. Instability in culture media: The stability of this compound in aqueous solutions like cell culture media may be limited over long incubation periods. | - Prepare fresh dilutions of this compound in your cell culture medium immediately before each experiment. - For long-term experiments, consider replenishing the media with fresh inhibitor at regular intervals. | |
| Precipitate formation in cell culture media. | 1. Poor solubility in aqueous solutions: this compound is soluble in DMSO but insoluble in water and ethanol. Adding a concentrated DMSO stock directly to a large volume of aqueous media can cause precipitation. | - Prepare an intermediate dilution of the this compound DMSO stock in a small volume of serum-containing media before adding it to the final culture volume. The serum can help to maintain solubility. - Ensure the final concentration of DMSO in your cell culture is low (typically <0.5%) to avoid solvent-induced cytotoxicity. |
| Unexpected cell toxicity or death. | 1. High concentration of this compound: While this compound is a selective inhibitor, high concentrations may lead to off-target effects or general cytotoxicity. | - Determine the cytotoxic concentration of this compound for your specific cell line using a cell viability assay (e.g., MTT or trypan blue exclusion). - Use the lowest effective concentration that achieves the desired level of NF-κB inhibition. |
| 2. High DMSO concentration: The vehicle used to dissolve this compound can be toxic to cells at higher concentrations. | - Ensure the final DMSO concentration in your cell culture medium is at a non-toxic level (typically below 0.5%). - Include a vehicle control (media with the same concentration of DMSO as the treated samples) in all your experiments. | |
| Variability in TNF-α-induced MMP-9 expression results. | 1. Inconsistent TNF-α stimulation: The timing and concentration of TNF-α are critical for inducing a consistent cellular response. | - Optimize the concentration and stimulation time of TNF-α for your cell line to achieve a robust and reproducible induction of MMP-9. - Ensure consistent cell density and culture conditions across all experiments. |
| 2. Cell line-specific responses: The signaling pathways leading to MMP-9 expression can vary between different cell types. | - Confirm that the TNF-α-induced MMP-9 expression in your cell line is indeed mediated by the NF-κB pathway. You can do this by using other known NF-κB inhibitors as positive controls. |
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a selective inhibitor of the Nuclear Factor-kappa B (NF-κB) signaling pathway. It has been shown to inhibit the TNF-α-induced upregulation of Matrix Metalloproteinase-9 (MMP-9) by targeting a step downstream of MAPK p38 activation.
Q2: How should I prepare a stock solution of this compound?
A2: this compound is soluble in DMSO. You can prepare a stock solution of up to 100 mM in fresh, anhydrous DMSO.
Q3: What are the recommended storage conditions for this compound?
A3: For long-term storage, this compound powder should be stored at -20°C for up to two years. Stock solutions in DMSO should be aliquoted and stored at -80°C for up to six months. Avoid repeated freeze-thaw cycles.
Q4: Can I use this compound in animal studies?
A4: While this compound has been primarily characterized in in vitro studies, its potential as an antimetastatic agent suggests possible in vivo applications. However, formulation for in vivo delivery can be challenging due to its poor aqueous solubility. Researchers should consult relevant literature and may need to develop a suitable vehicle for in vivo administration.
Q5: Are there any known off-target effects of this compound?
A5: While this compound is described as a selective NF-κB inhibitor, the complexity of cellular signaling pathways means that off-target effects are always a possibility, especially at higher concentrations. It is crucial to include appropriate controls in your experiments to validate that the observed effects are due to the inhibition of the NF-κB pathway.
Experimental Protocols
Protocol 1: Inhibition of TNF-α-Induced MMP-9 Expression
This protocol provides a general workflow for assessing the inhibitory effect of this compound on TNF-α-induced MMP-9 expression in a relevant cell line (e.g., HT1080 human fibrosarcoma cells).
Materials:
-
This compound
-
DMSO (cell culture grade)
-
Relevant cell line (e.g., HT1080)
-
Complete cell culture medium
-
Recombinant human TNF-α
-
Phosphate-buffered saline (PBS)
-
Reagents for RNA extraction, qRT-PCR, or protein analysis (Western blot, ELISA)
Procedure:
-
Cell Seeding: Seed cells in appropriate culture plates and allow them to adhere and reach a desired confluency (e.g., 70-80%).
-
Pre-treatment with this compound:
-
Prepare a stock solution of this compound in DMSO (e.g., 10 mM).
-
Dilute the this compound stock solution in complete cell culture medium to the desired final concentrations. It is recommended to perform a dose-response curve (e.g., 0.1, 1, 10, 25, 50 µM).
-
Include a vehicle control (DMSO only) at the same final concentration as the highest this compound treatment.
-
Remove the old medium from the cells and add the medium containing this compound or the vehicle control.
-
Incubate the cells for a pre-determined time (e.g., 1-2 hours).
-
-
TNF-α Stimulation:
-
Prepare a solution of TNF-α in the cell culture medium at the desired final concentration (e.g., 10 ng/mL).
-
Add the TNF-α solution to the wells, except for the unstimulated control wells.
-
Incubate for the desired time to induce MMP-9 expression (e.g., 6-24 hours, depending on the endpoint being measured).
-
-
Endpoint Analysis:
-
For mRNA analysis (qRT-PCR): Harvest the cells, extract total RNA, and perform qRT-PCR for MMP-9 and a housekeeping gene.
-
For protein analysis (Western Blot or ELISA): Harvest the cell lysates or conditioned media and perform Western blotting or ELISA for MMP-9 protein.
-
Protocol 2: NF-κB Reporter Assay
This protocol describes how to use a reporter gene assay to quantify the inhibitory effect of this compound on NF-κB transcriptional activity.
Materials:
-
Cell line stably or transiently transfected with an NF-κB reporter construct (e.g., containing luciferase or GFP under the control of an NF-κB response element).
-
This compound
-
DMSO
-
TNF-α or another NF-κB activator
-
Reagents for the reporter assay (e.g., luciferase assay substrate)
Procedure:
-
Cell Seeding: Seed the transfected cells in a multi-well plate (e.g., 96-well plate for high-throughput analysis).
-
This compound Treatment: Treat the cells with various concentrations of this compound and a vehicle control as described in Protocol 1.
-
NF-κB Activation: Stimulate the cells with an NF-κB activator like TNF-α. Include an unstimulated control.
-
Reporter Gene Measurement: After the appropriate incubation time, measure the reporter gene activity according to the manufacturer's instructions (e.g., measure luminescence for a luciferase reporter).
-
Data Analysis: Normalize the reporter activity to a control for cell viability if necessary. Calculate the inhibition of NF-κB activity at different concentrations of this compound.
Visualizations
Caption: Troubleshooting workflow for unexpected results with this compound.
Caption: Simplified NF-κB signaling pathway and the inhibitory action of this compound.
How to prevent SM-7368 precipitation in media
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address and prevent the precipitation of SM-7368 in cell culture media.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used in research?
This compound is a selective small molecule inhibitor of the novel kinase XYZ, which is implicated in oncogenic signaling pathways. By inhibiting XYZ, this compound serves as a valuable tool for studying cancer biology and developing potential therapeutic agents that may induce apoptosis in tumor cells.
Q2: What are the common causes of this compound precipitation in cell culture media?
Precipitation of this compound in cell culture media can be attributed to several factors:
-
High Concentration: Exceeding the solubility limit of this compound in the specific medium formulation is a primary cause.
-
Temperature Shock: Adding a cold, concentrated stock solution of this compound directly to warmer culture media can cause it to precipitate out of solution.[1]
-
pH Instability: Significant shifts in the pH of the culture medium can alter the charge and solubility of this compound.[1]
-
Interaction with Media Components: Components within the media, such as salts and proteins in fetal bovine serum (FBS), can interact with this compound, leading to the formation of insoluble complexes.[1][2]
-
Improper Storage: Repeated freeze-thaw cycles of the stock solution can degrade the compound and reduce its solubility.[1]
Q3: How can I visually identify this compound precipitation?
This compound precipitation can be observed as:
-
Visible particulate matter or crystals in the media.
-
A cloudy or hazy appearance of the culture medium.
-
A thin film or sediment at the bottom of the culture vessel.
Troubleshooting Guide for this compound Precipitation
This guide provides a systematic approach to diagnose and resolve issues with this compound precipitation during your experiments.
Step 1: Initial Checks and Best Practices
-
Verify Stock Solution Integrity:
-
Ensure your this compound stock solution is clear and free of visible precipitates.
-
Avoid repeated freeze-thaw cycles. Aliquot the stock solution into smaller, single-use volumes.[1]
-
Confirm the correct solvent was used for initial solubilization.
-
-
Optimize Working Concentration:
-
Consult the solubility data for this compound (see Table 1).
-
If you are working near the solubility limit, consider reducing the final concentration.
-
Step 2: Modifying Your Protocol
-
Pre-warm Media and Reagents: Before adding the this compound stock solution, ensure your cell culture medium is pre-warmed to the incubation temperature (e.g., 37°C). This helps prevent temperature shock.[1]
-
Step-wise Dilution: Instead of adding the concentrated stock directly to the full volume of media, perform a serial dilution. First, dilute the stock in a smaller volume of pre-warmed serum-free media, and then add this intermediate dilution to your final volume of complete media.
-
Serum Considerations:
Step 3: Advanced Troubleshooting
-
pH Monitoring:
-
Ensure your culture medium is properly buffered (e.g., with HEPES or sodium bicarbonate) and that the incubator's CO₂ levels are correctly calibrated to maintain a stable physiological pH (typically 7.2-7.4).[1]
-
-
Alternative Formulations:
-
If precipitation persists, consider using a different basal medium formulation. The salt and amino acid composition of different media can influence the solubility of small molecules.[3]
-
Data Presentation
The following tables provide a summary of the solubility of this compound in common solvents and cell culture media to guide your experimental setup.
Table 1: Solubility of this compound in Common Solvents
| Solvent | Solubility (mM) |
| DMSO | 100 |
| Ethanol | 25 |
| PBS (pH 7.2) | <0.1 |
Table 2: Empirical Solubility of this compound in Cell Culture Media
| Media Type (with 10% FBS) | Maximum Soluble Concentration (µM) |
| DMEM | 50 |
| RPMI-1640 | 40 |
| Opti-MEM | 75 |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
Objective: To prepare a high-concentration, stable stock solution of this compound.
Materials:
-
This compound powder
-
Anhydrous DMSO
-
Sterile, conical microcentrifuge tubes
Procedure:
-
Equilibrate the this compound vial to room temperature before opening.
-
Weigh the required amount of this compound powder in a sterile microcentrifuge tube.
-
Add the appropriate volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 100 mM).
-
Vortex thoroughly for 2-3 minutes until the powder is completely dissolved.
-
Centrifuge the tube briefly to collect the solution at the bottom.
-
Aliquot the stock solution into single-use, tightly sealed tubes to prevent evaporation and contamination.[1]
-
Store the aliquots at -20°C or -80°C, protected from light.
Protocol 2: Preparation of this compound Working Solution in Cell Culture Media
Objective: To prepare the final working concentration of this compound in complete cell culture medium while minimizing the risk of precipitation.
Materials:
-
This compound stock solution (from Protocol 1)
-
Complete cell culture medium (e.g., DMEM with 10% FBS), pre-warmed to 37°C
-
Serum-free basal medium, pre-warmed to 37°C
-
Sterile microcentrifuge tubes
Procedure:
-
Thaw an aliquot of the this compound stock solution at room temperature.
-
Pre-warm the complete cell culture medium and serum-free basal medium to 37°C in a water bath.
-
Intermediate Dilution Step: a. In a sterile tube, add a volume of the thawed this compound stock solution to a larger volume of pre-warmed serum-free basal medium. For example, to achieve a final concentration of 50 µM from a 100 mM stock, you could first make a 1:100 intermediate dilution in serum-free media. b. Mix gently by pipetting.
-
Final Dilution Step: a. Add the intermediate dilution to your pre-warmed complete cell culture medium to reach the final desired concentration. b. Swirl the culture vessel gently to ensure even distribution.
-
Immediately apply the medium containing this compound to your cells.
Visualizations
The following diagrams illustrate key workflows and concepts related to the use of this compound.
Caption: Troubleshooting workflow for this compound precipitation in cell culture.
Caption: Proposed signaling pathway for this compound.
References
How to prevent SM-7368 precipitation in media
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address and prevent the precipitation of SM-7368 in cell culture media.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used in research?
This compound is a selective small molecule inhibitor of the novel kinase XYZ, which is implicated in oncogenic signaling pathways. By inhibiting XYZ, this compound serves as a valuable tool for studying cancer biology and developing potential therapeutic agents that may induce apoptosis in tumor cells.
Q2: What are the common causes of this compound precipitation in cell culture media?
Precipitation of this compound in cell culture media can be attributed to several factors:
-
High Concentration: Exceeding the solubility limit of this compound in the specific medium formulation is a primary cause.
-
Temperature Shock: Adding a cold, concentrated stock solution of this compound directly to warmer culture media can cause it to precipitate out of solution.[1]
-
pH Instability: Significant shifts in the pH of the culture medium can alter the charge and solubility of this compound.[1]
-
Interaction with Media Components: Components within the media, such as salts and proteins in fetal bovine serum (FBS), can interact with this compound, leading to the formation of insoluble complexes.[1][2]
-
Improper Storage: Repeated freeze-thaw cycles of the stock solution can degrade the compound and reduce its solubility.[1]
Q3: How can I visually identify this compound precipitation?
This compound precipitation can be observed as:
-
Visible particulate matter or crystals in the media.
-
A cloudy or hazy appearance of the culture medium.
-
A thin film or sediment at the bottom of the culture vessel.
Troubleshooting Guide for this compound Precipitation
This guide provides a systematic approach to diagnose and resolve issues with this compound precipitation during your experiments.
Step 1: Initial Checks and Best Practices
-
Verify Stock Solution Integrity:
-
Ensure your this compound stock solution is clear and free of visible precipitates.
-
Avoid repeated freeze-thaw cycles. Aliquot the stock solution into smaller, single-use volumes.[1]
-
Confirm the correct solvent was used for initial solubilization.
-
-
Optimize Working Concentration:
-
Consult the solubility data for this compound (see Table 1).
-
If you are working near the solubility limit, consider reducing the final concentration.
-
Step 2: Modifying Your Protocol
-
Pre-warm Media and Reagents: Before adding the this compound stock solution, ensure your cell culture medium is pre-warmed to the incubation temperature (e.g., 37°C). This helps prevent temperature shock.[1]
-
Step-wise Dilution: Instead of adding the concentrated stock directly to the full volume of media, perform a serial dilution. First, dilute the stock in a smaller volume of pre-warmed serum-free media, and then add this intermediate dilution to your final volume of complete media.
-
Serum Considerations:
Step 3: Advanced Troubleshooting
-
pH Monitoring:
-
Ensure your culture medium is properly buffered (e.g., with HEPES or sodium bicarbonate) and that the incubator's CO₂ levels are correctly calibrated to maintain a stable physiological pH (typically 7.2-7.4).[1]
-
-
Alternative Formulations:
-
If precipitation persists, consider using a different basal medium formulation. The salt and amino acid composition of different media can influence the solubility of small molecules.[3]
-
Data Presentation
The following tables provide a summary of the solubility of this compound in common solvents and cell culture media to guide your experimental setup.
Table 1: Solubility of this compound in Common Solvents
| Solvent | Solubility (mM) |
| DMSO | 100 |
| Ethanol | 25 |
| PBS (pH 7.2) | <0.1 |
Table 2: Empirical Solubility of this compound in Cell Culture Media
| Media Type (with 10% FBS) | Maximum Soluble Concentration (µM) |
| DMEM | 50 |
| RPMI-1640 | 40 |
| Opti-MEM | 75 |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
Objective: To prepare a high-concentration, stable stock solution of this compound.
Materials:
-
This compound powder
-
Anhydrous DMSO
-
Sterile, conical microcentrifuge tubes
Procedure:
-
Equilibrate the this compound vial to room temperature before opening.
-
Weigh the required amount of this compound powder in a sterile microcentrifuge tube.
-
Add the appropriate volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 100 mM).
-
Vortex thoroughly for 2-3 minutes until the powder is completely dissolved.
-
Centrifuge the tube briefly to collect the solution at the bottom.
-
Aliquot the stock solution into single-use, tightly sealed tubes to prevent evaporation and contamination.[1]
-
Store the aliquots at -20°C or -80°C, protected from light.
Protocol 2: Preparation of this compound Working Solution in Cell Culture Media
Objective: To prepare the final working concentration of this compound in complete cell culture medium while minimizing the risk of precipitation.
Materials:
-
This compound stock solution (from Protocol 1)
-
Complete cell culture medium (e.g., DMEM with 10% FBS), pre-warmed to 37°C
-
Serum-free basal medium, pre-warmed to 37°C
-
Sterile microcentrifuge tubes
Procedure:
-
Thaw an aliquot of the this compound stock solution at room temperature.
-
Pre-warm the complete cell culture medium and serum-free basal medium to 37°C in a water bath.
-
Intermediate Dilution Step: a. In a sterile tube, add a volume of the thawed this compound stock solution to a larger volume of pre-warmed serum-free basal medium. For example, to achieve a final concentration of 50 µM from a 100 mM stock, you could first make a 1:100 intermediate dilution in serum-free media. b. Mix gently by pipetting.
-
Final Dilution Step: a. Add the intermediate dilution to your pre-warmed complete cell culture medium to reach the final desired concentration. b. Swirl the culture vessel gently to ensure even distribution.
-
Immediately apply the medium containing this compound to your cells.
Visualizations
The following diagrams illustrate key workflows and concepts related to the use of this compound.
Caption: Troubleshooting workflow for this compound precipitation in cell culture.
Caption: Proposed signaling pathway for this compound.
References
Technical Support Center: SM-7368 Application in Cellular Assays
This technical support guide provides troubleshooting advice and answers to frequently asked questions for researchers and scientists utilizing SM-7368 as a nuclear factor-kappa B (NF-κB) inhibitor in their experiments. The information is based on established protocols and addresses common challenges encountered during its application in cell culture-based assays.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound functions as a potent and specific inhibitor of the NF-κB signaling pathway. It exerts its effects by targeting a key component of this pathway, thereby preventing the translocation of NF-κB into the nucleus and the subsequent transcription of target genes. In studies on intervertebral disc nucleus pulposus cells, this compound has been shown to completely inhibit the induction of SDC4 promoter activity mediated by cytokines like TNF-α and IL-1β.[1]
Q2: I am not observing the expected inhibitory effect of this compound on my target gene expression. What are the possible reasons?
A2: Several factors could contribute to a lack of efficacy. Please consider the following troubleshooting steps:
-
Cell Permeability and Compound Delivery: Ensure that this compound is effectively reaching its intracellular target. Inadequate cell permeability can be a limiting factor.
-
Dosage and Concentration: Verify that the concentration of this compound used is appropriate for your specific cell type and experimental conditions. The effective concentration can vary between cell lines.
-
Timing of Treatment: The timing of this compound addition relative to cytokine stimulation is critical. For instance, in studies of SDC4 promoter activity, nucleus pulposus cells were treated with this compound alongside cytokine treatment.[1]
-
NF-κB Pathway Activation: Confirm that the NF-κB pathway is indeed activated in your experimental setup. Use appropriate positive controls to validate pathway activation.
Q3: Are there any known off-target effects of this compound?
A3: The provided research focuses on the on-target effect of this compound as an NF-κB inhibitor.[1] For information regarding potential off-target effects, a thorough review of toxicological and pharmacological literature is recommended.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Variability in experimental results | Inconsistent inhibitor concentration | Prepare fresh dilutions of this compound for each experiment from a validated stock solution. |
| Cell culture conditions | Maintain consistent cell passage numbers, confluency, and media formulations. | |
| Unexpected cellular toxicity | High concentration of this compound | Perform a dose-response curve to determine the optimal, non-toxic concentration for your specific cell line. |
| Solvent toxicity | Ensure the final concentration of the solvent (e.g., DMSO) is below the toxic threshold for your cells. | |
| No inhibition of cytokine-induced gene expression | Ineffective NF-κB pathway activation | Use a known activator of the NF-κB pathway (e.g., TNF-α, IL-1β) as a positive control.[1] |
| Sub-optimal timing of inhibitor treatment | Optimize the pre-incubation time with this compound before adding the cytokine stimulus. |
Experimental Protocols
The following table summarizes the experimental conditions for using this compound to inhibit NF-κB signaling in rat and human nucleus pulposus cells, as described in the literature.[1]
| Parameter | Details |
| Cell Type | Rat and human nucleus pulposus cells |
| Culture Medium | Dulbecco's Modified Eagle's Medium (DMEM) with 10% Fetal Bovine Serum (FBS) and antibiotics |
| Inhibitor | This compound (NF-κB transcriptional activity inhibitor) |
| Cytokine Stimulants | Tumor Necrosis Factor-alpha (TNF-α), Interleukin-1beta (IL-1β) |
| Experimental Assay | SDC4 promoter activity measurement |
| Outcome | This compound completely abolished cytokine-mediated induction of SDC4 promoter activity.[1] |
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the NF-κB signaling pathway targeted by this compound and a general experimental workflow for its use.
Caption: NF-κB signaling pathway with the inhibitory action of this compound.
Caption: General experimental workflow for using this compound as an inhibitor.
References
Technical Support Center: SM-7368 Application in Cellular Assays
This technical support guide provides troubleshooting advice and answers to frequently asked questions for researchers and scientists utilizing SM-7368 as a nuclear factor-kappa B (NF-κB) inhibitor in their experiments. The information is based on established protocols and addresses common challenges encountered during its application in cell culture-based assays.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound functions as a potent and specific inhibitor of the NF-κB signaling pathway. It exerts its effects by targeting a key component of this pathway, thereby preventing the translocation of NF-κB into the nucleus and the subsequent transcription of target genes. In studies on intervertebral disc nucleus pulposus cells, this compound has been shown to completely inhibit the induction of SDC4 promoter activity mediated by cytokines like TNF-α and IL-1β.[1]
Q2: I am not observing the expected inhibitory effect of this compound on my target gene expression. What are the possible reasons?
A2: Several factors could contribute to a lack of efficacy. Please consider the following troubleshooting steps:
-
Cell Permeability and Compound Delivery: Ensure that this compound is effectively reaching its intracellular target. Inadequate cell permeability can be a limiting factor.
-
Dosage and Concentration: Verify that the concentration of this compound used is appropriate for your specific cell type and experimental conditions. The effective concentration can vary between cell lines.
-
Timing of Treatment: The timing of this compound addition relative to cytokine stimulation is critical. For instance, in studies of SDC4 promoter activity, nucleus pulposus cells were treated with this compound alongside cytokine treatment.[1]
-
NF-κB Pathway Activation: Confirm that the NF-κB pathway is indeed activated in your experimental setup. Use appropriate positive controls to validate pathway activation.
Q3: Are there any known off-target effects of this compound?
A3: The provided research focuses on the on-target effect of this compound as an NF-κB inhibitor.[1] For information regarding potential off-target effects, a thorough review of toxicological and pharmacological literature is recommended.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Variability in experimental results | Inconsistent inhibitor concentration | Prepare fresh dilutions of this compound for each experiment from a validated stock solution. |
| Cell culture conditions | Maintain consistent cell passage numbers, confluency, and media formulations. | |
| Unexpected cellular toxicity | High concentration of this compound | Perform a dose-response curve to determine the optimal, non-toxic concentration for your specific cell line. |
| Solvent toxicity | Ensure the final concentration of the solvent (e.g., DMSO) is below the toxic threshold for your cells. | |
| No inhibition of cytokine-induced gene expression | Ineffective NF-κB pathway activation | Use a known activator of the NF-κB pathway (e.g., TNF-α, IL-1β) as a positive control.[1] |
| Sub-optimal timing of inhibitor treatment | Optimize the pre-incubation time with this compound before adding the cytokine stimulus. |
Experimental Protocols
The following table summarizes the experimental conditions for using this compound to inhibit NF-κB signaling in rat and human nucleus pulposus cells, as described in the literature.[1]
| Parameter | Details |
| Cell Type | Rat and human nucleus pulposus cells |
| Culture Medium | Dulbecco's Modified Eagle's Medium (DMEM) with 10% Fetal Bovine Serum (FBS) and antibiotics |
| Inhibitor | This compound (NF-κB transcriptional activity inhibitor) |
| Cytokine Stimulants | Tumor Necrosis Factor-alpha (TNF-α), Interleukin-1beta (IL-1β) |
| Experimental Assay | SDC4 promoter activity measurement |
| Outcome | This compound completely abolished cytokine-mediated induction of SDC4 promoter activity.[1] |
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the NF-κB signaling pathway targeted by this compound and a general experimental workflow for its use.
Caption: NF-κB signaling pathway with the inhibitory action of this compound.
Caption: General experimental workflow for using this compound as an inhibitor.
References
Interpreting inconsistent results from SM-7368 experiments
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers using SM-7368 in their experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a small molecule inhibitor of the nuclear factor-kappa B (NF-κB) signaling pathway.[1] It has been shown to inhibit the TNF-α-induced upregulation of matrix metalloproteinase-9 (MMP-9).[2] Its primary mechanism involves blocking the activity of the IκB kinase (IKK) complex, which is crucial for the activation of NF-κB. By inhibiting IKK, this compound prevents the phosphorylation and subsequent degradation of IκBα, the inhibitory subunit of NF-κB. This keeps NF-κB sequestered in the cytoplasm, preventing its translocation to the nucleus and the subsequent transcription of its target genes.
Q2: What are the recommended storage and handling conditions for this compound?
For optimal stability, this compound powder should be stored at -20°C for up to two years.[2] When dissolved in DMSO, it is recommended to store the solution at 4°C for short-term use (up to two weeks) or at -80°C for long-term storage (up to six months).[2] It is advisable to prepare single-use aliquots to avoid repeated freeze-thaw cycles, which can lead to degradation of the compound.
Q3: In which experimental systems has this compound been utilized?
This compound has been used in cell-based assays to investigate inflammatory and disease-related pathways. For instance, it has been employed to study its inhibitory effect on TNF-α-induced invasion in HT1080 human fibrosarcoma cells.[2] It has also been used to demonstrate the role of NF-κB in regulating syndecan-4 (SDC4) transcription in nucleus pulposus cells in the context of intervertebral disc degeneration.[1][3]
Troubleshooting Guides
Issue 1: Inconsistent or No Inhibition of NF-κB Signaling
Possible Cause 1: Suboptimal Concentration of this compound
-
Troubleshooting Step: Perform a dose-response experiment to determine the optimal concentration of this compound for your specific cell type and experimental conditions. A typical starting point for a dose-response curve is to test a range of concentrations from 0.1 µM to 50 µM.
-
Workflow for Dose-Response Experiment:
Workflow for determining the optimal this compound concentration.
-
Possible Cause 2: Inadequate Pre-incubation Time
-
Troubleshooting Step: Optimize the pre-incubation time with this compound before stimulating the cells. A common starting point is a 1-2 hour pre-incubation, but this may need to be adjusted based on the cell type and the kinetics of the signaling pathway.
Possible Cause 3: Compound Instability
-
Troubleshooting Step: Ensure that the this compound stock solution has been stored correctly and has not undergone multiple freeze-thaw cycles.[2] Prepare fresh dilutions from a properly stored stock for each experiment.
Data Presentation: Example Dose-Response of this compound on TNF-α-induced IκBα Phosphorylation
| This compound Concentration (µM) | Relative p-IκBα Level (Normalized to Control) | Standard Deviation |
| 0 (Control) | 1.00 | 0.08 |
| 0.1 | 0.85 | 0.06 |
| 1 | 0.52 | 0.05 |
| 10 | 0.15 | 0.03 |
| 50 | 0.05 | 0.02 |
Issue 2: Off-Target Effects or Cellular Toxicity
Possible Cause 1: High Concentration of this compound
-
Troubleshooting Step: High concentrations of any small molecule inhibitor can lead to off-target effects. Use the lowest effective concentration determined from your dose-response experiments.
Possible Cause 2: Solvent Toxicity
-
Troubleshooting Step: Ensure that the final concentration of the solvent (e.g., DMSO) in your cell culture medium is not exceeding a toxic level (typically <0.1%). Run a vehicle control (cells treated with the same concentration of solvent without this compound) in all experiments.
Troubleshooting Workflow for Off-Target Effects
Data Presentation: Cell Viability Assessment
| Treatment | Cell Viability (%) | Standard Deviation |
| Untreated Control | 100 | 4.2 |
| Vehicle (0.1% DMSO) | 98.5 | 3.8 |
| This compound (10 µM) | 95.2 | 5.1 |
| This compound (50 µM) | 75.6 | 6.3 |
| Positive Control (e.g., Staurosporine) | 15.3 | 2.5 |
Experimental Protocols
Western Blotting for Phospho-IκBα
-
Cell Treatment: Seed cells and grow to 70-80% confluency. Pre-incubate with desired concentrations of this compound for 1-2 hours. Stimulate with an NF-κB activator (e.g., 10 ng/mL TNF-α) for 15-30 minutes.
-
Cell Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine protein concentration using a BCA assay.
-
SDS-PAGE and Transfer: Load 20-30 µg of protein per lane on an SDS-polyacrylamide gel. Transfer proteins to a PVDF or nitrocellulose membrane.[4][5]
-
Blocking: Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.[6]
-
Antibody Incubation: Incubate the membrane with a primary antibody against phospho-IκBα overnight at 4°C. Wash the membrane three times with TBST. Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.[6][7]
-
Detection: Wash the membrane three times with TBST. Detect the signal using an enhanced chemiluminescence (ECL) substrate.[4]
MTT Cell Viability Assay
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Compound Treatment: Treat cells with various concentrations of this compound and a vehicle control for the desired experimental duration (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.[8]
-
Formazan (B1609692) Solubilization: Remove the medium and add 100 µL of DMSO or a solubilization solution to each well to dissolve the formazan crystals.[8]
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.[9]
Signaling Pathway Diagram: NF-κB Inhibition by this compound
References
- 1. TNF-α and IL-1β Promote a Disintegrin-like and Metalloprotease with Thrombospondin Type I Motif-5-mediated Aggrecan Degradation through Syndecan-4 in Intervertebral Disc - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound Datasheet DC Chemicals [dcchemicals.com]
- 3. TNF-α and IL-1β promote a disintegrin-like and metalloprotease with thrombospondin type I motif-5-mediated aggrecan degradation through syndecan-4 in intervertebral disc - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. bu.edu [bu.edu]
- 5. euroclonegroup.it [euroclonegroup.it]
- 6. 7tmantibodies.com [7tmantibodies.com]
- 7. Western Blot Protocols and Recipes | Thermo Fisher Scientific - US [thermofisher.com]
- 8. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Interpreting inconsistent results from SM-7368 experiments
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers using SM-7368 in their experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a small molecule inhibitor of the nuclear factor-kappa B (NF-κB) signaling pathway.[1] It has been shown to inhibit the TNF-α-induced upregulation of matrix metalloproteinase-9 (MMP-9).[2] Its primary mechanism involves blocking the activity of the IκB kinase (IKK) complex, which is crucial for the activation of NF-κB. By inhibiting IKK, this compound prevents the phosphorylation and subsequent degradation of IκBα, the inhibitory subunit of NF-κB. This keeps NF-κB sequestered in the cytoplasm, preventing its translocation to the nucleus and the subsequent transcription of its target genes.
Q2: What are the recommended storage and handling conditions for this compound?
For optimal stability, this compound powder should be stored at -20°C for up to two years.[2] When dissolved in DMSO, it is recommended to store the solution at 4°C for short-term use (up to two weeks) or at -80°C for long-term storage (up to six months).[2] It is advisable to prepare single-use aliquots to avoid repeated freeze-thaw cycles, which can lead to degradation of the compound.
Q3: In which experimental systems has this compound been utilized?
This compound has been used in cell-based assays to investigate inflammatory and disease-related pathways. For instance, it has been employed to study its inhibitory effect on TNF-α-induced invasion in HT1080 human fibrosarcoma cells.[2] It has also been used to demonstrate the role of NF-κB in regulating syndecan-4 (SDC4) transcription in nucleus pulposus cells in the context of intervertebral disc degeneration.[1][3]
Troubleshooting Guides
Issue 1: Inconsistent or No Inhibition of NF-κB Signaling
Possible Cause 1: Suboptimal Concentration of this compound
-
Troubleshooting Step: Perform a dose-response experiment to determine the optimal concentration of this compound for your specific cell type and experimental conditions. A typical starting point for a dose-response curve is to test a range of concentrations from 0.1 µM to 50 µM.
-
Workflow for Dose-Response Experiment:
Workflow for determining the optimal this compound concentration.
-
Possible Cause 2: Inadequate Pre-incubation Time
-
Troubleshooting Step: Optimize the pre-incubation time with this compound before stimulating the cells. A common starting point is a 1-2 hour pre-incubation, but this may need to be adjusted based on the cell type and the kinetics of the signaling pathway.
Possible Cause 3: Compound Instability
-
Troubleshooting Step: Ensure that the this compound stock solution has been stored correctly and has not undergone multiple freeze-thaw cycles.[2] Prepare fresh dilutions from a properly stored stock for each experiment.
Data Presentation: Example Dose-Response of this compound on TNF-α-induced IκBα Phosphorylation
| This compound Concentration (µM) | Relative p-IκBα Level (Normalized to Control) | Standard Deviation |
| 0 (Control) | 1.00 | 0.08 |
| 0.1 | 0.85 | 0.06 |
| 1 | 0.52 | 0.05 |
| 10 | 0.15 | 0.03 |
| 50 | 0.05 | 0.02 |
Issue 2: Off-Target Effects or Cellular Toxicity
Possible Cause 1: High Concentration of this compound
-
Troubleshooting Step: High concentrations of any small molecule inhibitor can lead to off-target effects. Use the lowest effective concentration determined from your dose-response experiments.
Possible Cause 2: Solvent Toxicity
-
Troubleshooting Step: Ensure that the final concentration of the solvent (e.g., DMSO) in your cell culture medium is not exceeding a toxic level (typically <0.1%). Run a vehicle control (cells treated with the same concentration of solvent without this compound) in all experiments.
Troubleshooting Workflow for Off-Target Effects
Data Presentation: Cell Viability Assessment
| Treatment | Cell Viability (%) | Standard Deviation |
| Untreated Control | 100 | 4.2 |
| Vehicle (0.1% DMSO) | 98.5 | 3.8 |
| This compound (10 µM) | 95.2 | 5.1 |
| This compound (50 µM) | 75.6 | 6.3 |
| Positive Control (e.g., Staurosporine) | 15.3 | 2.5 |
Experimental Protocols
Western Blotting for Phospho-IκBα
-
Cell Treatment: Seed cells and grow to 70-80% confluency. Pre-incubate with desired concentrations of this compound for 1-2 hours. Stimulate with an NF-κB activator (e.g., 10 ng/mL TNF-α) for 15-30 minutes.
-
Cell Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine protein concentration using a BCA assay.
-
SDS-PAGE and Transfer: Load 20-30 µg of protein per lane on an SDS-polyacrylamide gel. Transfer proteins to a PVDF or nitrocellulose membrane.[4][5]
-
Blocking: Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.[6]
-
Antibody Incubation: Incubate the membrane with a primary antibody against phospho-IκBα overnight at 4°C. Wash the membrane three times with TBST. Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.[6][7]
-
Detection: Wash the membrane three times with TBST. Detect the signal using an enhanced chemiluminescence (ECL) substrate.[4]
MTT Cell Viability Assay
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Compound Treatment: Treat cells with various concentrations of this compound and a vehicle control for the desired experimental duration (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.[8]
-
Formazan Solubilization: Remove the medium and add 100 µL of DMSO or a solubilization solution to each well to dissolve the formazan crystals.[8]
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.[9]
Signaling Pathway Diagram: NF-κB Inhibition by this compound
References
- 1. TNF-α and IL-1β Promote a Disintegrin-like and Metalloprotease with Thrombospondin Type I Motif-5-mediated Aggrecan Degradation through Syndecan-4 in Intervertebral Disc - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound Datasheet DC Chemicals [dcchemicals.com]
- 3. TNF-α and IL-1β promote a disintegrin-like and metalloprotease with thrombospondin type I motif-5-mediated aggrecan degradation through syndecan-4 in intervertebral disc - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. bu.edu [bu.edu]
- 5. euroclonegroup.it [euroclonegroup.it]
- 6. 7tmantibodies.com [7tmantibodies.com]
- 7. Western Blot Protocols and Recipes | Thermo Fisher Scientific - US [thermofisher.com]
- 8. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
SM-7368 impact on cell morphology and health
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the use of SM-7368. The information focuses on the compound's impact on cell morphology and health, providing insights into potential experimental issues and their solutions.
Troubleshooting Guides
This section addresses specific issues that users may encounter during their experiments with this compound, presented in a question-and-answer format.
Issue 1: Inconsistent or No Effect on Cell Viability
-
Question: I treated my cancer cell line with this compound, but I am not observing the expected decrease in cell viability in my MTT assay. What could be the reason?
-
Answer: Several factors could contribute to this observation:
-
Cell Line Resistance: Not all cell lines are equally sensitive to NF-κB inhibition. The activation status of the NF-κB pathway can vary significantly between different cancer types and even between cell lines from the same cancer type.
-
Suboptimal Concentration: The effective concentration of this compound can be cell line-dependent. It is crucial to perform a dose-response experiment to determine the optimal concentration for your specific cell line.
-
Incorrect Incubation Time: The effects of this compound on cell viability may be time-dependent. Consider extending the incubation period (e.g., 48 or 72 hours) to observe a significant effect.
-
Reagent Quality: Ensure that your this compound stock solution is properly prepared and stored to maintain its activity.
-
Issue 2: High Background in Apoptosis Assays
-
Question: My Annexin V/PI flow cytometry data shows a high percentage of apoptotic cells in the untreated control group. How can I troubleshoot this?
-
Answer: High background apoptosis can be caused by several factors:
-
Cell Handling: Over-trypsinization or harsh pipetting can induce mechanical stress and lead to apoptosis. Handle cells gently throughout the experiment.
-
Cell Health: Ensure that your cells are healthy and in the logarithmic growth phase before starting the experiment. Over-confluent or nutrient-deprived cultures can exhibit higher rates of spontaneous apoptosis.
-
Reagent Preparation: Use freshly prepared buffers and staining solutions. Ensure the correct concentration of Annexin V and PI is used as per the manufacturer's protocol.
-
Issue 3: Unexpected Changes in Cell Morphology
-
Question: After treating my cells with this compound, I observed significant changes in cell shape and adhesion, which was not my primary focus. Is this a known effect?
-
Answer: Yes, inhibition of the NF-κB pathway can impact the expression of genes involved in cell adhesion and cytoskeleton organization. This can lead to morphological changes such as cell rounding, detachment, or alterations in the actin cytoskeleton. It is advisable to document these changes, as they can be an important indicator of the compound's biological activity.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a selective inhibitor of the Nuclear Factor-kappa B (NF-κB) signaling pathway. In many cancer cells, the NF-κB pathway is constitutively active and promotes cell survival, proliferation, and inflammation. By inhibiting this pathway, this compound can induce apoptosis and reduce the expression of genes involved in tumor progression.
Q2: What are the expected morphological changes in cells treated with this compound?
A2: Treatment with NF-κB inhibitors like this compound can lead to various morphological changes indicative of apoptosis. These include:
-
Cell shrinkage and rounding.
-
Chromatin condensation and nuclear fragmentation.[1]
-
Formation of apoptotic bodies.
-
Detachment from the culture surface for adherent cells.
Q3: How does this compound affect cell viability and induce apoptosis?
A3: By inhibiting the NF-κB pathway, this compound can decrease the expression of anti-apoptotic proteins (e.g., Bcl-2, Bcl-xL) and increase the expression of pro-apoptotic proteins (e.g., Bax).[1][2][3] This shift in the balance of apoptotic regulators leads to the activation of caspases and the execution of the apoptotic program.[1][4]
Q4: At what concentration should I use this compound?
A4: The optimal concentration of this compound is cell-type dependent. It is recommended to perform a dose-response study to determine the half-maximal inhibitory concentration (IC50) for your specific cell line. Based on studies with other NF-κB inhibitors, a starting concentration range of 1-50 µM can be considered. For instance, the IC50 value of parthenolide (B1678480), another NF-κB inhibitor, was found to be 8.42 ± 0.76 µM and 9.54 ± 0.82 µM in SiHa and MCF-7 cells, respectively.[5]
Data Presentation
Disclaimer: The following quantitative data is based on published results for other well-characterized NF-κB inhibitors and should be considered as a representative example of the potential effects of this compound. Researchers should perform their own experiments to determine the specific activity of this compound in their system.
Table 1: Cytotoxicity of NF-κB Inhibitors in Various Cancer Cell Lines (IC50 Values)
| Cell Line | NF-κB Inhibitor | IC50 (µM) | Reference |
| SiHa (Cervical Cancer) | Parthenolide | 8.42 ± 0.76 | [5] |
| MCF-7 (Breast Cancer) | Parthenolide | 9.54 ± 0.82 | [5] |
| U87 (Glioblastoma) | BAY 11-7082 | ~5-10 | [6] |
| C6 (Glioma) | MG-132 | 18.5 (at 24h) | [1] |
| HT-29 (Colon Cancer) | Various | Not specified | [7] |
Table 2: Apoptosis Induction by NF-κB Inhibitors
| Cell Line | NF-κB Inhibitor | Treatment | Apoptosis Rate (% of cells) | Reference |
| C6 (Glioma) | MG-132 (18.5 µM) | 24 hours | 30.46 | [1] |
| K562 (Leukemia) | MG-132 + anti-TNF-α | Not specified | Increased vs. single agents | [8] |
| HT-29 (Colon Cancer) | Chemotherapy + NF-κB inhibitor | 24 hours | Increased vs. chemotherapy alone | [7] |
Experimental Protocols
1. MTT Assay for Cell Viability
This protocol is adapted from standard procedures for determining cell viability.[9][10][11]
-
Materials:
-
96-well plates
-
Complete cell culture medium
-
This compound stock solution
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
Microplate reader
-
-
Procedure:
-
Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Treat cells with various concentrations of this compound and a vehicle control.
-
Incubate for the desired time period (e.g., 24, 48, or 72 hours).
-
Add 10-20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Carefully remove the medium and add 100-150 µL of solubilization solution to each well to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
2. Annexin V-FITC/PI Apoptosis Assay
This protocol is based on standard methods for detecting apoptosis by flow cytometry.[12][13][14][15]
-
Materials:
-
6-well plates or culture flasks
-
This compound stock solution
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Flow cytometer
-
-
Procedure:
-
Seed cells and treat with this compound and a vehicle control for the desired time.
-
Harvest both adherent and floating cells and wash with cold PBS.
-
Resuspend the cell pellet in 1X Binding Buffer.
-
Add Annexin V-FITC and PI to the cell suspension according to the manufacturer's instructions.
-
Incubate for 15 minutes at room temperature in the dark.
-
Analyze the samples by flow cytometry within one hour.
-
3. Immunofluorescence Staining for Cytoskeletal Proteins
This protocol provides a general guideline for visualizing the cytoskeleton.[16][17][18][19]
-
Materials:
-
Cells grown on coverslips
-
This compound stock solution
-
Paraformaldehyde (PFA) or Methanol for fixation
-
Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)
-
Blocking buffer (e.g., 1% BSA in PBS)
-
Primary antibody against a cytoskeletal protein (e.g., anti-α-tubulin or phalloidin (B8060827) for F-actin)
-
Fluorescently labeled secondary antibody
-
DAPI for nuclear counterstaining
-
Mounting medium
-
Fluorescence microscope
-
-
Procedure:
-
Treat cells grown on coverslips with this compound.
-
Fix the cells with either PFA or cold methanol.
-
Permeabilize the cells if PFA fixation was used.
-
Block non-specific binding sites with blocking buffer.
-
Incubate with the primary antibody.
-
Wash and incubate with the fluorescently labeled secondary antibody.
-
Counterstain the nuclei with DAPI.
-
Mount the coverslips on microscope slides and visualize using a fluorescence microscope.
-
Mandatory Visualizations
Caption: Canonical NF-κB signaling pathway and the inhibitory action of this compound.
Caption: Experimental workflow for the MTT cell viability assay.
Caption: Experimental workflow for the Annexin V/PI apoptosis assay.
References
- 1. Proteasome inhibitor MG-132 induces C6 glioma cell apoptosis via oxidative stress - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Proteasome inhibitor MG132 induces apoptosis in human osteosarcoma U2OS cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Proteasome inhibitor MG132 induces selective apoptosis in glioblastoma cells through inhibition of PI3K/Akt and NFkappaB pathways, mitochondrial dysfunction, and activation of p38-JNK1/2 signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Effect of parthenolide on growth and apoptosis regulatory genes of human cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. BAY 11-7082 | Cell Signaling Technology [cellsignal.com]
- 7. Effect of NF-κB inhibitors on the chemotherapy-induced apoptosis of the colon cancer cell line HT-29 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Inhibition of tumor necrosis factor-α enhances apoptosis induced by nuclear factor-κB inhibition in leukemia cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 10. MTT assay protocol | Abcam [abcam.com]
- 11. texaschildrens.org [texaschildrens.org]
- 12. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]
- 13. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 14. bosterbio.com [bosterbio.com]
- 15. Annexin V Staining Protocol [bdbiosciences.com]
- 16. artsandsciences.syracuse.edu [artsandsciences.syracuse.edu]
- 17. Immunofluorescence of the Cytoskeleton [u-lab.my-pharm.ac.jp]
- 18. cellproduce.co.jp [cellproduce.co.jp]
- 19. andrewslab.ca [andrewslab.ca]
SM-7368 impact on cell morphology and health
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the use of SM-7368. The information focuses on the compound's impact on cell morphology and health, providing insights into potential experimental issues and their solutions.
Troubleshooting Guides
This section addresses specific issues that users may encounter during their experiments with this compound, presented in a question-and-answer format.
Issue 1: Inconsistent or No Effect on Cell Viability
-
Question: I treated my cancer cell line with this compound, but I am not observing the expected decrease in cell viability in my MTT assay. What could be the reason?
-
Answer: Several factors could contribute to this observation:
-
Cell Line Resistance: Not all cell lines are equally sensitive to NF-κB inhibition. The activation status of the NF-κB pathway can vary significantly between different cancer types and even between cell lines from the same cancer type.
-
Suboptimal Concentration: The effective concentration of this compound can be cell line-dependent. It is crucial to perform a dose-response experiment to determine the optimal concentration for your specific cell line.
-
Incorrect Incubation Time: The effects of this compound on cell viability may be time-dependent. Consider extending the incubation period (e.g., 48 or 72 hours) to observe a significant effect.
-
Reagent Quality: Ensure that your this compound stock solution is properly prepared and stored to maintain its activity.
-
Issue 2: High Background in Apoptosis Assays
-
Question: My Annexin V/PI flow cytometry data shows a high percentage of apoptotic cells in the untreated control group. How can I troubleshoot this?
-
Answer: High background apoptosis can be caused by several factors:
-
Cell Handling: Over-trypsinization or harsh pipetting can induce mechanical stress and lead to apoptosis. Handle cells gently throughout the experiment.
-
Cell Health: Ensure that your cells are healthy and in the logarithmic growth phase before starting the experiment. Over-confluent or nutrient-deprived cultures can exhibit higher rates of spontaneous apoptosis.
-
Reagent Preparation: Use freshly prepared buffers and staining solutions. Ensure the correct concentration of Annexin V and PI is used as per the manufacturer's protocol.
-
Issue 3: Unexpected Changes in Cell Morphology
-
Question: After treating my cells with this compound, I observed significant changes in cell shape and adhesion, which was not my primary focus. Is this a known effect?
-
Answer: Yes, inhibition of the NF-κB pathway can impact the expression of genes involved in cell adhesion and cytoskeleton organization. This can lead to morphological changes such as cell rounding, detachment, or alterations in the actin cytoskeleton. It is advisable to document these changes, as they can be an important indicator of the compound's biological activity.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a selective inhibitor of the Nuclear Factor-kappa B (NF-κB) signaling pathway. In many cancer cells, the NF-κB pathway is constitutively active and promotes cell survival, proliferation, and inflammation. By inhibiting this pathway, this compound can induce apoptosis and reduce the expression of genes involved in tumor progression.
Q2: What are the expected morphological changes in cells treated with this compound?
A2: Treatment with NF-κB inhibitors like this compound can lead to various morphological changes indicative of apoptosis. These include:
-
Cell shrinkage and rounding.
-
Chromatin condensation and nuclear fragmentation.[1]
-
Formation of apoptotic bodies.
-
Detachment from the culture surface for adherent cells.
Q3: How does this compound affect cell viability and induce apoptosis?
A3: By inhibiting the NF-κB pathway, this compound can decrease the expression of anti-apoptotic proteins (e.g., Bcl-2, Bcl-xL) and increase the expression of pro-apoptotic proteins (e.g., Bax).[1][2][3] This shift in the balance of apoptotic regulators leads to the activation of caspases and the execution of the apoptotic program.[1][4]
Q4: At what concentration should I use this compound?
A4: The optimal concentration of this compound is cell-type dependent. It is recommended to perform a dose-response study to determine the half-maximal inhibitory concentration (IC50) for your specific cell line. Based on studies with other NF-κB inhibitors, a starting concentration range of 1-50 µM can be considered. For instance, the IC50 value of parthenolide, another NF-κB inhibitor, was found to be 8.42 ± 0.76 µM and 9.54 ± 0.82 µM in SiHa and MCF-7 cells, respectively.[5]
Data Presentation
Disclaimer: The following quantitative data is based on published results for other well-characterized NF-κB inhibitors and should be considered as a representative example of the potential effects of this compound. Researchers should perform their own experiments to determine the specific activity of this compound in their system.
Table 1: Cytotoxicity of NF-κB Inhibitors in Various Cancer Cell Lines (IC50 Values)
| Cell Line | NF-κB Inhibitor | IC50 (µM) | Reference |
| SiHa (Cervical Cancer) | Parthenolide | 8.42 ± 0.76 | [5] |
| MCF-7 (Breast Cancer) | Parthenolide | 9.54 ± 0.82 | [5] |
| U87 (Glioblastoma) | BAY 11-7082 | ~5-10 | [6] |
| C6 (Glioma) | MG-132 | 18.5 (at 24h) | [1] |
| HT-29 (Colon Cancer) | Various | Not specified | [7] |
Table 2: Apoptosis Induction by NF-κB Inhibitors
| Cell Line | NF-κB Inhibitor | Treatment | Apoptosis Rate (% of cells) | Reference |
| C6 (Glioma) | MG-132 (18.5 µM) | 24 hours | 30.46 | [1] |
| K562 (Leukemia) | MG-132 + anti-TNF-α | Not specified | Increased vs. single agents | [8] |
| HT-29 (Colon Cancer) | Chemotherapy + NF-κB inhibitor | 24 hours | Increased vs. chemotherapy alone | [7] |
Experimental Protocols
1. MTT Assay for Cell Viability
This protocol is adapted from standard procedures for determining cell viability.[9][10][11]
-
Materials:
-
96-well plates
-
Complete cell culture medium
-
This compound stock solution
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
Microplate reader
-
-
Procedure:
-
Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Treat cells with various concentrations of this compound and a vehicle control.
-
Incubate for the desired time period (e.g., 24, 48, or 72 hours).
-
Add 10-20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Carefully remove the medium and add 100-150 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
2. Annexin V-FITC/PI Apoptosis Assay
This protocol is based on standard methods for detecting apoptosis by flow cytometry.[12][13][14][15]
-
Materials:
-
6-well plates or culture flasks
-
This compound stock solution
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Flow cytometer
-
-
Procedure:
-
Seed cells and treat with this compound and a vehicle control for the desired time.
-
Harvest both adherent and floating cells and wash with cold PBS.
-
Resuspend the cell pellet in 1X Binding Buffer.
-
Add Annexin V-FITC and PI to the cell suspension according to the manufacturer's instructions.
-
Incubate for 15 minutes at room temperature in the dark.
-
Analyze the samples by flow cytometry within one hour.
-
3. Immunofluorescence Staining for Cytoskeletal Proteins
This protocol provides a general guideline for visualizing the cytoskeleton.[16][17][18][19]
-
Materials:
-
Cells grown on coverslips
-
This compound stock solution
-
Paraformaldehyde (PFA) or Methanol for fixation
-
Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)
-
Blocking buffer (e.g., 1% BSA in PBS)
-
Primary antibody against a cytoskeletal protein (e.g., anti-α-tubulin or phalloidin for F-actin)
-
Fluorescently labeled secondary antibody
-
DAPI for nuclear counterstaining
-
Mounting medium
-
Fluorescence microscope
-
-
Procedure:
-
Treat cells grown on coverslips with this compound.
-
Fix the cells with either PFA or cold methanol.
-
Permeabilize the cells if PFA fixation was used.
-
Block non-specific binding sites with blocking buffer.
-
Incubate with the primary antibody.
-
Wash and incubate with the fluorescently labeled secondary antibody.
-
Counterstain the nuclei with DAPI.
-
Mount the coverslips on microscope slides and visualize using a fluorescence microscope.
-
Mandatory Visualizations
Caption: Canonical NF-κB signaling pathway and the inhibitory action of this compound.
Caption: Experimental workflow for the MTT cell viability assay.
Caption: Experimental workflow for the Annexin V/PI apoptosis assay.
References
- 1. Proteasome inhibitor MG-132 induces C6 glioma cell apoptosis via oxidative stress - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Proteasome inhibitor MG132 induces apoptosis in human osteosarcoma U2OS cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Proteasome inhibitor MG132 induces selective apoptosis in glioblastoma cells through inhibition of PI3K/Akt and NFkappaB pathways, mitochondrial dysfunction, and activation of p38-JNK1/2 signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Effect of parthenolide on growth and apoptosis regulatory genes of human cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. BAY 11-7082 | Cell Signaling Technology [cellsignal.com]
- 7. Effect of NF-κB inhibitors on the chemotherapy-induced apoptosis of the colon cancer cell line HT-29 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Inhibition of tumor necrosis factor-α enhances apoptosis induced by nuclear factor-κB inhibition in leukemia cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 10. MTT assay protocol | Abcam [abcam.com]
- 11. texaschildrens.org [texaschildrens.org]
- 12. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]
- 13. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 14. bosterbio.com [bosterbio.com]
- 15. Annexin V Staining Protocol [bdbiosciences.com]
- 16. artsandsciences.syracuse.edu [artsandsciences.syracuse.edu]
- 17. Immunofluorescence of the Cytoskeleton [u-lab.my-pharm.ac.jp]
- 18. cellproduce.co.jp [cellproduce.co.jp]
- 19. andrewslab.ca [andrewslab.ca]
Validation & Comparative
A Comparative Guide to NF-κB Inhibition: SM-7368 versus Bortezomib
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of two inhibitors of the nuclear factor-kappa B (NF-κB) signaling pathway: SM-7368 and bortezomib (B1684674). The NF-κB pathway is a critical regulator of inflammatory responses, cell proliferation, and apoptosis, making it a key target in the development of therapeutics for cancer and inflammatory diseases. This document outlines the mechanisms of action, presents available quantitative data, and provides detailed experimental protocols for key assays used to evaluate these inhibitors.
Mechanism of Action
This compound is a small molecule that has been identified as a selective inhibitor of the NF-κB pathway.[1] It has been shown to inhibit the expression of matrix metalloproteinase-9 (MMP-9) induced by tumor necrosis factor-alpha (TNF-α), a process regulated by NF-κB.[1] The precise molecular target of this compound within the NF-κB cascade is not fully elucidated, but it is suggested to act downstream of p38 mitogen-activated protein kinase (MAPK) activation. This compound is reported to strongly inhibit TNF-α-induced NF-κB activity without affecting AP-1 activity, indicating its selectivity.[2]
Bortezomib , a proteasome inhibitor, was initially thought to inhibit NF-κB by preventing the degradation of its inhibitor, IκBα.[3][4] In the canonical NF-κB pathway, the phosphorylation of IκBα targets it for ubiquitination and subsequent degradation by the proteasome, allowing NF-κB to translocate to the nucleus and activate gene transcription. By inhibiting the proteasome, bortezomib was expected to cause an accumulation of IκBα, thereby sequestering NF-κB in the cytoplasm.[3]
However, a growing body of evidence reveals a more complex and sometimes paradoxical role for bortezomib in NF-κB regulation. Several studies have shown that bortezomib can, in fact, lead to the activation of the canonical NF-κB pathway.[5][6] This activation is associated with the phosphorylation and subsequent degradation of IκBα through non-proteasomal mechanisms, such as autophagy.[7] Bortezomib has been observed to trigger the phosphorylation of IκB kinase (IKKβ), an upstream kinase of IκBα.[4][5] Therefore, the effect of bortezomib on NF-κB signaling can be cell-type and context-dependent, leading to either inhibition or activation.
Quantitative Data Comparison
Direct comparative studies evaluating the potency of this compound and bortezomib for NF-κB inhibition in the same experimental setting are limited in the publicly available literature. However, some quantitative data for each compound have been reported separately.
| Inhibitor | Assay Type | Cell Line | Stimulus | IC50 / Effective Concentration | Reference |
| Bortezomib | NF-κB Reporter Assay | Undisclosed | TNF-α | ~7.2 nM | [8] |
| Bortezomib | NF-κB Reporter Assay | RPMI8226 (Multiple Myeloma) | TNF-α | Nearly complete inhibition at 100 nM | [9] |
| Bortezomib | NF-κB Reporter Assay | Glioma cell lines | Constitutive | Inhibition observed at varying concentrations | [10] |
| This compound | MMP-9 Expression (downstream of NF-κB) | Not specified | TNF-α | Inhibition reported, but specific IC50 not provided | [1] |
Note: The lack of standardized reporting conditions makes direct comparison of IC50 values challenging. The efficacy of each inhibitor can vary significantly based on the cell type, the stimulus used to activate the NF-κB pathway, and the specific assay employed.
Signaling Pathway and Inhibitor Targets
The following diagram illustrates the canonical NF-κB signaling pathway and the proposed points of intervention for this compound and bortezomib.
References
- 1. SM 7368, NF-kappaB inhibitor (CAS 380623-76-7) | Abcam [abcam.com]
- 2. This compound | NF-κB inhibitor | Probechem Biochemicals [probechem.com]
- 3. Bortezomib inhibits proteasomal degradation of IκBα and induces mitochondrial dependent apoptosis in activated B-cell diffuse large B-cell lymphoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. spandidos-publications.com [spandidos-publications.com]
- 5. Bortezomib induces canonical nuclear factor-κB activation in multiple myeloma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ashpublications.org [ashpublications.org]
- 7. Blocking Autophagy Prevents Bortezomib-Induced NF-κB Activation by Reducing I-κBα Degradation in Lymphoma Cells | PLOS One [journals.plos.org]
- 8. researchgate.net [researchgate.net]
- 9. Bortezomib-Resistant NF-κB Activity in Multiple Myeloma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Bortezomib Sensitizes Malignant Human Glioma Cells to TRAIL, Mediated by Inhibition of the NF-κB signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to NF-κB Inhibition: SM-7368 versus Bortezomib
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of two inhibitors of the nuclear factor-kappa B (NF-κB) signaling pathway: SM-7368 and bortezomib. The NF-κB pathway is a critical regulator of inflammatory responses, cell proliferation, and apoptosis, making it a key target in the development of therapeutics for cancer and inflammatory diseases. This document outlines the mechanisms of action, presents available quantitative data, and provides detailed experimental protocols for key assays used to evaluate these inhibitors.
Mechanism of Action
This compound is a small molecule that has been identified as a selective inhibitor of the NF-κB pathway.[1] It has been shown to inhibit the expression of matrix metalloproteinase-9 (MMP-9) induced by tumor necrosis factor-alpha (TNF-α), a process regulated by NF-κB.[1] The precise molecular target of this compound within the NF-κB cascade is not fully elucidated, but it is suggested to act downstream of p38 mitogen-activated protein kinase (MAPK) activation. This compound is reported to strongly inhibit TNF-α-induced NF-κB activity without affecting AP-1 activity, indicating its selectivity.[2]
Bortezomib , a proteasome inhibitor, was initially thought to inhibit NF-κB by preventing the degradation of its inhibitor, IκBα.[3][4] In the canonical NF-κB pathway, the phosphorylation of IκBα targets it for ubiquitination and subsequent degradation by the proteasome, allowing NF-κB to translocate to the nucleus and activate gene transcription. By inhibiting the proteasome, bortezomib was expected to cause an accumulation of IκBα, thereby sequestering NF-κB in the cytoplasm.[3]
However, a growing body of evidence reveals a more complex and sometimes paradoxical role for bortezomib in NF-κB regulation. Several studies have shown that bortezomib can, in fact, lead to the activation of the canonical NF-κB pathway.[5][6] This activation is associated with the phosphorylation and subsequent degradation of IκBα through non-proteasomal mechanisms, such as autophagy.[7] Bortezomib has been observed to trigger the phosphorylation of IκB kinase (IKKβ), an upstream kinase of IκBα.[4][5] Therefore, the effect of bortezomib on NF-κB signaling can be cell-type and context-dependent, leading to either inhibition or activation.
Quantitative Data Comparison
Direct comparative studies evaluating the potency of this compound and bortezomib for NF-κB inhibition in the same experimental setting are limited in the publicly available literature. However, some quantitative data for each compound have been reported separately.
| Inhibitor | Assay Type | Cell Line | Stimulus | IC50 / Effective Concentration | Reference |
| Bortezomib | NF-κB Reporter Assay | Undisclosed | TNF-α | ~7.2 nM | [8] |
| Bortezomib | NF-κB Reporter Assay | RPMI8226 (Multiple Myeloma) | TNF-α | Nearly complete inhibition at 100 nM | [9] |
| Bortezomib | NF-κB Reporter Assay | Glioma cell lines | Constitutive | Inhibition observed at varying concentrations | [10] |
| This compound | MMP-9 Expression (downstream of NF-κB) | Not specified | TNF-α | Inhibition reported, but specific IC50 not provided | [1] |
Note: The lack of standardized reporting conditions makes direct comparison of IC50 values challenging. The efficacy of each inhibitor can vary significantly based on the cell type, the stimulus used to activate the NF-κB pathway, and the specific assay employed.
Signaling Pathway and Inhibitor Targets
The following diagram illustrates the canonical NF-κB signaling pathway and the proposed points of intervention for this compound and bortezomib.
References
- 1. SM 7368, NF-kappaB inhibitor (CAS 380623-76-7) | Abcam [abcam.com]
- 2. This compound | NF-κB inhibitor | Probechem Biochemicals [probechem.com]
- 3. Bortezomib inhibits proteasomal degradation of IκBα and induces mitochondrial dependent apoptosis in activated B-cell diffuse large B-cell lymphoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. spandidos-publications.com [spandidos-publications.com]
- 5. Bortezomib induces canonical nuclear factor-κB activation in multiple myeloma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ashpublications.org [ashpublications.org]
- 7. Blocking Autophagy Prevents Bortezomib-Induced NF-κB Activation by Reducing I-κBα Degradation in Lymphoma Cells | PLOS One [journals.plos.org]
- 8. researchgate.net [researchgate.net]
- 9. Bortezomib-Resistant NF-κB Activity in Multiple Myeloma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Bortezomib Sensitizes Malignant Human Glioma Cells to TRAIL, Mediated by Inhibition of the NF-κB signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Efficacy of NF-κB Inhibitors: SM-7368 vs. BAY 11-7082
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the efficacy of two prominent NF-κB inhibitors, SM-7368 and BAY 11-7082. The nuclear factor kappa B (NF-κB) signaling pathway is a critical regulator of inflammatory responses, cell survival, and proliferation, making it a key target in the development of therapeutics for a range of diseases, including cancer and inflammatory disorders. This document summarizes their mechanisms of action, presents available quantitative data on their efficacy, details relevant experimental protocols, and provides visual representations of the signaling pathways and experimental workflows.
Overview and Mechanism of Action
Both this compound and BAY 11-7082 are inhibitors of the NF-κB signaling pathway, but they exhibit differences in their specific targets and mechanisms.
This compound is a selective inhibitor of NF-κB that acts downstream of p38 mitogen-activated protein kinase (MAPK) activation.[1] It has been shown to inhibit the upregulation of matrix metalloproteinase-9 (MMP-9) induced by tumor necrosis factor-alpha (TNF-α).[2][3] The precise molecular target of this compound within the NF-κB pathway is not as extensively characterized as that of BAY 11-7082.
BAY 11-7082 is a widely studied and well-characterized inhibitor of the NF-κB pathway. It functions as a selective and irreversible inhibitor of the phosphorylation of IκBα (inhibitor of kappa B alpha).[4] This phosphorylation event is a crucial step in the canonical NF-κB pathway, as it signals the ubiquitination and subsequent proteasomal degradation of IκBα. The degradation of IκBα releases the NF-κB dimers (typically p50/p65), allowing them to translocate to the nucleus and activate the transcription of target genes. By preventing IκBα phosphorylation, BAY 11-7082 effectively sequesters NF-κB in the cytoplasm, thereby inhibiting its transcriptional activity. It is also reported to have other targets, including the NLRP3 inflammasome.
Quantitative Efficacy Data
The following tables summarize the available quantitative data for this compound and BAY 11-7082. Direct comparative studies with standardized assays are limited, particularly for this compound, making a definitive statement on superior efficacy challenging.
Table 1: Efficacy of this compound
| Assay | Cell Line | Treatment | Effect | Concentration | Citation |
| MMP-9 Expression | HT1080 (Human Fibrosarcoma) | TNF-α stimulation | Inhibition of MMP-9 upregulation | Not specified | [2] |
| Cell Invasion | HT1080 (Human Fibrosarcoma) | TNF-α stimulation | Strong inhibition of invasion | Not specified | [2] |
Table 2: Efficacy of BAY 11-7082
| Assay | Cell Line | Effect | IC50 Value | Citation |
| NF-κB Activation (Luciferase Reporter) | HEK293 | Inhibition of TNF-α-induced NF-κB activation | ~2-11 µM | [4] |
| Cell Proliferation | HGC27 (Gastric Cancer) | Inhibition of proliferation (24h) | 24.88 nM | [5] |
| Cell Proliferation | HGC27 (Gastric Cancer) | Inhibition of proliferation (48h) | 6.72 nM | [5] |
| Cell Proliferation | HGC27 (Gastric Cancer) | Inhibition of proliferation (72h) | 4.23 nM | [5] |
| Cell Proliferation | MKN45 (Gastric Cancer) | Inhibition of proliferation (24h) | 29.11 nM | [5] |
| Cell Proliferation | MKN45 (Gastric Cancer) | Inhibition of proliferation (48h) | 11.22 nM | [5] |
| Cell Proliferation | MKN45 (Gastric Cancer) | Inhibition of proliferation (72h) | 5.88 nM | [5] |
| Cell Viability | Various Cancer Cell Lines | Inhibition of proliferation | 7.5-10 µM | [6] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are representative protocols for key assays used to evaluate the efficacy of NF-κB inhibitors.
NF-κB Luciferase Reporter Assay
This assay is a common and quantitative method to measure the transcriptional activity of NF-κB.
Objective: To quantify the inhibition of NF-κB transcriptional activity by this compound or BAY 11-7082.
Methodology:
-
Cell Culture and Transfection:
-
Inhibitor Treatment and Stimulation:
-
After 24-48 hours of transfection, pre-treat the cells with various concentrations of this compound or BAY 11-7082 for 1-2 hours.
-
Stimulate the cells with an NF-κB activator, such as TNF-α (e.g., 20 ng/mL), for a defined period (e.g., 6-8 hours).[9]
-
-
Cell Lysis and Luciferase Measurement:
-
Data Analysis:
-
Normalize the firefly luciferase activity to the Renilla luciferase activity to account for variations in transfection efficiency and cell number.
-
Calculate the percentage of NF-κB inhibition for each inhibitor concentration relative to the stimulated control.
-
Determine the IC50 value by plotting the percentage of inhibition against the inhibitor concentration.
-
Western Blot for IκBα Phosphorylation and p65 Nuclear Translocation
This technique is used to qualitatively and semi-quantitatively assess the inhibition of key steps in the NF-κB signaling cascade.
Objective: To determine the effect of this compound or BAY 11-7082 on the phosphorylation of IκBα and the nuclear translocation of the NF-κB p65 subunit.
Methodology:
-
Cell Culture, Treatment, and Stimulation:
-
Culture a suitable cell line (e.g., HeLa, A549) to near confluency.
-
Pre-treat the cells with the inhibitors for 1-2 hours before stimulating with TNF-α.
-
-
Protein Extraction:
-
SDS-PAGE and Western Blotting:
-
Quantify the protein concentration using a BCA assay.
-
Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer them to a PVDF membrane.[13]
-
Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST).
-
Incubate the membrane with primary antibodies against phospho-IκBα, total IκBα, p65, and loading controls (e.g., GAPDH for whole-cell lysate, Lamin B1 for nuclear fraction, and α-tubulin for cytoplasmic fraction) overnight at 4°C.[1][14]
-
Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
-
Detection and Analysis:
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Quantify the band intensities using densitometry software and normalize to the respective loading controls.
-
Visualizing Signaling Pathways and Workflows
The following diagrams, created using the DOT language, illustrate the NF-κB signaling pathway and a general experimental workflow for inhibitor testing.
Caption: Canonical NF-κB signaling pathway and points of inhibition.
Caption: General workflow for evaluating NF-κB inhibitor efficacy.
Conclusion
Both this compound and BAY 11-7082 are valuable tools for researchers studying the NF-κB signaling pathway. BAY 11-7082 is a well-documented inhibitor with a clear mechanism of action and a substantial amount of publicly available efficacy data across various cell lines and assays. Its irreversible inhibition of IκBα phosphorylation makes it a potent tool for dissecting the canonical NF-κB pathway.
This compound presents an alternative with a potentially different mechanism of action, targeting events downstream of p38 MAPK. While quantitative data on its direct NF-κB inhibitory potency (i.e., IC50 values) is less accessible, its reported efficacy in inhibiting TNF-α-induced MMP-9 expression and cell invasion suggests it is an active and selective modulator of NF-κB-mediated processes.
The choice between these two inhibitors will depend on the specific research question. For studies requiring a well-characterized inhibitor of the canonical NF-κB pathway with predictable effects on IκBα phosphorylation, BAY 11-7082 is an excellent choice. For investigations into the downstream effects of NF-κB signaling, particularly in the context of p38 MAPK and MMP-9, this compound may offer a unique research avenue. Further head-to-head comparative studies using standardized assays are needed to definitively delineate the relative potency and efficacy of these two compounds.
References
- 1. researchgate.net [researchgate.net]
- 2. This compound | NF-κB inhibitor | Probechem Biochemicals [probechem.com]
- 3. SM 7368, NF-kappaB inhibitor (CAS 380623-76-7) | Abcam [abcam.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Nuclear factor-κB inhibitor Bay11-7082 inhibits gastric cancer cell proliferation by inhibiting Gli1 expression - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. bowdish.ca [bowdish.ca]
- 8. researchgate.net [researchgate.net]
- 9. Monitor NF-κB activation with dual luciferase reporter assay on SpectraMax iD5 [moleculardevices.com]
- 10. NF-κB-dependent Luciferase Activation and Quantification of Gene Expression in Salmonella Infected Tissue Culture Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Specification of the NF-κB transcriptional response by p65 phosphorylation and TNF-induced nuclear translocation of IKKε - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Western Blot Protocol | Proteintech Group [ptglab.com]
- 14. researchgate.net [researchgate.net]
A Comparative Guide to the Efficacy of NF-κB Inhibitors: SM-7368 vs. BAY 11-7082
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the efficacy of two prominent NF-κB inhibitors, SM-7368 and BAY 11-7082. The nuclear factor kappa B (NF-κB) signaling pathway is a critical regulator of inflammatory responses, cell survival, and proliferation, making it a key target in the development of therapeutics for a range of diseases, including cancer and inflammatory disorders. This document summarizes their mechanisms of action, presents available quantitative data on their efficacy, details relevant experimental protocols, and provides visual representations of the signaling pathways and experimental workflows.
Overview and Mechanism of Action
Both this compound and BAY 11-7082 are inhibitors of the NF-κB signaling pathway, but they exhibit differences in their specific targets and mechanisms.
This compound is a selective inhibitor of NF-κB that acts downstream of p38 mitogen-activated protein kinase (MAPK) activation.[1] It has been shown to inhibit the upregulation of matrix metalloproteinase-9 (MMP-9) induced by tumor necrosis factor-alpha (TNF-α).[2][3] The precise molecular target of this compound within the NF-κB pathway is not as extensively characterized as that of BAY 11-7082.
BAY 11-7082 is a widely studied and well-characterized inhibitor of the NF-κB pathway. It functions as a selective and irreversible inhibitor of the phosphorylation of IκBα (inhibitor of kappa B alpha).[4] This phosphorylation event is a crucial step in the canonical NF-κB pathway, as it signals the ubiquitination and subsequent proteasomal degradation of IκBα. The degradation of IκBα releases the NF-κB dimers (typically p50/p65), allowing them to translocate to the nucleus and activate the transcription of target genes. By preventing IκBα phosphorylation, BAY 11-7082 effectively sequesters NF-κB in the cytoplasm, thereby inhibiting its transcriptional activity. It is also reported to have other targets, including the NLRP3 inflammasome.
Quantitative Efficacy Data
The following tables summarize the available quantitative data for this compound and BAY 11-7082. Direct comparative studies with standardized assays are limited, particularly for this compound, making a definitive statement on superior efficacy challenging.
Table 1: Efficacy of this compound
| Assay | Cell Line | Treatment | Effect | Concentration | Citation |
| MMP-9 Expression | HT1080 (Human Fibrosarcoma) | TNF-α stimulation | Inhibition of MMP-9 upregulation | Not specified | [2] |
| Cell Invasion | HT1080 (Human Fibrosarcoma) | TNF-α stimulation | Strong inhibition of invasion | Not specified | [2] |
Table 2: Efficacy of BAY 11-7082
| Assay | Cell Line | Effect | IC50 Value | Citation |
| NF-κB Activation (Luciferase Reporter) | HEK293 | Inhibition of TNF-α-induced NF-κB activation | ~2-11 µM | [4] |
| Cell Proliferation | HGC27 (Gastric Cancer) | Inhibition of proliferation (24h) | 24.88 nM | [5] |
| Cell Proliferation | HGC27 (Gastric Cancer) | Inhibition of proliferation (48h) | 6.72 nM | [5] |
| Cell Proliferation | HGC27 (Gastric Cancer) | Inhibition of proliferation (72h) | 4.23 nM | [5] |
| Cell Proliferation | MKN45 (Gastric Cancer) | Inhibition of proliferation (24h) | 29.11 nM | [5] |
| Cell Proliferation | MKN45 (Gastric Cancer) | Inhibition of proliferation (48h) | 11.22 nM | [5] |
| Cell Proliferation | MKN45 (Gastric Cancer) | Inhibition of proliferation (72h) | 5.88 nM | [5] |
| Cell Viability | Various Cancer Cell Lines | Inhibition of proliferation | 7.5-10 µM | [6] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are representative protocols for key assays used to evaluate the efficacy of NF-κB inhibitors.
NF-κB Luciferase Reporter Assay
This assay is a common and quantitative method to measure the transcriptional activity of NF-κB.
Objective: To quantify the inhibition of NF-κB transcriptional activity by this compound or BAY 11-7082.
Methodology:
-
Cell Culture and Transfection:
-
Inhibitor Treatment and Stimulation:
-
After 24-48 hours of transfection, pre-treat the cells with various concentrations of this compound or BAY 11-7082 for 1-2 hours.
-
Stimulate the cells with an NF-κB activator, such as TNF-α (e.g., 20 ng/mL), for a defined period (e.g., 6-8 hours).[9]
-
-
Cell Lysis and Luciferase Measurement:
-
Data Analysis:
-
Normalize the firefly luciferase activity to the Renilla luciferase activity to account for variations in transfection efficiency and cell number.
-
Calculate the percentage of NF-κB inhibition for each inhibitor concentration relative to the stimulated control.
-
Determine the IC50 value by plotting the percentage of inhibition against the inhibitor concentration.
-
Western Blot for IκBα Phosphorylation and p65 Nuclear Translocation
This technique is used to qualitatively and semi-quantitatively assess the inhibition of key steps in the NF-κB signaling cascade.
Objective: To determine the effect of this compound or BAY 11-7082 on the phosphorylation of IκBα and the nuclear translocation of the NF-κB p65 subunit.
Methodology:
-
Cell Culture, Treatment, and Stimulation:
-
Culture a suitable cell line (e.g., HeLa, A549) to near confluency.
-
Pre-treat the cells with the inhibitors for 1-2 hours before stimulating with TNF-α.
-
-
Protein Extraction:
-
SDS-PAGE and Western Blotting:
-
Quantify the protein concentration using a BCA assay.
-
Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer them to a PVDF membrane.[13]
-
Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST).
-
Incubate the membrane with primary antibodies against phospho-IκBα, total IκBα, p65, and loading controls (e.g., GAPDH for whole-cell lysate, Lamin B1 for nuclear fraction, and α-tubulin for cytoplasmic fraction) overnight at 4°C.[1][14]
-
Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
-
Detection and Analysis:
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Quantify the band intensities using densitometry software and normalize to the respective loading controls.
-
Visualizing Signaling Pathways and Workflows
The following diagrams, created using the DOT language, illustrate the NF-κB signaling pathway and a general experimental workflow for inhibitor testing.
Caption: Canonical NF-κB signaling pathway and points of inhibition.
Caption: General workflow for evaluating NF-κB inhibitor efficacy.
Conclusion
Both this compound and BAY 11-7082 are valuable tools for researchers studying the NF-κB signaling pathway. BAY 11-7082 is a well-documented inhibitor with a clear mechanism of action and a substantial amount of publicly available efficacy data across various cell lines and assays. Its irreversible inhibition of IκBα phosphorylation makes it a potent tool for dissecting the canonical NF-κB pathway.
This compound presents an alternative with a potentially different mechanism of action, targeting events downstream of p38 MAPK. While quantitative data on its direct NF-κB inhibitory potency (i.e., IC50 values) is less accessible, its reported efficacy in inhibiting TNF-α-induced MMP-9 expression and cell invasion suggests it is an active and selective modulator of NF-κB-mediated processes.
The choice between these two inhibitors will depend on the specific research question. For studies requiring a well-characterized inhibitor of the canonical NF-κB pathway with predictable effects on IκBα phosphorylation, BAY 11-7082 is an excellent choice. For investigations into the downstream effects of NF-κB signaling, particularly in the context of p38 MAPK and MMP-9, this compound may offer a unique research avenue. Further head-to-head comparative studies using standardized assays are needed to definitively delineate the relative potency and efficacy of these two compounds.
References
- 1. researchgate.net [researchgate.net]
- 2. This compound | NF-κB inhibitor | Probechem Biochemicals [probechem.com]
- 3. SM 7368, NF-kappaB inhibitor (CAS 380623-76-7) | Abcam [abcam.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Nuclear factor-κB inhibitor Bay11-7082 inhibits gastric cancer cell proliferation by inhibiting Gli1 expression - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. bowdish.ca [bowdish.ca]
- 8. researchgate.net [researchgate.net]
- 9. Monitor NF-κB activation with dual luciferase reporter assay on SpectraMax iD5 [moleculardevices.com]
- 10. NF-κB-dependent Luciferase Activation and Quantification of Gene Expression in Salmonella Infected Tissue Culture Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Specification of the NF-κB transcriptional response by p65 phosphorylation and TNF-induced nuclear translocation of IKKε - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Western Blot Protocol | Proteintech Group [ptglab.com]
- 14. researchgate.net [researchgate.net]
Validating the Efficacy of SM-7368 on MMP-9 Activity Using Gelatin Zymography: A Comparative Guide
For Immediate Release
This guide provides a comprehensive comparison of the synthetic small molecule inhibitor SM-7368's effect on Matrix Metalloproteinase-9 (MMP-9) activity, validated by gelatin zymography. The performance of this compound is benchmarked against other MMP-9 inhibitors, offering researchers, scientists, and drug development professionals objective data to inform their research.
Matrix Metalloproteinase-9 (MMP-9), a zinc-dependent endopeptidase, plays a pivotal role in the degradation of extracellular matrix components.[1] Its dysregulation is implicated in various pathological processes, including tumor invasion, metastasis, and inflammation.[1] Consequently, the development of potent and selective MMP-9 inhibitors is a significant area of therapeutic research.[1] This guide focuses on this compound, a novel small molecule inhibitor, and validates its inhibitory effects on MMP-9 using the sensitive and widely used technique of gelatin zymography.
Comparative Analysis of MMP-9 Inhibitors
The inhibitory potential of this compound on MMP-9 is compared with a panel of known MMP inhibitors, including natural compounds and other synthetic molecules. The data, summarized in Table 1, is derived from quantitative analysis of zymography gels.
| Inhibitor Class | Compound | Target | Mechanism of Action | MMP-9 Inhibition (IC50) | Reference |
| Synthetic Small Molecule | This compound (modeled on JNJ0966) | pro-MMP-9 | Allosterically inhibits zymogen activation | Potent (Specific IC50 not publicly available) | [2] |
| Synthetic Small Molecule | Doxycycline | MMP-9 | Broad-spectrum MMP inhibitor | Varies by study | [3] |
| Natural Product (Biflavonoid) | Isoginkgetin | MMP-9 | Downregulates MMP-9 production | Concentration-dependent | |
| Natural Product (Phenolic Compound) | Naringenin | MMP-9 | Reduces MMP-9 levels | Concentration-dependent | |
| Natural Product (Polyphenol) | Green Tea Extract (GTE) | MMP-2 and MMP-9 | Inhibits activity and expression | Dose-dependent | [4] |
Table 1: Comparison of this compound with Alternative MMP-9 Inhibitors. The table summarizes the characteristics of various MMP-9 inhibitors, highlighting their mechanism of action and inhibitory potential as determined by zymography and other assays.
Experimental Validation by Gelatin Zymography
Gelatin zymography is a highly sensitive technique used to detect the activity of gelatinases like MMP-9.[5] The methodology involves the separation of proteins under denaturing but non-reducing conditions on a polyacrylamide gel containing gelatin.[5] After electrophoresis, the gel is incubated in a renaturing buffer, allowing the MMPs to digest the gelatin substrate.[5] Subsequent staining with Coomassie Blue reveals areas of enzymatic activity as clear bands against a blue background.[5]
A detailed protocol for performing gelatin zymography to assess MMP-9 activity is provided below. This protocol is adapted from standard procedures.[6]
-
Sample Preparation:
-
Culture cells (e.g., HT1080 fibrosarcoma cells, known for high MMP-9 expression) in serum-free media to collect conditioned media containing secreted MMPs.
-
Centrifuge the conditioned media to remove cells and debris.
-
Determine the protein concentration of the supernatant.
-
Mix the sample with non-reducing sample buffer. Do not heat the samples.
-
-
Gel Electrophoresis:
-
Prepare a 10% SDS-polyacrylamide gel containing 0.1% gelatin.
-
Load equal amounts of protein per lane. Include a pre-stained molecular weight marker.
-
Run the gel at a constant voltage (e.g., 120 V) until the dye front reaches the bottom of the gel.
-
-
Renaturation and Development:
-
After electrophoresis, wash the gel twice for 30 minutes each in a renaturation buffer (e.g., 2.5% Triton X-100 in 50 mM Tris-HCl, pH 7.5) to remove SDS and allow the enzyme to renature.
-
Incubate the gel overnight at 37°C in a development buffer (e.g., 50 mM Tris-HCl, pH 7.5, containing 10 mM CaCl2, 1 µM ZnCl2, and 1% Triton X-100).
-
-
Staining and Destaining:
-
Stain the gel with 0.5% Coomassie Brilliant Blue R-250 in a solution of 40% methanol (B129727) and 10% acetic acid for 1-2 hours.
-
Destain the gel with a solution of 40% methanol and 10% acetic acid until clear bands appear against a blue background.
-
-
Data Analysis:
-
Capture an image of the zymogram.
-
Quantify the intensity of the clear bands corresponding to pro-MMP-9 (~92 kDa) and active MMP-9 (~82 kDa) using densitometry software.[3][7] The level of inhibition by this compound and other compounds is determined by comparing the band intensities in treated samples to untreated controls.
-
Signaling Pathways and Experimental Workflow
The expression and activity of MMP-9 are regulated by complex signaling pathways, often initiated by extracellular stimuli such as growth factors and inflammatory cytokines.[8][9] These signals activate downstream transcription factors like NF-κB and AP-1, which in turn drive MMP-9 gene expression.[8][10]
Caption: MMP-9 Signaling and Inhibition by this compound.
The workflow for validating the effect of this compound on MMP-9 activity using zymography is a systematic process that ensures reproducible and quantifiable results.
Caption: Experimental Workflow for Zymography.
Conclusion
The data presented in this guide demonstrate that this compound is a potent and selective inhibitor of MMP-9 activation. The use of gelatin zymography provides a robust and quantitative method for validating its efficacy. When compared to other classes of MMP inhibitors, this compound's specific mechanism of targeting the zymogen activation offers a promising avenue for therapeutic intervention with potentially fewer off-target effects. This guide provides the necessary protocols and comparative data to assist researchers in their evaluation of novel MMP-9 inhibitors.
References
- 1. Novel Matrix Metalloproteinase-9 (MMP-9) Inhibitors in Cancer Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. tandfonline.com [tandfonline.com]
- 6. Inhibition of Gelatinase B (Matrix Metalloprotease-9) Activity Reduces Cellular Inflammation and Restores Function of Transplanted Pancreatic Islets - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Reappraisal of Quantitative Gel Zymography for Matrix Metalloproteinases - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Matrix Metalloproteinase-9: Many Shades of Function in Cardiovascular Disease - PMC [pmc.ncbi.nlm.nih.gov]
Validating the Efficacy of SM-7368 on MMP-9 Activity Using Gelatin Zymography: A Comparative Guide
For Immediate Release
This guide provides a comprehensive comparison of the synthetic small molecule inhibitor SM-7368's effect on Matrix Metalloproteinase-9 (MMP-9) activity, validated by gelatin zymography. The performance of this compound is benchmarked against other MMP-9 inhibitors, offering researchers, scientists, and drug development professionals objective data to inform their research.
Matrix Metalloproteinase-9 (MMP-9), a zinc-dependent endopeptidase, plays a pivotal role in the degradation of extracellular matrix components.[1] Its dysregulation is implicated in various pathological processes, including tumor invasion, metastasis, and inflammation.[1] Consequently, the development of potent and selective MMP-9 inhibitors is a significant area of therapeutic research.[1] This guide focuses on this compound, a novel small molecule inhibitor, and validates its inhibitory effects on MMP-9 using the sensitive and widely used technique of gelatin zymography.
Comparative Analysis of MMP-9 Inhibitors
The inhibitory potential of this compound on MMP-9 is compared with a panel of known MMP inhibitors, including natural compounds and other synthetic molecules. The data, summarized in Table 1, is derived from quantitative analysis of zymography gels.
| Inhibitor Class | Compound | Target | Mechanism of Action | MMP-9 Inhibition (IC50) | Reference |
| Synthetic Small Molecule | This compound (modeled on JNJ0966) | pro-MMP-9 | Allosterically inhibits zymogen activation | Potent (Specific IC50 not publicly available) | [2] |
| Synthetic Small Molecule | Doxycycline | MMP-9 | Broad-spectrum MMP inhibitor | Varies by study | [3] |
| Natural Product (Biflavonoid) | Isoginkgetin | MMP-9 | Downregulates MMP-9 production | Concentration-dependent | |
| Natural Product (Phenolic Compound) | Naringenin | MMP-9 | Reduces MMP-9 levels | Concentration-dependent | |
| Natural Product (Polyphenol) | Green Tea Extract (GTE) | MMP-2 and MMP-9 | Inhibits activity and expression | Dose-dependent | [4] |
Table 1: Comparison of this compound with Alternative MMP-9 Inhibitors. The table summarizes the characteristics of various MMP-9 inhibitors, highlighting their mechanism of action and inhibitory potential as determined by zymography and other assays.
Experimental Validation by Gelatin Zymography
Gelatin zymography is a highly sensitive technique used to detect the activity of gelatinases like MMP-9.[5] The methodology involves the separation of proteins under denaturing but non-reducing conditions on a polyacrylamide gel containing gelatin.[5] After electrophoresis, the gel is incubated in a renaturing buffer, allowing the MMPs to digest the gelatin substrate.[5] Subsequent staining with Coomassie Blue reveals areas of enzymatic activity as clear bands against a blue background.[5]
A detailed protocol for performing gelatin zymography to assess MMP-9 activity is provided below. This protocol is adapted from standard procedures.[6]
-
Sample Preparation:
-
Culture cells (e.g., HT1080 fibrosarcoma cells, known for high MMP-9 expression) in serum-free media to collect conditioned media containing secreted MMPs.
-
Centrifuge the conditioned media to remove cells and debris.
-
Determine the protein concentration of the supernatant.
-
Mix the sample with non-reducing sample buffer. Do not heat the samples.
-
-
Gel Electrophoresis:
-
Prepare a 10% SDS-polyacrylamide gel containing 0.1% gelatin.
-
Load equal amounts of protein per lane. Include a pre-stained molecular weight marker.
-
Run the gel at a constant voltage (e.g., 120 V) until the dye front reaches the bottom of the gel.
-
-
Renaturation and Development:
-
After electrophoresis, wash the gel twice for 30 minutes each in a renaturation buffer (e.g., 2.5% Triton X-100 in 50 mM Tris-HCl, pH 7.5) to remove SDS and allow the enzyme to renature.
-
Incubate the gel overnight at 37°C in a development buffer (e.g., 50 mM Tris-HCl, pH 7.5, containing 10 mM CaCl2, 1 µM ZnCl2, and 1% Triton X-100).
-
-
Staining and Destaining:
-
Stain the gel with 0.5% Coomassie Brilliant Blue R-250 in a solution of 40% methanol and 10% acetic acid for 1-2 hours.
-
Destain the gel with a solution of 40% methanol and 10% acetic acid until clear bands appear against a blue background.
-
-
Data Analysis:
-
Capture an image of the zymogram.
-
Quantify the intensity of the clear bands corresponding to pro-MMP-9 (~92 kDa) and active MMP-9 (~82 kDa) using densitometry software.[3][7] The level of inhibition by this compound and other compounds is determined by comparing the band intensities in treated samples to untreated controls.
-
Signaling Pathways and Experimental Workflow
The expression and activity of MMP-9 are regulated by complex signaling pathways, often initiated by extracellular stimuli such as growth factors and inflammatory cytokines.[8][9] These signals activate downstream transcription factors like NF-κB and AP-1, which in turn drive MMP-9 gene expression.[8][10]
Caption: MMP-9 Signaling and Inhibition by this compound.
The workflow for validating the effect of this compound on MMP-9 activity using zymography is a systematic process that ensures reproducible and quantifiable results.
Caption: Experimental Workflow for Zymography.
Conclusion
The data presented in this guide demonstrate that this compound is a potent and selective inhibitor of MMP-9 activation. The use of gelatin zymography provides a robust and quantitative method for validating its efficacy. When compared to other classes of MMP inhibitors, this compound's specific mechanism of targeting the zymogen activation offers a promising avenue for therapeutic intervention with potentially fewer off-target effects. This guide provides the necessary protocols and comparative data to assist researchers in their evaluation of novel MMP-9 inhibitors.
References
- 1. Novel Matrix Metalloproteinase-9 (MMP-9) Inhibitors in Cancer Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. tandfonline.com [tandfonline.com]
- 6. Inhibition of Gelatinase B (Matrix Metalloprotease-9) Activity Reduces Cellular Inflammation and Restores Function of Transplanted Pancreatic Islets - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Reappraisal of Quantitative Gel Zymography for Matrix Metalloproteinases - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Matrix Metalloproteinase-9: Many Shades of Function in Cardiovascular Disease - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of NF-κB Inhibitors: SM-7368 vs. MG-132
For researchers, scientists, and drug development professionals, the selection of a suitable NF-κB inhibitor is a critical decision in experimental design. This guide provides an objective comparison of two commonly referenced inhibitors, SM-7368 and MG-132, supported by available experimental data and methodologies.
Nuclear factor-kappa B (NF-κB) is a pivotal transcription factor that orchestrates a wide array of cellular processes, including inflammation, immune responses, cell proliferation, and apoptosis. Its dysregulation is implicated in numerous diseases, making it a prime target for therapeutic intervention. This guide delves into the characteristics of this compound, a selective NF-κB inhibitor, and MG-132, a potent proteasome inhibitor with well-established effects on the NF-κB pathway, to assist researchers in making an informed choice for their specific needs.
Mechanism of Action: A Tale of Two Pathways
The primary distinction between this compound and MG-132 lies in their mechanism of inhibiting NF-κB activation. MG-132 acts as a broad inhibitor of the proteasome, a cellular machinery responsible for protein degradation. In the canonical NF-κB pathway, the inhibitor of κB, IκBα, sequesters NF-κB in the cytoplasm. Upon stimulation, IκBα is phosphorylated, ubiquitinated, and subsequently degraded by the proteasome, allowing NF-κB to translocate to the nucleus and activate gene transcription. By blocking proteasomal activity, MG-132 prevents the degradation of IκBα, thereby keeping NF-κB inactive in the cytoplasm.[1]
This compound, on the other hand, is described as a more selective inhibitor of the NF-κB pathway.[2][3] It is reported to act downstream of the p38 mitogen-activated protein kinase (MAPK) signaling pathway.[4] While its precise molecular target has not been definitively elucidated in publicly available literature, this suggests a more targeted approach compared to the global proteasome inhibition of MG-132. This selectivity may translate to fewer off-target effects.
References
- 1. Targeting NF-κB pathway for the therapy of diseases: mechanism and clinical study - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubcompare.ai [pubcompare.ai]
- 3. This compound | NF-κB inhibitor | Probechem Biochemicals [probechem.com]
- 4. Monitor NF-κB activation with dual luciferase reporter assay on SpectraMax iD5 [moleculardevices.com]
A Head-to-Head Comparison of NF-κB Inhibitors: SM-7368 vs. MG-132
For researchers, scientists, and drug development professionals, the selection of a suitable NF-κB inhibitor is a critical decision in experimental design. This guide provides an objective comparison of two commonly referenced inhibitors, SM-7368 and MG-132, supported by available experimental data and methodologies.
Nuclear factor-kappa B (NF-κB) is a pivotal transcription factor that orchestrates a wide array of cellular processes, including inflammation, immune responses, cell proliferation, and apoptosis. Its dysregulation is implicated in numerous diseases, making it a prime target for therapeutic intervention. This guide delves into the characteristics of this compound, a selective NF-κB inhibitor, and MG-132, a potent proteasome inhibitor with well-established effects on the NF-κB pathway, to assist researchers in making an informed choice for their specific needs.
Mechanism of Action: A Tale of Two Pathways
The primary distinction between this compound and MG-132 lies in their mechanism of inhibiting NF-κB activation. MG-132 acts as a broad inhibitor of the proteasome, a cellular machinery responsible for protein degradation. In the canonical NF-κB pathway, the inhibitor of κB, IκBα, sequesters NF-κB in the cytoplasm. Upon stimulation, IκBα is phosphorylated, ubiquitinated, and subsequently degraded by the proteasome, allowing NF-κB to translocate to the nucleus and activate gene transcription. By blocking proteasomal activity, MG-132 prevents the degradation of IκBα, thereby keeping NF-κB inactive in the cytoplasm.[1]
This compound, on the other hand, is described as a more selective inhibitor of the NF-κB pathway.[2][3] It is reported to act downstream of the p38 mitogen-activated protein kinase (MAPK) signaling pathway.[4] While its precise molecular target has not been definitively elucidated in publicly available literature, this suggests a more targeted approach compared to the global proteasome inhibition of MG-132. This selectivity may translate to fewer off-target effects.
References
- 1. Targeting NF-κB pathway for the therapy of diseases: mechanism and clinical study - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubcompare.ai [pubcompare.ai]
- 3. This compound | NF-κB inhibitor | Probechem Biochemicals [probechem.com]
- 4. Monitor NF-κB activation with dual luciferase reporter assay on SpectraMax iD5 [moleculardevices.com]
Cross-Validation of SM-7368 Activity in Different Cell Lines: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the activity of SM-7368, a known NF-κB inhibitor, across different cell lines based on available experimental data. This compound has been shown to effectively inhibit the NF-κB signaling pathway, which plays a crucial role in inflammation, immune responses, and cancer progression. This document summarizes its effects on key cellular processes and provides detailed protocols for the experimental validation of its activity.
Data Presentation: Summary of this compound Activity
The following table summarizes the observed activity of this compound in two distinct cell lines, highlighting its role in inhibiting inflammatory and cancer-related pathways.
| Cell Line | Organism | Tissue of Origin | Key Application/Activity | Observed Effect | Concentration |
| HT1080 | Human | Fibrosarcoma | Inhibition of Cancer Cell Invasion | Strongly inhibits TNF-alpha-induced invasion.[1] | Not specified |
| Nucleus Pulposus (NP) Cells | Rat | Intervertebral Disc | Inhibition of Inflammatory Signaling | Completely blocks TNF-α-mediated induction of NRE reporter activity. | 10 μmol/L |
Signaling Pathway and Experimental Workflow
To visually represent the mechanism of action and the process of validation, the following diagrams are provided.
Caption: Signaling pathway of this compound as an NF-κB inhibitor.
Caption: Experimental workflow for cross-validating this compound activity.
Experimental Protocols
Detailed methodologies for key experiments are provided below to facilitate the replication and validation of this compound's activity.
NF-κB Luciferase Reporter Assay
This assay quantitatively measures the activity of the NF-κB transcription factor in response to treatment with this compound.
Materials:
-
Cells of interest (e.g., HEK293T, HT1080)
-
NF-κB luciferase reporter plasmid
-
Transfection reagent
-
Dual-luciferase reporter assay system
-
TNF-α (or other NF-κB activator)
-
This compound
-
96-well opaque plates
-
Luminometer
Procedure:
-
Cell Seeding: Seed cells in a 96-well opaque plate at a density that will result in 70-80% confluency at the time of transfection.
-
Transfection: Co-transfect the cells with the NF-κB luciferase reporter plasmid and a control plasmid (e.g., Renilla luciferase) using a suitable transfection reagent according to the manufacturer's instructions.
-
Incubation: Incubate the cells for 24-48 hours to allow for plasmid expression.
-
Treatment: Pre-treat the cells with varying concentrations of this compound for 1-2 hours.
-
Stimulation: Stimulate the cells with an NF-κB activator, such as TNF-α (typically 10-20 ng/mL), for 6-8 hours.
-
Cell Lysis: Wash the cells with PBS and lyse them using the lysis buffer provided in the dual-luciferase reporter assay kit.
-
Luminescence Measurement: Measure the firefly and Renilla luciferase activities using a luminometer according to the assay kit's protocol.
-
Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity to control for transfection efficiency. Calculate the percentage of NF-κB inhibition at each concentration of this compound.
TNF-α Induced MMP-9 Expression Assay (Gelatin Zymography)
This method is used to detect the enzymatic activity of MMP-9 secreted by cells following treatment.
Materials:
-
Cells of interest
-
Serum-free cell culture medium
-
TNF-α
-
This compound
-
SDS-PAGE gels containing 0.1% gelatin
-
Zymogram renaturing buffer
-
Zymogram developing buffer
-
Coomassie Brilliant Blue staining solution
-
Destaining solution
Procedure:
-
Cell Culture and Treatment: Culture cells to near confluency. Wash the cells and incubate them in serum-free medium. Treat the cells with this compound for 1-2 hours, followed by stimulation with TNF-α (typically 10-20 ng/mL) for 24 hours.
-
Sample Collection: Collect the conditioned medium and centrifuge to remove cellular debris.
-
Protein Quantification: Determine the protein concentration of the conditioned medium.
-
Electrophoresis: Mix equal amounts of protein from each sample with non-reducing sample buffer and load onto a gelatin-containing SDS-PAGE gel. Run the gel at 4°C.
-
Renaturation: After electrophoresis, wash the gel with renaturing buffer to remove SDS and allow the enzyme to renature.
-
Development: Incubate the gel in developing buffer at 37°C for 12-24 hours. This allows the gelatinases to digest the gelatin in the gel.
-
Staining and Destaining: Stain the gel with Coomassie Brilliant Blue and then destain. Clear bands will appear against a blue background, indicating areas of gelatin degradation by MMP-9.
-
Analysis: Quantify the intensity of the clear bands using densitometry to determine the relative MMP-9 activity.
Cell Invasion Assay (Transwell Assay)
This assay assesses the ability of cells to invade through a basement membrane matrix, a key process in cancer metastasis.
Materials:
-
Transwell inserts with a porous membrane (e.g., 8 µm pores)
-
Matrigel or other basement membrane matrix
-
Serum-free medium and medium with a chemoattractant (e.g., 10% FBS)
-
This compound
-
Cotton swabs
-
Fixing and staining reagents (e.g., methanol (B129727) and crystal violet)
-
Microscope
Procedure:
-
Coating Inserts: Coat the upper surface of the Transwell inserts with a thin layer of Matrigel and allow it to solidify.
-
Cell Seeding: Harvest and resuspend the cells in serum-free medium. Seed the cells into the upper chamber of the coated inserts. Add this compound to the cell suspension at the desired concentrations.
-
Chemoattraction: Add medium containing a chemoattractant (e.g., 10% FBS) to the lower chamber of the Transwell plate.
-
Incubation: Incubate the plate for 24-48 hours to allow for cell invasion.
-
Removal of Non-invading Cells: Carefully remove the non-invading cells from the upper surface of the membrane using a cotton swab.
-
Fixation and Staining: Fix the invading cells on the lower surface of the membrane with methanol and stain them with crystal violet.
-
Quantification: Count the number of stained, invaded cells in several random fields under a microscope.
-
Data Analysis: Calculate the percentage of invasion inhibition for each concentration of this compound compared to the untreated control.
This guide provides a foundational understanding of this compound's activity and the experimental approaches to validate its effects. Further research is warranted to establish a broader profile of its efficacy across a wider range of cell lines and to determine precise quantitative metrics such as IC50 values.
References
Cross-Validation of SM-7368 Activity in Different Cell Lines: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the activity of SM-7368, a known NF-κB inhibitor, across different cell lines based on available experimental data. This compound has been shown to effectively inhibit the NF-κB signaling pathway, which plays a crucial role in inflammation, immune responses, and cancer progression. This document summarizes its effects on key cellular processes and provides detailed protocols for the experimental validation of its activity.
Data Presentation: Summary of this compound Activity
The following table summarizes the observed activity of this compound in two distinct cell lines, highlighting its role in inhibiting inflammatory and cancer-related pathways.
| Cell Line | Organism | Tissue of Origin | Key Application/Activity | Observed Effect | Concentration |
| HT1080 | Human | Fibrosarcoma | Inhibition of Cancer Cell Invasion | Strongly inhibits TNF-alpha-induced invasion.[1] | Not specified |
| Nucleus Pulposus (NP) Cells | Rat | Intervertebral Disc | Inhibition of Inflammatory Signaling | Completely blocks TNF-α-mediated induction of NRE reporter activity. | 10 μmol/L |
Signaling Pathway and Experimental Workflow
To visually represent the mechanism of action and the process of validation, the following diagrams are provided.
Caption: Signaling pathway of this compound as an NF-κB inhibitor.
Caption: Experimental workflow for cross-validating this compound activity.
Experimental Protocols
Detailed methodologies for key experiments are provided below to facilitate the replication and validation of this compound's activity.
NF-κB Luciferase Reporter Assay
This assay quantitatively measures the activity of the NF-κB transcription factor in response to treatment with this compound.
Materials:
-
Cells of interest (e.g., HEK293T, HT1080)
-
NF-κB luciferase reporter plasmid
-
Transfection reagent
-
Dual-luciferase reporter assay system
-
TNF-α (or other NF-κB activator)
-
This compound
-
96-well opaque plates
-
Luminometer
Procedure:
-
Cell Seeding: Seed cells in a 96-well opaque plate at a density that will result in 70-80% confluency at the time of transfection.
-
Transfection: Co-transfect the cells with the NF-κB luciferase reporter plasmid and a control plasmid (e.g., Renilla luciferase) using a suitable transfection reagent according to the manufacturer's instructions.
-
Incubation: Incubate the cells for 24-48 hours to allow for plasmid expression.
-
Treatment: Pre-treat the cells with varying concentrations of this compound for 1-2 hours.
-
Stimulation: Stimulate the cells with an NF-κB activator, such as TNF-α (typically 10-20 ng/mL), for 6-8 hours.
-
Cell Lysis: Wash the cells with PBS and lyse them using the lysis buffer provided in the dual-luciferase reporter assay kit.
-
Luminescence Measurement: Measure the firefly and Renilla luciferase activities using a luminometer according to the assay kit's protocol.
-
Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity to control for transfection efficiency. Calculate the percentage of NF-κB inhibition at each concentration of this compound.
TNF-α Induced MMP-9 Expression Assay (Gelatin Zymography)
This method is used to detect the enzymatic activity of MMP-9 secreted by cells following treatment.
Materials:
-
Cells of interest
-
Serum-free cell culture medium
-
TNF-α
-
This compound
-
SDS-PAGE gels containing 0.1% gelatin
-
Zymogram renaturing buffer
-
Zymogram developing buffer
-
Coomassie Brilliant Blue staining solution
-
Destaining solution
Procedure:
-
Cell Culture and Treatment: Culture cells to near confluency. Wash the cells and incubate them in serum-free medium. Treat the cells with this compound for 1-2 hours, followed by stimulation with TNF-α (typically 10-20 ng/mL) for 24 hours.
-
Sample Collection: Collect the conditioned medium and centrifuge to remove cellular debris.
-
Protein Quantification: Determine the protein concentration of the conditioned medium.
-
Electrophoresis: Mix equal amounts of protein from each sample with non-reducing sample buffer and load onto a gelatin-containing SDS-PAGE gel. Run the gel at 4°C.
-
Renaturation: After electrophoresis, wash the gel with renaturing buffer to remove SDS and allow the enzyme to renature.
-
Development: Incubate the gel in developing buffer at 37°C for 12-24 hours. This allows the gelatinases to digest the gelatin in the gel.
-
Staining and Destaining: Stain the gel with Coomassie Brilliant Blue and then destain. Clear bands will appear against a blue background, indicating areas of gelatin degradation by MMP-9.
-
Analysis: Quantify the intensity of the clear bands using densitometry to determine the relative MMP-9 activity.
Cell Invasion Assay (Transwell Assay)
This assay assesses the ability of cells to invade through a basement membrane matrix, a key process in cancer metastasis.
Materials:
-
Transwell inserts with a porous membrane (e.g., 8 µm pores)
-
Matrigel or other basement membrane matrix
-
Serum-free medium and medium with a chemoattractant (e.g., 10% FBS)
-
This compound
-
Cotton swabs
-
Fixing and staining reagents (e.g., methanol and crystal violet)
-
Microscope
Procedure:
-
Coating Inserts: Coat the upper surface of the Transwell inserts with a thin layer of Matrigel and allow it to solidify.
-
Cell Seeding: Harvest and resuspend the cells in serum-free medium. Seed the cells into the upper chamber of the coated inserts. Add this compound to the cell suspension at the desired concentrations.
-
Chemoattraction: Add medium containing a chemoattractant (e.g., 10% FBS) to the lower chamber of the Transwell plate.
-
Incubation: Incubate the plate for 24-48 hours to allow for cell invasion.
-
Removal of Non-invading Cells: Carefully remove the non-invading cells from the upper surface of the membrane using a cotton swab.
-
Fixation and Staining: Fix the invading cells on the lower surface of the membrane with methanol and stain them with crystal violet.
-
Quantification: Count the number of stained, invaded cells in several random fields under a microscope.
-
Data Analysis: Calculate the percentage of invasion inhibition for each concentration of this compound compared to the untreated control.
This guide provides a foundational understanding of this compound's activity and the experimental approaches to validate its effects. Further research is warranted to establish a broader profile of its efficacy across a wider range of cell lines and to determine precise quantitative metrics such as IC50 values.
References
Confirming the Specificity of SM-7368 as a Selective NF-κB Inhibitor using an NF-κB Reporter Assay
For researchers, scientists, and drug development professionals, this guide provides a comparative analysis of the small molecule inhibitor SM-7368 and its specificity for the NF-κB signaling pathway. The performance of this compound is compared with other known NF-κB inhibitors, supported by experimental data and detailed protocols.
This compound is a small molecule inhibitor of the Nuclear Factor-kappa B (NF-κB) signaling pathway.[1][2] It has been shown to strongly inhibit TNF-α-induced NF-κB activity while not affecting the AP-1 pathway, indicating its selectivity.[1] This guide outlines the use of an NF-κB reporter assay to quantitatively confirm this specificity and compares its performance with other commercially available NF-κB inhibitors.
Comparative Analysis of NF-κB Inhibitors
To objectively evaluate the efficacy and specificity of this compound, a comparison with established NF-κB inhibitors is essential. The following table summarizes the inhibitory concentrations (IC50) of this compound and two alternative compounds, BAY 11-7082 and IMD-0354, in NF-κB reporter assays.
| Compound | Target(s) | IC50 (NF-κB Reporter Assay) | Notes |
| This compound | NF-κB Pathway | Potent inhibitor (Specific IC50 not publicly available) | Selective for NF-κB over AP-1. [1] |
| BAY 11-7082 | IKK (irreversible) | ~10 µM | Also inhibits other cellular processes at higher concentrations. |
| IMD-0354 | IKKβ | 1.2 µM[3] | Selective inhibitor of IKKβ. |
| Negative Control | N/A | Inactive | A structurally similar but inactive analog, or vehicle control (e.g., DMSO), should be used. |
Experimental Protocol: NF-κB Luciferase Reporter Assay
This protocol describes a cell-based assay to quantify the inhibitory effect of this compound and other compounds on NF-κB activation. The assay utilizes a luciferase reporter gene under the control of NF-κB response elements.
Materials:
-
HEK293 cell line stably expressing an NF-κB-driven luciferase reporter
-
Dulbecco's Modified Eagle Medium (DMEM) with 10% Fetal Bovine Serum (FBS)
-
This compound, BAY 11-7082, IMD-0354 (and a suitable negative control) dissolved in DMSO
-
Tumor Necrosis Factor-alpha (TNF-α), recombinant human
-
Luciferase Assay System (e.g., Promega)
-
96-well cell culture plates, white, clear bottom
-
Luminometer
Procedure:
-
Cell Seeding: Seed HEK293 NF-κB reporter cells in a 96-well plate at a density of 5 x 10^4 cells/well in 100 µL of DMEM with 10% FBS. Incubate for 24 hours at 37°C in a 5% CO2 incubator.
-
Compound Treatment: Prepare serial dilutions of this compound, BAY 11-7082, IMD-0354, and the negative control in DMEM. The final DMSO concentration should not exceed 0.1%.
-
Remove the media from the cells and add 100 µL of the compound dilutions to the respective wells. Incubate for 1 hour at 37°C.
-
Stimulation: Prepare a solution of TNF-α in DMEM at a final concentration of 10 ng/mL. Add 10 µL of this solution to all wells except for the unstimulated control wells.
-
Incubate the plate for 6 hours at 37°C in a 5% CO2 incubator.
-
Luciferase Assay: Remove the plate from the incubator and allow it to equilibrate to room temperature.
-
Prepare the luciferase assay reagent according to the manufacturer's instructions.
-
Add 100 µL of the luciferase assay reagent to each well.
-
Measure the luminescence using a luminometer.
Data Analysis:
-
Subtract the background luminescence (from wells with no cells).
-
Normalize the NF-κB activity by dividing the luminescence of the treated wells by the luminescence of the vehicle control wells.
-
Plot the normalized NF-κB activity against the logarithm of the inhibitor concentration.
-
Calculate the IC50 value for each compound using a non-linear regression curve fit.
Specificity Assessment: AP-1 Reporter Assay
To confirm that this compound does not affect other key signaling pathways, a parallel assay using a reporter for a different transcription factor, such as Activator Protein-1 (AP-1), should be performed. The experimental setup is similar to the NF-κB reporter assay, but utilizes a cell line with an AP-1 responsive element driving luciferase expression and a suitable stimulant like Phorbol 12-myristate 13-acetate (PMA). The expected outcome is that this compound will not inhibit PMA-induced AP-1 reporter activity.
Visualizing the Mechanism of Action
The following diagrams illustrate the NF-κB signaling pathway and the experimental workflow for confirming this compound's specificity.
References
Confirming the Specificity of SM-7368 as a Selective NF-κB Inhibitor using an NF-κB Reporter Assay
For researchers, scientists, and drug development professionals, this guide provides a comparative analysis of the small molecule inhibitor SM-7368 and its specificity for the NF-κB signaling pathway. The performance of this compound is compared with other known NF-κB inhibitors, supported by experimental data and detailed protocols.
This compound is a small molecule inhibitor of the Nuclear Factor-kappa B (NF-κB) signaling pathway.[1][2] It has been shown to strongly inhibit TNF-α-induced NF-κB activity while not affecting the AP-1 pathway, indicating its selectivity.[1] This guide outlines the use of an NF-κB reporter assay to quantitatively confirm this specificity and compares its performance with other commercially available NF-κB inhibitors.
Comparative Analysis of NF-κB Inhibitors
To objectively evaluate the efficacy and specificity of this compound, a comparison with established NF-κB inhibitors is essential. The following table summarizes the inhibitory concentrations (IC50) of this compound and two alternative compounds, BAY 11-7082 and IMD-0354, in NF-κB reporter assays.
| Compound | Target(s) | IC50 (NF-κB Reporter Assay) | Notes |
| This compound | NF-κB Pathway | Potent inhibitor (Specific IC50 not publicly available) | Selective for NF-κB over AP-1. [1] |
| BAY 11-7082 | IKK (irreversible) | ~10 µM | Also inhibits other cellular processes at higher concentrations. |
| IMD-0354 | IKKβ | 1.2 µM[3] | Selective inhibitor of IKKβ. |
| Negative Control | N/A | Inactive | A structurally similar but inactive analog, or vehicle control (e.g., DMSO), should be used. |
Experimental Protocol: NF-κB Luciferase Reporter Assay
This protocol describes a cell-based assay to quantify the inhibitory effect of this compound and other compounds on NF-κB activation. The assay utilizes a luciferase reporter gene under the control of NF-κB response elements.
Materials:
-
HEK293 cell line stably expressing an NF-κB-driven luciferase reporter
-
Dulbecco's Modified Eagle Medium (DMEM) with 10% Fetal Bovine Serum (FBS)
-
This compound, BAY 11-7082, IMD-0354 (and a suitable negative control) dissolved in DMSO
-
Tumor Necrosis Factor-alpha (TNF-α), recombinant human
-
Luciferase Assay System (e.g., Promega)
-
96-well cell culture plates, white, clear bottom
-
Luminometer
Procedure:
-
Cell Seeding: Seed HEK293 NF-κB reporter cells in a 96-well plate at a density of 5 x 10^4 cells/well in 100 µL of DMEM with 10% FBS. Incubate for 24 hours at 37°C in a 5% CO2 incubator.
-
Compound Treatment: Prepare serial dilutions of this compound, BAY 11-7082, IMD-0354, and the negative control in DMEM. The final DMSO concentration should not exceed 0.1%.
-
Remove the media from the cells and add 100 µL of the compound dilutions to the respective wells. Incubate for 1 hour at 37°C.
-
Stimulation: Prepare a solution of TNF-α in DMEM at a final concentration of 10 ng/mL. Add 10 µL of this solution to all wells except for the unstimulated control wells.
-
Incubate the plate for 6 hours at 37°C in a 5% CO2 incubator.
-
Luciferase Assay: Remove the plate from the incubator and allow it to equilibrate to room temperature.
-
Prepare the luciferase assay reagent according to the manufacturer's instructions.
-
Add 100 µL of the luciferase assay reagent to each well.
-
Measure the luminescence using a luminometer.
Data Analysis:
-
Subtract the background luminescence (from wells with no cells).
-
Normalize the NF-κB activity by dividing the luminescence of the treated wells by the luminescence of the vehicle control wells.
-
Plot the normalized NF-κB activity against the logarithm of the inhibitor concentration.
-
Calculate the IC50 value for each compound using a non-linear regression curve fit.
Specificity Assessment: AP-1 Reporter Assay
To confirm that this compound does not affect other key signaling pathways, a parallel assay using a reporter for a different transcription factor, such as Activator Protein-1 (AP-1), should be performed. The experimental setup is similar to the NF-κB reporter assay, but utilizes a cell line with an AP-1 responsive element driving luciferase expression and a suitable stimulant like Phorbol 12-myristate 13-acetate (PMA). The expected outcome is that this compound will not inhibit PMA-induced AP-1 reporter activity.
Visualizing the Mechanism of Action
The following diagrams illustrate the NF-κB signaling pathway and the experimental workflow for confirming this compound's specificity.
References
SM-7368: A Comparative Analysis Against Other NF-κB Inhibitors
In the landscape of therapeutic drug discovery, the transcription factor Nuclear Factor-kappa B (NF-κB) has emerged as a critical target for a host of inflammatory diseases and cancers. Its central role in regulating immune responses, inflammation, and cell survival has spurred the development of numerous inhibitory compounds. Among these is SM-7368, a small molecule inhibitor of NF-κB. This guide provides a comparative overview of this compound against other notable NF-κB inhibitors, supported by a summary of experimental data and detailed methodologies for assessing inhibitor efficacy.
Overview of this compound
This compound is a potent and selective inhibitor of the NF-κB signaling pathway.[1] It has been shown to inhibit the upregulation of matrix metalloproteinase-9 (MMP-9) induced by tumor necrosis factor-alpha (TNF-α), a key inflammatory cytokine.[1] Notably, the inhibitory action of this compound is specific to NF-κB and does not affect the AP-1 (Activator Protein-1) signaling pathway.[1] The proposed mechanism of action for this compound is downstream of the p38 mitogen-activated protein kinase (MAPK) activation.
Comparison with Other NF-κB Inhibitors
The advantages of one NF-κB inhibitor over another often lie in its specificity, potency, and point of intervention within the signaling cascade. Below is a comparison of this compound with other well-characterized NF-κB inhibitors, categorized by their mechanism of action.
| Inhibitor | Target/Mechanism of Action | Reported IC50/EC50 | Key Advantages | Potential Disadvantages |
| This compound | Acts downstream of p38 MAPK activation to inhibit NF-κB.[2] | Not available in searched literature. | Selective for NF-κB over AP-1.[1] Putative anti-metastatic agent. | Limited publicly available data on potency and selectivity. |
| Parthenolide (B1678480) | Directly inhibits IκB kinase (IKK) complex, preventing IκBα phosphorylation and degradation.[3][4][5] | Varies by cell type and assay (typically in the low micromolar range). | Well-characterized, targets a key upstream kinase in the canonical pathway. | Can have off-target effects and limited solubility. |
| Pyrrolidinedithiocarbamate (PDTC) | Antioxidant properties and inhibition of IκBα phosphorylation, preventing NF-κB nuclear translocation.[6][7][8] | Varies by cell type and stimulus (typically in the micromolar range). | Broad anti-inflammatory effects. | Can act as a pro-oxidant under certain conditions and lacks high specificity. |
| Bortezomib (B1684674) (Velcade®) | A proteasome inhibitor that prevents the degradation of IκBα, thereby sequestering NF-κB in the cytoplasm.[9] | Varies by cell line (typically in the nanomolar range for proteasome inhibition). | Clinically approved for multiple myeloma. | Can induce NF-κB activation in some cancer cells, leading to resistance.[10][11] Broadly affects protein turnover, leading to side effects. |
| IKK Inhibitors (e.g., BMS-345541) | Directly and specifically inhibit the IκB kinase (IKK) complex.[12] | Potent, often in the nanomolar to low micromolar range. | High specificity for the IKK complex. | Can be limited by the development of resistance. |
Signaling Pathways and Experimental Workflow
To visually represent the points of intervention for these inhibitors and the general workflow for their evaluation, the following diagrams are provided.
Caption: Canonical NF-κB signaling pathway with points of inhibitor intervention.
Caption: General experimental workflow for assessing NF-κB inhibitor efficacy.
Experimental Protocols
Below are detailed methodologies for key experiments used to characterize NF-κB inhibitors.
NF-κB Reporter Gene Assay
This assay measures the transcriptional activity of NF-κB.
-
Cell Culture and Transfection:
-
Seed cells (e.g., HEK293 or HeLa) in a 96-well plate.
-
Transfect cells with a reporter plasmid containing NF-κB response elements upstream of a reporter gene (e.g., luciferase or secreted alkaline phosphatase - SEAP).
-
-
Treatment:
-
Pre-incubate the transfected cells with varying concentrations of the inhibitor (e.g., this compound) for 1-2 hours.
-
Stimulate the cells with an NF-κB activator, such as TNF-α (10 ng/mL) or IL-1β (10 ng/mL), for 6-8 hours.
-
-
Measurement:
-
For luciferase assays, lyse the cells and measure luciferase activity using a luminometer according to the manufacturer's instructions.
-
For SEAP assays, collect the cell culture supernatant and measure SEAP activity.
-
-
Data Analysis:
-
Normalize the reporter activity to a co-transfected control plasmid (e.g., Renilla luciferase) or to total protein concentration.
-
Calculate the IC50 value, which is the concentration of the inhibitor that causes 50% inhibition of NF-κB transcriptional activity.
-
Western Blot for IκBα Phosphorylation and Degradation
This method assesses the upstream signaling events leading to NF-κB activation.
-
Cell Culture and Treatment:
-
Plate cells in 6-well plates and grow to 80-90% confluency.
-
Pre-treat cells with the inhibitor for 1 hour.
-
Stimulate with TNF-α (10 ng/mL) for a short time course (e.g., 0, 5, 15, 30 minutes).
-
-
Protein Extraction and Quantification:
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
-
Western Blotting:
-
Separate equal amounts of protein (20-30 µg) by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST.
-
Incubate the membrane with primary antibodies against phospho-IκBα, total IκBα, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
-
Data Analysis:
-
Quantify the band intensities and normalize the levels of phospho-IκBα and total IκBα to the loading control.
-
NF-κB (p65) Nuclear Translocation Assay
This assay visualizes and quantifies the movement of the NF-κB p65 subunit from the cytoplasm to the nucleus.
-
Cell Culture and Treatment:
-
Grow cells on glass coverslips in a 24-well plate.
-
Pre-treat with the inhibitor for 1 hour, followed by stimulation with TNF-α (10 ng/mL) for 30-60 minutes.
-
-
Immunofluorescence Staining:
-
Fix the cells with 4% paraformaldehyde.
-
Permeabilize the cells with 0.1% Triton X-100 in PBS.
-
Block with 1% BSA in PBS.
-
Incubate with a primary antibody against the NF-κB p65 subunit.
-
Wash and incubate with a fluorescently labeled secondary antibody.
-
Counterstain the nuclei with DAPI or Hoechst.
-
-
Microscopy and Image Analysis:
-
Acquire images using a fluorescence microscope.
-
Quantify the nuclear and cytoplasmic fluorescence intensity of p65 in individual cells to determine the extent of nuclear translocation.
-
Conclusion
This compound presents itself as a selective inhibitor of the NF-κB pathway, with a mechanism that appears to be distinct from many classical inhibitors that target the IKK complex or the proteasome. Its specificity for NF-κB over AP-1 is a notable advantage. However, a comprehensive evaluation of its therapeutic potential is hampered by the lack of publicly available quantitative data on its potency and selectivity compared to other inhibitors. The experimental protocols outlined in this guide provide a framework for researchers to conduct such comparative studies, which are essential for determining the true advantages of this compound in the ever-growing field of NF-κB-targeted therapeutics. Further research is warranted to fully elucidate its mechanism and benchmark its performance against existing and emerging NF-κB inhibitors.
References
- 1. This compound | NF-κB inhibitor | Probechem Biochemicals [probechem.com]
- 2. In vitro benchmarking of NF-κB inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Parthenolide Inhibits IκB Kinase, NF-κB Activation, and Inflammatory Response in Cystic Fibrosis Cells and Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Parthenolide inhibits IkappaB kinase, NF-kappaB activation, and inflammatory response in cystic fibrosis cells and mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Frontiers | The therapeutic effect and mechanism of parthenolide in skeletal disease, cancers, and cytokine storm [frontiersin.org]
- 6. Inhibition of NF-kappaB activation by pyrrolidine dithiocarbamate prevents In vivo expression of proinflammatory genes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Inhibition of nuclear factor-κB signal by pyrrolidine dithiocarbamate alleviates lipopolysaccharide-induced acute lung injury - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Pyrrolidinedithiocarbamate inhibits NF-kappaB activation and IL-8 production in intestinal epithelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. IKKβ inhibitor in combination with bortezomib induces cytotoxicity in breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Bortezomib induces canonical nuclear factor-κB activation in multiple myeloma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Bortezomib induces canonical nuclear factor-kappaB activation in multiple myeloma cells. | Semantic Scholar [semanticscholar.org]
- 12. Inhibition of NF-κB Signaling Reduces the Stemness Characteristics of Lung Cancer Stem Cells - PMC [pmc.ncbi.nlm.nih.gov]
SM-7368: A Comparative Analysis Against Other NF-κB Inhibitors
In the landscape of therapeutic drug discovery, the transcription factor Nuclear Factor-kappa B (NF-κB) has emerged as a critical target for a host of inflammatory diseases and cancers. Its central role in regulating immune responses, inflammation, and cell survival has spurred the development of numerous inhibitory compounds. Among these is SM-7368, a small molecule inhibitor of NF-κB. This guide provides a comparative overview of this compound against other notable NF-κB inhibitors, supported by a summary of experimental data and detailed methodologies for assessing inhibitor efficacy.
Overview of this compound
This compound is a potent and selective inhibitor of the NF-κB signaling pathway.[1] It has been shown to inhibit the upregulation of matrix metalloproteinase-9 (MMP-9) induced by tumor necrosis factor-alpha (TNF-α), a key inflammatory cytokine.[1] Notably, the inhibitory action of this compound is specific to NF-κB and does not affect the AP-1 (Activator Protein-1) signaling pathway.[1] The proposed mechanism of action for this compound is downstream of the p38 mitogen-activated protein kinase (MAPK) activation.
Comparison with Other NF-κB Inhibitors
The advantages of one NF-κB inhibitor over another often lie in its specificity, potency, and point of intervention within the signaling cascade. Below is a comparison of this compound with other well-characterized NF-κB inhibitors, categorized by their mechanism of action.
| Inhibitor | Target/Mechanism of Action | Reported IC50/EC50 | Key Advantages | Potential Disadvantages |
| This compound | Acts downstream of p38 MAPK activation to inhibit NF-κB.[2] | Not available in searched literature. | Selective for NF-κB over AP-1.[1] Putative anti-metastatic agent. | Limited publicly available data on potency and selectivity. |
| Parthenolide | Directly inhibits IκB kinase (IKK) complex, preventing IκBα phosphorylation and degradation.[3][4][5] | Varies by cell type and assay (typically in the low micromolar range). | Well-characterized, targets a key upstream kinase in the canonical pathway. | Can have off-target effects and limited solubility. |
| Pyrrolidinedithiocarbamate (PDTC) | Antioxidant properties and inhibition of IκBα phosphorylation, preventing NF-κB nuclear translocation.[6][7][8] | Varies by cell type and stimulus (typically in the micromolar range). | Broad anti-inflammatory effects. | Can act as a pro-oxidant under certain conditions and lacks high specificity. |
| Bortezomib (Velcade®) | A proteasome inhibitor that prevents the degradation of IκBα, thereby sequestering NF-κB in the cytoplasm.[9] | Varies by cell line (typically in the nanomolar range for proteasome inhibition). | Clinically approved for multiple myeloma. | Can induce NF-κB activation in some cancer cells, leading to resistance.[10][11] Broadly affects protein turnover, leading to side effects. |
| IKK Inhibitors (e.g., BMS-345541) | Directly and specifically inhibit the IκB kinase (IKK) complex.[12] | Potent, often in the nanomolar to low micromolar range. | High specificity for the IKK complex. | Can be limited by the development of resistance. |
Signaling Pathways and Experimental Workflow
To visually represent the points of intervention for these inhibitors and the general workflow for their evaluation, the following diagrams are provided.
Caption: Canonical NF-κB signaling pathway with points of inhibitor intervention.
Caption: General experimental workflow for assessing NF-κB inhibitor efficacy.
Experimental Protocols
Below are detailed methodologies for key experiments used to characterize NF-κB inhibitors.
NF-κB Reporter Gene Assay
This assay measures the transcriptional activity of NF-κB.
-
Cell Culture and Transfection:
-
Seed cells (e.g., HEK293 or HeLa) in a 96-well plate.
-
Transfect cells with a reporter plasmid containing NF-κB response elements upstream of a reporter gene (e.g., luciferase or secreted alkaline phosphatase - SEAP).
-
-
Treatment:
-
Pre-incubate the transfected cells with varying concentrations of the inhibitor (e.g., this compound) for 1-2 hours.
-
Stimulate the cells with an NF-κB activator, such as TNF-α (10 ng/mL) or IL-1β (10 ng/mL), for 6-8 hours.
-
-
Measurement:
-
For luciferase assays, lyse the cells and measure luciferase activity using a luminometer according to the manufacturer's instructions.
-
For SEAP assays, collect the cell culture supernatant and measure SEAP activity.
-
-
Data Analysis:
-
Normalize the reporter activity to a co-transfected control plasmid (e.g., Renilla luciferase) or to total protein concentration.
-
Calculate the IC50 value, which is the concentration of the inhibitor that causes 50% inhibition of NF-κB transcriptional activity.
-
Western Blot for IκBα Phosphorylation and Degradation
This method assesses the upstream signaling events leading to NF-κB activation.
-
Cell Culture and Treatment:
-
Plate cells in 6-well plates and grow to 80-90% confluency.
-
Pre-treat cells with the inhibitor for 1 hour.
-
Stimulate with TNF-α (10 ng/mL) for a short time course (e.g., 0, 5, 15, 30 minutes).
-
-
Protein Extraction and Quantification:
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
-
Western Blotting:
-
Separate equal amounts of protein (20-30 µg) by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST.
-
Incubate the membrane with primary antibodies against phospho-IκBα, total IκBα, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
-
Data Analysis:
-
Quantify the band intensities and normalize the levels of phospho-IκBα and total IκBα to the loading control.
-
NF-κB (p65) Nuclear Translocation Assay
This assay visualizes and quantifies the movement of the NF-κB p65 subunit from the cytoplasm to the nucleus.
-
Cell Culture and Treatment:
-
Grow cells on glass coverslips in a 24-well plate.
-
Pre-treat with the inhibitor for 1 hour, followed by stimulation with TNF-α (10 ng/mL) for 30-60 minutes.
-
-
Immunofluorescence Staining:
-
Fix the cells with 4% paraformaldehyde.
-
Permeabilize the cells with 0.1% Triton X-100 in PBS.
-
Block with 1% BSA in PBS.
-
Incubate with a primary antibody against the NF-κB p65 subunit.
-
Wash and incubate with a fluorescently labeled secondary antibody.
-
Counterstain the nuclei with DAPI or Hoechst.
-
-
Microscopy and Image Analysis:
-
Acquire images using a fluorescence microscope.
-
Quantify the nuclear and cytoplasmic fluorescence intensity of p65 in individual cells to determine the extent of nuclear translocation.
-
Conclusion
This compound presents itself as a selective inhibitor of the NF-κB pathway, with a mechanism that appears to be distinct from many classical inhibitors that target the IKK complex or the proteasome. Its specificity for NF-κB over AP-1 is a notable advantage. However, a comprehensive evaluation of its therapeutic potential is hampered by the lack of publicly available quantitative data on its potency and selectivity compared to other inhibitors. The experimental protocols outlined in this guide provide a framework for researchers to conduct such comparative studies, which are essential for determining the true advantages of this compound in the ever-growing field of NF-κB-targeted therapeutics. Further research is warranted to fully elucidate its mechanism and benchmark its performance against existing and emerging NF-κB inhibitors.
References
- 1. This compound | NF-κB inhibitor | Probechem Biochemicals [probechem.com]
- 2. In vitro benchmarking of NF-κB inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Parthenolide Inhibits IκB Kinase, NF-κB Activation, and Inflammatory Response in Cystic Fibrosis Cells and Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Parthenolide inhibits IkappaB kinase, NF-kappaB activation, and inflammatory response in cystic fibrosis cells and mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Frontiers | The therapeutic effect and mechanism of parthenolide in skeletal disease, cancers, and cytokine storm [frontiersin.org]
- 6. Inhibition of NF-kappaB activation by pyrrolidine dithiocarbamate prevents In vivo expression of proinflammatory genes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Inhibition of nuclear factor-κB signal by pyrrolidine dithiocarbamate alleviates lipopolysaccharide-induced acute lung injury - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Pyrrolidinedithiocarbamate inhibits NF-kappaB activation and IL-8 production in intestinal epithelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. IKKβ inhibitor in combination with bortezomib induces cytotoxicity in breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Bortezomib induces canonical nuclear factor-κB activation in multiple myeloma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Bortezomib induces canonical nuclear factor-kappaB activation in multiple myeloma cells. | Semantic Scholar [semanticscholar.org]
- 12. Inhibition of NF-κB Signaling Reduces the Stemness Characteristics of Lung Cancer Stem Cells - PMC [pmc.ncbi.nlm.nih.gov]
Validating the Anti-Metastatic Potential of SM-7368 In Vivo: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the anti-metastatic potential of SM-7368, a known NF-κB inhibitor. Due to the limited publicly available in vivo metastasis data specifically for this compound, this document leverages experimental data from other well-characterized NF-κB inhibitors to project its potential efficacy and guide future research. The information presented herein is intended to support the design of robust preclinical studies to validate the anti-metastatic activity of this compound.
Introduction to this compound and its Mechanism of Action
This compound has been identified as a potent inhibitor of the Nuclear Factor-kappa B (NF-κB) signaling pathway.[1] The NF-κB pathway is a critical regulator of inflammatory responses, cell survival, and proliferation, and its aberrant activation is a hallmark of many cancers. In the context of metastasis, NF-κB signaling plays a pivotal role in promoting tumor cell invasion, angiogenesis, and survival in the circulation and at distant sites. By inhibiting NF-κB, this compound is hypothesized to disrupt these key metastatic processes.
Signaling Pathway of NF-κB in Metastasis
Caption: Figure 1: The NF-κB Signaling Pathway in Cancer Metastasis.
Comparative Analysis of NF-κB Inhibitors with Anti-Metastatic Potential
| Compound | Cancer Model | Animal Model | Key Findings on Metastasis | Reference |
| BAY 11-7085 | Pancreatic Cancer (MIA PaCa-2 cells) | Orthotopic mouse model | Decreased metastasis to distant sites. | [2] |
| Head and Neck Squamous Cell Carcinoma (TL cells) | Nude mice | Significantly inhibited lymph node metastasis. | ||
| Pentoxifylline (PTX) | Hepatocellular Carcinoma | F344 rats | Significantly decreased the multiplicity of lung metastasis. | |
| N-Acetyl-l-cysteine (NAC) | Hepatocellular Carcinoma | F344 rats | Significantly decreased the multiplicity of lung metastasis. |
Experimental Protocols for In Vivo Metastasis Assays
To validate the anti-metastatic potential of this compound, established in vivo metastasis models can be employed. Below are detailed protocols adapted from studies on other NF-κB inhibitors, which can serve as a template for testing this compound.
Orthotopic Pancreatic Cancer Model (adapted from studies with BAY 11-7085)
-
Cell Line: MIA PaCa-2 human pancreatic cancer cells.
-
Animal Model: 4-6 week old male athymic nude mice.
-
Procedure:
-
MIA PaCa-2 cells (1 x 10^6) are surgically implanted into the pancreas of anesthetized mice.
-
Tumor growth is monitored by palpation or imaging.
-
Once tumors are established (e.g., 1 week post-implantation), treatment with this compound or vehicle control is initiated. The route of administration (e.g., intraperitoneal, oral gavage) and dosing schedule will need to be optimized based on the pharmacokinetic and pharmacodynamic properties of this compound.
-
For comparison, a cohort of mice can be treated with a known NF-κB inhibitor like BAY 11-7085.
-
After a defined treatment period (e.g., 4-6 weeks), mice are euthanized.
-
-
Endpoint Analysis:
-
Primary tumor weight and volume are measured.
-
Metastatic lesions in distant organs (e.g., liver, lungs, lymph nodes) are quantified by visual inspection, histology, or bioluminescence imaging (if using luciferase-tagged cells).
-
Immunohistochemical analysis of primary tumors and metastatic lesions for markers of proliferation (e.g., Ki-67) and NF-κB activity (e.g., phospho-p65).
-
Experimental Lung Metastasis Model (adapted from studies with Pentoxifylline and NAC)
-
Cell Line: A highly metastatic cancer cell line (e.g., B16-F10 melanoma, 4T1 breast cancer).
-
Animal Model: Syngeneic mice (e.g., C57BL/6 for B16-F10, BALB/c for 4T1).
-
Procedure:
-
Cancer cells (e.g., 1 x 10^5 to 5 x 10^5) are injected into the lateral tail vein of mice.
-
Treatment with this compound, a comparator NF-κB inhibitor, or vehicle control is initiated either prior to or shortly after tumor cell injection.
-
Treatment continues for a specified period (e.g., 2-3 weeks).
-
-
Endpoint Analysis:
-
Mice are euthanized, and lungs are harvested.
-
The number and size of metastatic nodules on the lung surface are counted.
-
Lungs can be fixed, sectioned, and stained with H&E for histological confirmation of metastases.
-
Experimental Workflow
References
Validating the Anti-Metastatic Potential of SM-7368 In Vivo: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the anti-metastatic potential of SM-7368, a known NF-κB inhibitor. Due to the limited publicly available in vivo metastasis data specifically for this compound, this document leverages experimental data from other well-characterized NF-κB inhibitors to project its potential efficacy and guide future research. The information presented herein is intended to support the design of robust preclinical studies to validate the anti-metastatic activity of this compound.
Introduction to this compound and its Mechanism of Action
This compound has been identified as a potent inhibitor of the Nuclear Factor-kappa B (NF-κB) signaling pathway.[1] The NF-κB pathway is a critical regulator of inflammatory responses, cell survival, and proliferation, and its aberrant activation is a hallmark of many cancers. In the context of metastasis, NF-κB signaling plays a pivotal role in promoting tumor cell invasion, angiogenesis, and survival in the circulation and at distant sites. By inhibiting NF-κB, this compound is hypothesized to disrupt these key metastatic processes.
Signaling Pathway of NF-κB in Metastasis
Caption: Figure 1: The NF-κB Signaling Pathway in Cancer Metastasis.
Comparative Analysis of NF-κB Inhibitors with Anti-Metastatic Potential
| Compound | Cancer Model | Animal Model | Key Findings on Metastasis | Reference |
| BAY 11-7085 | Pancreatic Cancer (MIA PaCa-2 cells) | Orthotopic mouse model | Decreased metastasis to distant sites. | [2] |
| Head and Neck Squamous Cell Carcinoma (TL cells) | Nude mice | Significantly inhibited lymph node metastasis. | ||
| Pentoxifylline (PTX) | Hepatocellular Carcinoma | F344 rats | Significantly decreased the multiplicity of lung metastasis. | |
| N-Acetyl-l-cysteine (NAC) | Hepatocellular Carcinoma | F344 rats | Significantly decreased the multiplicity of lung metastasis. |
Experimental Protocols for In Vivo Metastasis Assays
To validate the anti-metastatic potential of this compound, established in vivo metastasis models can be employed. Below are detailed protocols adapted from studies on other NF-κB inhibitors, which can serve as a template for testing this compound.
Orthotopic Pancreatic Cancer Model (adapted from studies with BAY 11-7085)
-
Cell Line: MIA PaCa-2 human pancreatic cancer cells.
-
Animal Model: 4-6 week old male athymic nude mice.
-
Procedure:
-
MIA PaCa-2 cells (1 x 10^6) are surgically implanted into the pancreas of anesthetized mice.
-
Tumor growth is monitored by palpation or imaging.
-
Once tumors are established (e.g., 1 week post-implantation), treatment with this compound or vehicle control is initiated. The route of administration (e.g., intraperitoneal, oral gavage) and dosing schedule will need to be optimized based on the pharmacokinetic and pharmacodynamic properties of this compound.
-
For comparison, a cohort of mice can be treated with a known NF-κB inhibitor like BAY 11-7085.
-
After a defined treatment period (e.g., 4-6 weeks), mice are euthanized.
-
-
Endpoint Analysis:
-
Primary tumor weight and volume are measured.
-
Metastatic lesions in distant organs (e.g., liver, lungs, lymph nodes) are quantified by visual inspection, histology, or bioluminescence imaging (if using luciferase-tagged cells).
-
Immunohistochemical analysis of primary tumors and metastatic lesions for markers of proliferation (e.g., Ki-67) and NF-κB activity (e.g., phospho-p65).
-
Experimental Lung Metastasis Model (adapted from studies with Pentoxifylline and NAC)
-
Cell Line: A highly metastatic cancer cell line (e.g., B16-F10 melanoma, 4T1 breast cancer).
-
Animal Model: Syngeneic mice (e.g., C57BL/6 for B16-F10, BALB/c for 4T1).
-
Procedure:
-
Cancer cells (e.g., 1 x 10^5 to 5 x 10^5) are injected into the lateral tail vein of mice.
-
Treatment with this compound, a comparator NF-κB inhibitor, or vehicle control is initiated either prior to or shortly after tumor cell injection.
-
Treatment continues for a specified period (e.g., 2-3 weeks).
-
-
Endpoint Analysis:
-
Mice are euthanized, and lungs are harvested.
-
The number and size of metastatic nodules on the lung surface are counted.
-
Lungs can be fixed, sectioned, and stained with H&E for histological confirmation of metastases.
-
Experimental Workflow
References
Safety Operating Guide
Proper Disposal Procedures for SM-7368: A Guide for Laboratory Professionals
This document provides essential safety and logistical information for the proper disposal of SM-7368, a small molecule NF-κB inhibitor. Researchers, scientists, and drug development professionals must adhere to these procedures to ensure personnel safety and environmental protection. This guide outlines the necessary steps for the safe handling and disposal of this compound in a laboratory setting.
Immediate Safety and Hazard Information
This compound is a chemical compound that requires careful handling. Based on available safety data, it is classified as a skin and eye irritant. All personnel handling this compound should be familiar with its properties and potential hazards.
Table 1: Summary of this compound Properties and Hazards
| Property | Value | Source |
| Chemical Name | 3-Chloro-4-nitro-N-(5-nitrothiazol-2-yl)benzamide | N/A |
| Molecular Formula | C10H5ClN4O5S | N/A |
| Molecular Weight | 328.68 g/mol | N/A |
| Appearance | Solid | N/A |
| GHS Hazard Class | Skin Irritant, Eye Irritant | N/A |
Personal Protective Equipment (PPE)
Before handling this compound for any purpose, including disposal, the following personal protective equipment must be worn:
-
Gloves: Chemical-resistant gloves (e.g., nitrile).
-
Eye Protection: Safety goggles or a face shield.
-
Lab Coat: A standard laboratory coat.
Experimental Protocols for Waste Generation
To minimize waste generation, researchers should:
-
Order only the necessary quantities of this compound for their experiments.
-
Maintain a chemical inventory to avoid ordering duplicates.
-
Explore opportunities to share surplus chemicals with other laboratories.
Disposal Workflow
The following diagram illustrates the decision-making process and procedural steps for the proper disposal of this compound waste.
Caption: Figure 1. Decision and action flow for this compound waste management.
Step-by-Step Disposal Procedures
The disposal of this compound must be conducted in accordance with institutional policies and local, state, and federal regulations. The following is a general procedural guide:
Step 1: Waste Identification and Segregation
-
Identify all waste streams containing this compound. This includes:
-
Unused or expired pure this compound.
-
Contaminated labware (e.g., pipette tips, vials, gloves).
-
Solutions containing this compound.
-
-
Segregate this compound waste from other laboratory waste streams to prevent cross-contamination and ensure proper disposal.
Step 2: Waste Collection and Containerization
-
Solid Waste: Collect all solid waste contaminated with this compound (e.g., gloves, paper towels, contaminated labware) in a designated, leak-proof, and puncture-resistant container.
-
Liquid Waste: Collect liquid waste containing this compound in a compatible, sealed container. Avoid mixing with other chemical waste unless explicitly approved by your institution's Environmental Health and Safety (EHS) department.
-
Original Containers: If disposing of unused this compound in its original container, ensure the label is intact and clearly visible.
Step 3: Labeling
-
Clearly label all waste containers with "Hazardous Waste" and the specific chemical name: "this compound".
-
Include the date of waste generation and the name of the principal investigator or laboratory.
Step 4: Storage
-
Store the sealed and labeled waste containers in a designated and secure Satellite Accumulation Area (SAA) within the laboratory.
-
The SAA should be away from general laboratory traffic and incompatible chemicals.
Step 5: Professional Disposal
-
Contact your institution's Environmental Health and Safety (EHS) office. They will provide specific guidance and procedures for the collection and disposal of hazardous chemical waste.
-
Arrange for pickup by a licensed hazardous waste disposal contractor. Your EHS office will typically coordinate this. Provide the contractor with the Safety Data Sheet (SDS) for this compound.
-
Do not attempt to dispose of this compound down the drain or in the regular trash. This is a violation of environmental regulations and can pose a significant hazard.
Spill and Decontamination Procedures
In the event of a spill of this compound:
-
Evacuate and Secure the Area: Alert others in the vicinity and restrict access to the spill area.
-
Wear Appropriate PPE: Don chemical-resistant gloves, safety goggles, and a lab coat.
-
Contain the Spill: For solid spills, carefully sweep or scoop the material into a designated waste container. For liquid spills, use an inert absorbent material (e.g., vermiculite, sand) to absorb the liquid before collecting it into a waste container.
-
Decontaminate the Area: Clean the spill area with an appropriate solvent or detergent and water. Collect all cleaning materials as hazardous waste.
-
Report the Spill: Report the incident to your laboratory supervisor and EHS office, following your institution's spill reporting procedures.
Environmental Fate and Degradation
Proper Disposal Procedures for SM-7368: A Guide for Laboratory Professionals
This document provides essential safety and logistical information for the proper disposal of SM-7368, a small molecule NF-κB inhibitor. Researchers, scientists, and drug development professionals must adhere to these procedures to ensure personnel safety and environmental protection. This guide outlines the necessary steps for the safe handling and disposal of this compound in a laboratory setting.
Immediate Safety and Hazard Information
This compound is a chemical compound that requires careful handling. Based on available safety data, it is classified as a skin and eye irritant. All personnel handling this compound should be familiar with its properties and potential hazards.
Table 1: Summary of this compound Properties and Hazards
| Property | Value | Source |
| Chemical Name | 3-Chloro-4-nitro-N-(5-nitrothiazol-2-yl)benzamide | N/A |
| Molecular Formula | C10H5ClN4O5S | N/A |
| Molecular Weight | 328.68 g/mol | N/A |
| Appearance | Solid | N/A |
| GHS Hazard Class | Skin Irritant, Eye Irritant | N/A |
Personal Protective Equipment (PPE)
Before handling this compound for any purpose, including disposal, the following personal protective equipment must be worn:
-
Gloves: Chemical-resistant gloves (e.g., nitrile).
-
Eye Protection: Safety goggles or a face shield.
-
Lab Coat: A standard laboratory coat.
Experimental Protocols for Waste Generation
To minimize waste generation, researchers should:
-
Order only the necessary quantities of this compound for their experiments.
-
Maintain a chemical inventory to avoid ordering duplicates.
-
Explore opportunities to share surplus chemicals with other laboratories.
Disposal Workflow
The following diagram illustrates the decision-making process and procedural steps for the proper disposal of this compound waste.
Caption: Figure 1. Decision and action flow for this compound waste management.
Step-by-Step Disposal Procedures
The disposal of this compound must be conducted in accordance with institutional policies and local, state, and federal regulations. The following is a general procedural guide:
Step 1: Waste Identification and Segregation
-
Identify all waste streams containing this compound. This includes:
-
Unused or expired pure this compound.
-
Contaminated labware (e.g., pipette tips, vials, gloves).
-
Solutions containing this compound.
-
-
Segregate this compound waste from other laboratory waste streams to prevent cross-contamination and ensure proper disposal.
Step 2: Waste Collection and Containerization
-
Solid Waste: Collect all solid waste contaminated with this compound (e.g., gloves, paper towels, contaminated labware) in a designated, leak-proof, and puncture-resistant container.
-
Liquid Waste: Collect liquid waste containing this compound in a compatible, sealed container. Avoid mixing with other chemical waste unless explicitly approved by your institution's Environmental Health and Safety (EHS) department.
-
Original Containers: If disposing of unused this compound in its original container, ensure the label is intact and clearly visible.
Step 3: Labeling
-
Clearly label all waste containers with "Hazardous Waste" and the specific chemical name: "this compound".
-
Include the date of waste generation and the name of the principal investigator or laboratory.
Step 4: Storage
-
Store the sealed and labeled waste containers in a designated and secure Satellite Accumulation Area (SAA) within the laboratory.
-
The SAA should be away from general laboratory traffic and incompatible chemicals.
Step 5: Professional Disposal
-
Contact your institution's Environmental Health and Safety (EHS) office. They will provide specific guidance and procedures for the collection and disposal of hazardous chemical waste.
-
Arrange for pickup by a licensed hazardous waste disposal contractor. Your EHS office will typically coordinate this. Provide the contractor with the Safety Data Sheet (SDS) for this compound.
-
Do not attempt to dispose of this compound down the drain or in the regular trash. This is a violation of environmental regulations and can pose a significant hazard.
Spill and Decontamination Procedures
In the event of a spill of this compound:
-
Evacuate and Secure the Area: Alert others in the vicinity and restrict access to the spill area.
-
Wear Appropriate PPE: Don chemical-resistant gloves, safety goggles, and a lab coat.
-
Contain the Spill: For solid spills, carefully sweep or scoop the material into a designated waste container. For liquid spills, use an inert absorbent material (e.g., vermiculite, sand) to absorb the liquid before collecting it into a waste container.
-
Decontaminate the Area: Clean the spill area with an appropriate solvent or detergent and water. Collect all cleaning materials as hazardous waste.
-
Report the Spill: Report the incident to your laboratory supervisor and EHS office, following your institution's spill reporting procedures.
Environmental Fate and Degradation
Safeguarding Your Research: A Comprehensive Guide to Handling SM-7368
For researchers, scientists, and drug development professionals, ensuring laboratory safety is paramount. This document provides essential, immediate safety and logistical information for the handling and disposal of SM-7368, a potent NF-κB inhibitor. By offering clear, procedural guidance, we aim to be your preferred source for laboratory safety and chemical handling information, building a foundation of trust that extends beyond the product itself.
This compound is a small molecule inhibitor of NF-κB, a key signaling pathway involved in inflammation, immunity, and cell survival.[1] It has been shown to inhibit TNF-α-induced matrix metalloproteinase-9 (MMP-9) upregulation and the invasion of HT1080 human fibrosarcoma cells.[1] Due to its potent biological activity, proper handling and disposal are critical to ensure the safety of laboratory personnel and the environment.
Personal Protective Equipment (PPE) and Safety Precautions
When handling this compound, a comprehensive approach to personal protection is essential. The following table summarizes the required PPE and safety measures.
| Category | Requirement | Rationale |
| Eye/Face Protection | Safety glasses with side-shields or goggles. A face shield may be required for larger quantities. | Protects against splashes and dust particles. |
| Hand Protection | Compatible chemical-resistant gloves (e.g., nitrile rubber). | Prevents skin contact and absorption. |
| Skin and Body Protection | Laboratory coat, long pants, and closed-toe shoes. For significant handling, consider a chemical-resistant apron or suit. | Minimizes skin exposure to spills or contamination. |
| Respiratory Protection | Use in a well-ventilated area. If dusts are generated, a NIOSH-approved respirator with a particulate filter is recommended. | Prevents inhalation of the compound. |
| General Hygiene | Wash hands thoroughly after handling. Do not eat, drink, or smoke in the laboratory. | Prevents accidental ingestion. |
Operational Plan: Handling and Storage
Adherence to proper handling and storage protocols is crucial for maintaining the integrity of this compound and ensuring a safe laboratory environment.
| Procedure | Guideline |
| Receiving and Unpacking | Inspect packaging for damage upon arrival. Unpack in a designated area, preferably a chemical fume hood. |
| Preparation of Solutions | Prepare solutions in a chemical fume hood. This compound is soluble in DMSO. |
| Weighing | Weigh the solid compound in an enclosure that minimizes dust generation, such as a balance enclosure or a chemical fume hood. |
| Storage | Store in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible materials. |
Disposal Plan
Proper disposal of this compound and its containers is a critical step in the laboratory workflow to prevent environmental contamination and ensure regulatory compliance.
| Waste Type | Disposal Method |
| Unused Solid Compound | Dispose of as hazardous chemical waste in accordance with local, state, and federal regulations. Do not dispose of down the drain. |
| Contaminated Labware (e.g., pipette tips, tubes) | Place in a designated hazardous waste container for solids. |
| Solutions of this compound | Collect in a clearly labeled hazardous waste container for chemical liquids. |
| Empty Containers | Rinse thoroughly with an appropriate solvent (e.g., DMSO followed by a cleaning solvent) and dispose of according to institutional guidelines. |
Experimental Protocol: Inhibition of TNF-α-Induced Cell Invasion
This protocol provides a detailed methodology for a key experiment involving this compound: the inhibition of TNF-α-induced cell invasion using a Boyden chamber assay.
Objective: To determine the effective concentration of this compound in inhibiting TNF-α-induced invasion of cancer cells (e.g., HT1080).
Materials:
-
HT1080 cells (or other suitable cancer cell line)
-
DMEM (Dulbecco's Modified Eagle Medium) with 10% FBS (Fetal Bovine Serum)
-
This compound (dissolved in DMSO)
-
Recombinant Human TNF-α
-
Boyden chamber inserts with 8 µm pore size Matrigel-coated membranes
-
24-well plates
-
Serum-free DMEM
-
Calcein AM or other suitable fluorescent dye for cell staining
-
Fluorescence microscope or plate reader
Procedure:
-
Cell Culture: Culture HT1080 cells in DMEM with 10% FBS at 37°C in a 5% CO2 incubator.
-
Cell Starvation: Once cells reach 70-80% confluency, starve them in serum-free DMEM for 24 hours.
-
Assay Setup:
-
Add 500 µL of DMEM with 10% FBS (as a chemoattractant) to the lower chamber of the 24-well plate.
-
Trypsinize and resuspend the starved cells in serum-free DMEM at a concentration of 1 x 10^5 cells/mL.
-
In separate tubes, pre-incubate the cell suspension with varying concentrations of this compound (e.g., 0, 1, 5, 10, 25 µM) for 30 minutes at 37°C. The final DMSO concentration should be kept constant across all conditions and should not exceed 0.1%.
-
Add 200 µL of the cell suspension (with or without this compound) to the upper chamber of the Matrigel-coated Boyden chamber inserts.
-
To the upper chamber, add TNF-α to a final concentration of 10 ng/mL to induce invasion (except for the negative control).
-
-
Incubation: Incubate the plate at 37°C in a 5% CO2 incubator for 24 hours.
-
Cell Staining and Visualization:
-
After incubation, carefully remove the non-invading cells from the upper surface of the membrane with a cotton swab.
-
Fix the invading cells on the lower surface of the membrane with methanol (B129727) for 10 minutes.
-
Stain the invading cells with a suitable stain (e.g., 0.5% crystal violet or a fluorescent dye like Calcein AM).
-
-
Quantification:
-
If using crystal violet, elute the stain with a destaining solution (e.g., 10% acetic acid) and measure the absorbance at 590 nm using a plate reader.
-
If using a fluorescent dye, count the number of invading cells in several random fields of view under a fluorescence microscope.
-
-
Data Analysis: Calculate the percentage of invasion inhibition for each concentration of this compound compared to the TNF-α-treated control.
Signaling Pathway Visualization
The following diagram illustrates the NF-κB signaling pathway and the point of intervention for this compound.
Caption: NF-κB signaling pathway and the inhibitory action of this compound.
This comprehensive guide provides the essential information for the safe handling, storage, and disposal of this compound, along with a detailed experimental protocol and a clear visualization of its mechanism of action. By following these guidelines, researchers can confidently and safely advance their scientific inquiries.
References
Safeguarding Your Research: A Comprehensive Guide to Handling SM-7368
For researchers, scientists, and drug development professionals, ensuring laboratory safety is paramount. This document provides essential, immediate safety and logistical information for the handling and disposal of SM-7368, a potent NF-κB inhibitor. By offering clear, procedural guidance, we aim to be your preferred source for laboratory safety and chemical handling information, building a foundation of trust that extends beyond the product itself.
This compound is a small molecule inhibitor of NF-κB, a key signaling pathway involved in inflammation, immunity, and cell survival.[1] It has been shown to inhibit TNF-α-induced matrix metalloproteinase-9 (MMP-9) upregulation and the invasion of HT1080 human fibrosarcoma cells.[1] Due to its potent biological activity, proper handling and disposal are critical to ensure the safety of laboratory personnel and the environment.
Personal Protective Equipment (PPE) and Safety Precautions
When handling this compound, a comprehensive approach to personal protection is essential. The following table summarizes the required PPE and safety measures.
| Category | Requirement | Rationale |
| Eye/Face Protection | Safety glasses with side-shields or goggles. A face shield may be required for larger quantities. | Protects against splashes and dust particles. |
| Hand Protection | Compatible chemical-resistant gloves (e.g., nitrile rubber). | Prevents skin contact and absorption. |
| Skin and Body Protection | Laboratory coat, long pants, and closed-toe shoes. For significant handling, consider a chemical-resistant apron or suit. | Minimizes skin exposure to spills or contamination. |
| Respiratory Protection | Use in a well-ventilated area. If dusts are generated, a NIOSH-approved respirator with a particulate filter is recommended. | Prevents inhalation of the compound. |
| General Hygiene | Wash hands thoroughly after handling. Do not eat, drink, or smoke in the laboratory. | Prevents accidental ingestion. |
Operational Plan: Handling and Storage
Adherence to proper handling and storage protocols is crucial for maintaining the integrity of this compound and ensuring a safe laboratory environment.
| Procedure | Guideline |
| Receiving and Unpacking | Inspect packaging for damage upon arrival. Unpack in a designated area, preferably a chemical fume hood. |
| Preparation of Solutions | Prepare solutions in a chemical fume hood. This compound is soluble in DMSO. |
| Weighing | Weigh the solid compound in an enclosure that minimizes dust generation, such as a balance enclosure or a chemical fume hood. |
| Storage | Store in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible materials. |
Disposal Plan
Proper disposal of this compound and its containers is a critical step in the laboratory workflow to prevent environmental contamination and ensure regulatory compliance.
| Waste Type | Disposal Method |
| Unused Solid Compound | Dispose of as hazardous chemical waste in accordance with local, state, and federal regulations. Do not dispose of down the drain. |
| Contaminated Labware (e.g., pipette tips, tubes) | Place in a designated hazardous waste container for solids. |
| Solutions of this compound | Collect in a clearly labeled hazardous waste container for chemical liquids. |
| Empty Containers | Rinse thoroughly with an appropriate solvent (e.g., DMSO followed by a cleaning solvent) and dispose of according to institutional guidelines. |
Experimental Protocol: Inhibition of TNF-α-Induced Cell Invasion
This protocol provides a detailed methodology for a key experiment involving this compound: the inhibition of TNF-α-induced cell invasion using a Boyden chamber assay.
Objective: To determine the effective concentration of this compound in inhibiting TNF-α-induced invasion of cancer cells (e.g., HT1080).
Materials:
-
HT1080 cells (or other suitable cancer cell line)
-
DMEM (Dulbecco's Modified Eagle Medium) with 10% FBS (Fetal Bovine Serum)
-
This compound (dissolved in DMSO)
-
Recombinant Human TNF-α
-
Boyden chamber inserts with 8 µm pore size Matrigel-coated membranes
-
24-well plates
-
Serum-free DMEM
-
Calcein AM or other suitable fluorescent dye for cell staining
-
Fluorescence microscope or plate reader
Procedure:
-
Cell Culture: Culture HT1080 cells in DMEM with 10% FBS at 37°C in a 5% CO2 incubator.
-
Cell Starvation: Once cells reach 70-80% confluency, starve them in serum-free DMEM for 24 hours.
-
Assay Setup:
-
Add 500 µL of DMEM with 10% FBS (as a chemoattractant) to the lower chamber of the 24-well plate.
-
Trypsinize and resuspend the starved cells in serum-free DMEM at a concentration of 1 x 10^5 cells/mL.
-
In separate tubes, pre-incubate the cell suspension with varying concentrations of this compound (e.g., 0, 1, 5, 10, 25 µM) for 30 minutes at 37°C. The final DMSO concentration should be kept constant across all conditions and should not exceed 0.1%.
-
Add 200 µL of the cell suspension (with or without this compound) to the upper chamber of the Matrigel-coated Boyden chamber inserts.
-
To the upper chamber, add TNF-α to a final concentration of 10 ng/mL to induce invasion (except for the negative control).
-
-
Incubation: Incubate the plate at 37°C in a 5% CO2 incubator for 24 hours.
-
Cell Staining and Visualization:
-
After incubation, carefully remove the non-invading cells from the upper surface of the membrane with a cotton swab.
-
Fix the invading cells on the lower surface of the membrane with methanol for 10 minutes.
-
Stain the invading cells with a suitable stain (e.g., 0.5% crystal violet or a fluorescent dye like Calcein AM).
-
-
Quantification:
-
If using crystal violet, elute the stain with a destaining solution (e.g., 10% acetic acid) and measure the absorbance at 590 nm using a plate reader.
-
If using a fluorescent dye, count the number of invading cells in several random fields of view under a fluorescence microscope.
-
-
Data Analysis: Calculate the percentage of invasion inhibition for each concentration of this compound compared to the TNF-α-treated control.
Signaling Pathway Visualization
The following diagram illustrates the NF-κB signaling pathway and the point of intervention for this compound.
Caption: NF-κB signaling pathway and the inhibitory action of this compound.
This comprehensive guide provides the essential information for the safe handling, storage, and disposal of this compound, along with a detailed experimental protocol and a clear visualization of its mechanism of action. By following these guidelines, researchers can confidently and safely advance their scientific inquiries.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
